Succinylacetone
Beschreibung
Succinylacetone is a tyrosine metabolite It is a specific marker for Tyrosinemia type I. Type I tyrosinemia is an inherited metabolism disorder due to a shortage of the enzyme fumarylacetoacetate hydrolase that is needed to break down tyrosine. . (A3530).
inhibitor of heme biosynthesis
Eigenschaften
IUPAC Name |
4,6-dioxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBHZLDUPIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199519 | |
| Record name | Succinylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Succinylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51568-18-4 | |
| Record name | Succinylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51568-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051568184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51568-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dioxoheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ0KV2Q190 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Succinylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66 - 67 °C | |
| Record name | Succinylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Succinylacetone: A Comprehensive Technical Guide on its Biochemical Pathway and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylacetone (SA) is a pathognomonic metabolite elevated in the autosomal recessive disorder Hereditary Tyrosinemia Type I (HT1). This technical guide provides an in-depth exploration of the biochemical pathway leading to the formation of this compound, its profound inhibitory effects on the heme synthesis pathway, and its crucial role as a diagnostic and monitoring biomarker for HT1. The guide details the enzymatic defect in the tyrosine catabolic pathway that results in the accumulation of SA. Furthermore, it presents quantitative data on SA levels in affected individuals and outlines the key experimental protocols for its measurement, providing a valuable resource for researchers and clinicians in the field of inborn errors of metabolism and drug development for rare diseases.
The Biochemical Pathway of this compound Formation
This compound (4,6-dioxoheptanoic acid) is not a product of normal human metabolism. Its presence is a definitive indicator of a defect in the tyrosine catabolism pathway, specifically a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH) .[1][2]
The catabolism of the amino acid tyrosine primarily occurs in the liver and kidneys and involves a series of enzymatic reactions. The final step is the hydrolysis of fumarylacetoacetate into fumarate and acetoacetate by FAH.[1][3] In individuals with HT1, a genetic mutation in the FAH gene leads to a non-functional or severely deficient FAH enzyme.[1][4]
This enzymatic block causes the accumulation of the upstream metabolite, fumarylacetoacetate .[1][2] The buildup of fumarylacetoacetate and its precursor, maleylacetoacetate, leads to their conversion into succinylacetoacetate, which is then decarboxylated to form this compound.[2][5]
The following diagram illustrates the tyrosine catabolism pathway and the point of disruption leading to this compound formation.
References
- 1. Tyrosinemia type I - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Therapeutic Targeting of Fumaryl Acetoacetate Hydrolase in Hereditary Tyrosinemia Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarylacetoacetate hydrolase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Succinylacetone's Crucial Role in Tyrosine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylacetone (SA) is a pathognomonic metabolite in tyrosinemia type I, a severe inherited metabolic disorder. Its presence is a direct consequence of a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway. This guide provides an in-depth technical overview of the pivotal role of this compound in tyrosine metabolism, its biochemical consequences, and the methodologies used for its detection and the assessment of related enzyme activities. The information presented herein is intended to serve as a comprehensive resource for researchers, clinicians, and professionals involved in the study and treatment of tyrosinemia type I and related metabolic disorders.
Introduction
Tyrosinemia type I, also known as hepatorenal tyrosinemia, is an autosomal recessive disorder caused by mutations in the FAH gene, leading to a deficiency of the fumarylacetoacetate hydrolase enzyme.[1] This enzymatic block results in the accumulation of upstream metabolites, most notably fumarylacetoacetate and maleylacetoacetate. These are subsequently converted to the highly toxic metabolite, this compound. The accumulation of this compound is responsible for the severe liver and kidney damage, as well as the porphyria-like neurological crises, characteristic of the disease.[1][2] Therefore, the detection and quantification of this compound are paramount for the diagnosis and monitoring of tyrosinemia type I.[3]
The Biochemical Pathway of Tyrosine Catabolism and this compound Formation
The degradation of the amino acid tyrosine is a multi-step enzymatic process that primarily occurs in the liver. The pathway ultimately yields fumarate and acetoacetate, which can then enter the citric acid cycle and ketone body metabolism, respectively. A deficiency in the final enzyme of this pathway, fumarylacetoacetate hydrolase (FAH), disrupts the normal catabolic flow.
dot
In individuals with FAH deficiency, the accumulation of fumarylacetoacetate leads to its conversion to this compound. This conversion is a critical event in the pathophysiology of tyrosinemia type I.
Pathophysiological Role of this compound
This compound is not merely a biomarker; it is a potent inhibitor of several key enzymes, leading to a cascade of toxic effects.
Inhibition of δ-Aminolevulinate Dehydratase (ALA Dehydratase)
One of the most significant actions of this compound is the potent competitive inhibition of δ-aminolevulinate dehydratase (ALA dehydratase), a crucial enzyme in the heme biosynthesis pathway.[4] This inhibition leads to the accumulation of δ-aminolevulinic acid (ALA), resulting in a clinical presentation that mimics acute intermittent porphyria, characterized by severe neurological symptoms.[4]
dot
Quantitative Data
The quantification of this compound in various biological matrices is essential for the diagnosis and management of tyrosinemia type I.
| Parameter | Specimen | Healthy Individuals | Tyrosinemia Type I Patients (Untreated) | Reference(s) |
| This compound Concentration | Dried Blood Spot (DBS) | <0.5 - <5 µmol/L | 6.4 - 150 µmol/L | [5][6][7] |
| Urine | Not detectable - 0.300 mmol/mol creatinine | Significantly elevated (e.g., >0.300 mmol/mol creatinine) | [8][9][10] | |
| ALA Dehydratase Inhibition | ||||
| This compound Ki | Purified Enzyme | N/A | 2 x 10-7 M to 3 x 10-7 M | [11] |
Experimental Protocols
Accurate and reliable methods for the measurement of this compound and related enzyme activities are crucial for clinical diagnosis and research.
Quantitative Analysis of this compound in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This method is the gold standard for newborn screening and diagnosis of tyrosinemia type I.
Principle: this compound is extracted from a dried blood spot, derivatized, and then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Methodology:
-
Sample Preparation: A 3 mm disk is punched from the dried blood spot into a well of a 96-well plate.
-
Extraction: An extraction solution containing an internal standard (e.g., 13C4-succinylacetone) in a solvent mixture (e.g., 80% acetonitrile in water) is added to each well. The plate is agitated to facilitate extraction.
-
Derivatization: A derivatizing agent, such as hydrazine monohydrate, is added to react with the ketone groups of this compound, forming a more stable and readily ionizable derivative.[12] The plate is incubated to allow the reaction to complete.
-
Purification (Optional): A solid-phase extraction or liquid-liquid extraction step may be employed to remove interfering substances.
-
LC-MS/MS Analysis: The derivatized extract is injected into an LC-MS/MS system. The this compound derivative and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM).
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.[5]
dot
Fumarylacetoacetate Hydrolase (FAH) Enzyme Activity Assay
This assay directly measures the function of the deficient enzyme in tyrosinemia type I.
Principle: The activity of FAH is determined by measuring the rate of disappearance of its substrate, fumarylacetoacetate, which can be monitored spectrophotometrically.
Methodology:
-
Sample Preparation: A liver biopsy or cultured cells are homogenized in a suitable buffer to prepare a cell lysate. The protein concentration of the lysate is determined.
-
Reaction Mixture: The reaction is initiated by adding a known amount of the cell lysate to a reaction buffer containing the substrate, fumarylacetoacetate.
-
Spectrophotometric Monitoring: The decrease in absorbance at a specific wavelength (e.g., 330 nm), corresponding to the consumption of fumarylacetoacetate, is monitored over time using a spectrophotometer.
-
Calculation of Activity: The enzyme activity is calculated from the rate of change in absorbance and is typically expressed as units per milligram of protein.
ALA Dehydratase Inhibition Assay
This assay is a functional test that reflects the in vivo effect of this compound.
Principle: The activity of ALA dehydratase is measured in the presence and absence of this compound. The degree of inhibition provides an indirect measure of the this compound concentration.
Methodology:
-
Sample Preparation: A red blood cell lysate is prepared from a whole blood sample.
-
Reaction Setup: Two sets of reactions are prepared. Both contain the red blood cell lysate and the substrate, δ-aminolevulinic acid. One set also contains a known concentration of this compound (or the patient sample suspected of containing this compound).
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic conversion of ALA to porphobilinogen.
-
Colorimetric Detection: The reaction is stopped, and a colorimetric reagent (e.g., Ehrlich's reagent) is added, which reacts with the porphobilinogen product to form a colored compound.
-
Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 555 nm).[13]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity in its absence.
Conclusion
This compound is a central molecule in the pathophysiology of tyrosinemia type I. Its formation as a result of FAH deficiency and its subsequent inhibition of critical enzymes, particularly ALA dehydratase, underscore its importance as both a diagnostic marker and a key pathogenic agent. The analytical methods detailed in this guide are essential tools for the early and accurate diagnosis of tyrosinemia type I, as well as for monitoring the effectiveness of treatment strategies. A thorough understanding of the role of this compound in tyrosine metabolism is fundamental for the development of novel therapeutic interventions for this devastating disease.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. This compound as primary marker to detect tyrosinemia type I in newborns and its measurement by newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uhbpathology.com [uhbpathology.com]
- 8. This compound, Quantitative, Urine – Tyrosinemia Type 1 | Test Fact Sheet [arupconsult.com]
- 9. Urinary excretion of this compound and delta-aminolevulinic acid in patients with hereditary tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ltd.aruplab.com [ltd.aruplab.com]
- 11. Hereditary tyrosinemia and the heme biosynthetic pathway. Profound inhibition of delta-aminolevulinic acid dehydratase activity by this compound. [vivo.weill.cornell.edu]
- 12. [Application of this compound levels measurement in the blood and urine in the diagnosis of tyrosinemia type 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of ALA dehydratase activity in heme biosynthesis reduces cytoglobin expression which is related to the proliferation and viability of keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Succinylacetone Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylacetone (SA), chemically known as 4,6-dioxoheptanoic acid, is a pathognomonic metabolite found in individuals with hereditary tyrosinemia type I (HT1).[1][2] This inherited metabolic disorder arises from a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway.[1][2] The accumulation of SA is not a benign event; it is the primary driver of the severe pathophysiology associated with HT1, including liver and kidney damage.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound toxicity, with a focus on its interaction with key cellular pathways.
Primary Mechanism of Action: Inhibition of Heme Biosynthesis
The cornerstone of this compound's toxicity lies in its potent and competitive inhibition of the enzyme δ-aminolevulinate dehydratase (ALA-D), also known as porphobilinogen synthase (PBGS).[4][5][6] ALA-D is a critical enzyme in the heme biosynthesis pathway, responsible for the condensation of two molecules of δ-aminolevulinate (ALA) to form porphobilinogen (PBG).[7]
The inhibition of ALA-D by this compound leads to two major downstream consequences:
-
Accumulation of δ-aminolevulinate (ALA): The blockage of the heme synthesis pathway causes a significant buildup of the substrate ALA.[3] ALA itself is a pro-oxidant molecule that contributes significantly to the cellular damage observed in SA toxicity.[3]
-
Heme Deficiency: The reduced production of porphobilinogen results in a systemic decrease in heme levels.[4][8] Heme is an essential prosthetic group for a multitude of proteins, including hemoglobin, myoglobin, cytochromes (essential for mitochondrial respiration and drug metabolism), and various enzymes.[7]
The profound disruption of heme homeostasis triggers a cascade of secondary toxic effects that impact multiple organ systems.
Quantitative Data on ALA-D Inhibition
The inhibitory effect of this compound on ALA-D has been quantified in several studies. The inhibitor constant (Ki) provides a measure of the potency of this inhibition.
| Enzyme Source | Inhibition Type | Inhibitor Constant (Ki) | Reference |
| Human Erythrocytes | Competitive | 2 x 10⁻⁷ M | [5][6] |
| Mouse Liver | Competitive | 3 x 10⁻⁷ M | [5][6] |
| Bovine Liver | Competitive | 3 x 10⁻⁷ M | [5][6] |
This compound's inhibitory effect is also dose-dependent. Studies have shown that increasing concentrations of SA lead to a progressive decrease in ALA-D activity, with nearly complete inhibition observed at higher concentrations.[9] For instance, in rat bone marrow cells, heme synthesis was completely inhibited at a this compound concentration of 10⁻³ M, with no significant effect at 10⁻⁷ M.[8]
Downstream Pathophysiological Consequences
The primary insult of ALA-D inhibition and subsequent ALA accumulation and heme deficiency manifests in a variety of downstream cellular and organ-level toxicities.
Oxidative Stress
The accumulation of ALA is a major driver of oxidative stress.[3] ALA can undergo enolization and subsequent metal-catalyzed oxidation, leading to the generation of reactive oxygen species (ROS) such as superoxide, hydrogen peroxide, and hydroxyl radicals.[3] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.
Quantitative Markers of this compound-Induced Oxidative Stress
| Biomarker | Effect of this compound Treatment | Organ/Cell Type | Reference |
| Protein Carbonyls | Increased | Rat Liver | [3] |
| Malondialdehyde (MDA) | Increased | Rat Liver | [3] |
| Total Non-heme Iron | Increased | Rat Liver | [3] |
| Ferritin | Increased | Rat Liver | [3] |
Mitochondrial Dysfunction
Mitochondria are central to cellular energy metabolism and are also a primary source and target of ROS. This compound has been shown to impair mitochondrial function through several mechanisms:
-
Inhibition of the Electron Transport Chain: Heme is a critical component of cytochromes in the mitochondrial electron transport chain. Heme deficiency resulting from SA toxicity can impair the function of these complexes, leading to decreased ATP production.
-
Direct Inhibition of Mitochondrial Respiration: Studies have demonstrated that SA can directly inhibit state 3 respiration in isolated mitochondria, further compromising cellular energy production.[10]
-
Induction of Mitochondrial Damage: The oxidative stress induced by ALA accumulation can lead to damage of mitochondrial membranes and proteins, contributing to mitochondrial dysfunction.[3]
Activation of Stress Response Pathways
Cells respond to the toxic insults of this compound by activating specific stress response and signaling pathways.
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1. However, electrophilic compounds can modify cysteine residues on Keap1, leading to the release and activation of Nrf2. This compound, being an electrophilic metabolite, can directly alkylate Keap1, leading to the activation of Nrf2 and the subsequent transcription of antioxidant and detoxification genes.[11][12]
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels. Its stability is regulated by prolyl hydroxylase domain (PHD) enzymes, which require α-ketoglutarate as a cofactor. This compound is structurally similar to α-ketoglutarate and can act as a competitive inhibitor of PHD2.[13][14][15][16] This inhibition prevents the degradation of HIF-1α, leading to its stabilization and the activation of downstream target genes, such as those involved in angiogenesis (e.g., VEGFA).[13][14][15][16]
Cellular Damage and Apoptosis
The culmination of oxidative stress, mitochondrial dysfunction, and energy depletion leads to cellular damage and, ultimately, programmed cell death (apoptosis). The formation of this compound-adducts with proteins and glutathione can also contribute to cellular dysfunction.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
δ-Aminolevulinate Dehydratase (ALA-D) Activity Assay
This spectrophotometric assay measures the activity of ALA-D by quantifying the formation of porphobilinogen (PBG) from ALA.
Materials:
-
Tissue homogenate or cell lysate
-
Phosphate buffer (50 mM, pH 6.8) containing 1 mM dithiothreitol (DTT)
-
δ-aminolevulinic acid (ALA) solution (1.714 mM in 1 mM DTT)
-
Tris buffer (100 mM, pH 7.6) containing 150 µM this compound (to inhibit any remaining ALA-D activity) and 1 mg/mL recombinant porphobilinogen deaminase (PBGD)
-
6 M HCl
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenate or cell lysate in phosphate buffer.
-
In a microcentrifuge tube, mix 25 µL of the sample with 175 µL of the ALA solution.
-
Incubate at 37°C for 30 minutes.
-
Add 400 µL of the Tris buffer containing this compound and PBGD.
-
Incubate at 37°C for 45 minutes. This step converts the PBG formed to uroporphyrinogen.
-
Stop the reaction by adding 200 µL of 6 M HCl.
-
Expose the mixture to UV light for 30 minutes or ambient light for 2 hours to oxidize the uroporphyrinogen to uroporphyrin.
-
Centrifuge at 16,000 x g for 10 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 555 nm.
-
Calculate ALA-D activity based on a standard curve of known PBG concentrations.[18]
Measurement of Cellular Heme Concentration
This protocol describes a method for extracting and quantifying heme from cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Heme extraction buffer (e.g., acetone:HCl:water mixture)
-
Diethyl ether
-
2 N HCl
-
Spectrophotometer or scintillation counter (if using radiolabeled precursors)
Procedure:
-
Harvest cells and wash with PBS.
-
Lyse the cells using the heme extraction buffer.
-
Add diethyl ether to the lysate to extract the heme into the organic phase.
-
Separate the phases by centrifugation.
-
Wash the ether phase with 2 N HCl to remove porphyrin precursors.
-
Measure the absorbance of the heme in the ether phase at its Soret peak (around 400 nm).
-
Alternatively, if using a radiolabeled precursor like [¹⁴C]5-ALA, the radioactivity in the final heme extract can be measured using a scintillation counter.[19][20]
Quantification of Protein Carbonylation
This method quantifies the level of protein oxidation by measuring the amount of protein carbonyls.
Materials:
-
Protein sample (cell lysate, tissue homogenate, or plasma)
-
2,4-dinitrophenylhydrazine (DNPH) solution (10 mM in 2 M HCl)
-
Trichloroacetic acid (TCA) (20%)
-
Ethanol/ethyl acetate (1:1 v/v)
-
Guanidine hydrochloride (6 M)
-
Spectrophotometer
Procedure:
-
Incubate the protein sample with DNPH solution for 1 hour at room temperature in the dark.
-
Precipitate the proteins by adding TCA and centrifuging.
-
Wash the protein pellet with ethanol/ethyl acetate to remove excess DNPH.
-
Resuspend the pellet in guanidine hydrochloride.
-
Measure the absorbance at 370 nm.
-
Calculate the protein carbonyl content using the molar extinction coefficient of DNPH.[10][21][22][23][24]
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell suspension
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound Toxicity Pathway.
Caption: Heme Synthesis Pathway and Site of SA Inhibition.
Caption: Workflow for ALA-D Activity Assay.
Conclusion
The toxicity of this compound is a multifaceted process initiated by the potent inhibition of a single, critical enzyme in the heme biosynthesis pathway. The resulting accumulation of ALA and deficiency of heme create a toxic cellular environment characterized by oxidative stress and mitochondrial dysfunction. This ultimately leads to the activation of cellular stress response pathways and culminates in cell damage and death, explaining the severe clinical manifestations observed in hereditary tyrosinemia type I. A thorough understanding of these mechanisms is crucial for the development of targeted therapeutic strategies for this and other related metabolic disorders.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ApoHRP-based Assay to Measure Intracellular Regulatory Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hereditary tyrosinemia and the heme biosynthetic pathway. Profound inhibition of delta-aminolevulinic acid dehydratase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hereditary tyrosinemia and the heme biosynthetic pathway. Profound inhibition of delta-aminolevulinic acid dehydratase activity by this compound. [vivo.weill.cornell.edu]
- 7. Heme biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of heme synthesis in bone marrow cells by this compound: effect on globin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.as.uky.edu [chem.as.uky.edu]
- 11. GSTZ1‐1 Deficiency Activates NRF2/IGF1R Axis in HCC via Accumulation of Oncometabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSTZ1-1 Deficiency Activates NRF2/IGF1R Axis in HCC via Accumulation of Oncometabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling metabolite this compound activates HIF-1α and promotes angiogenesis in GSTZ1-deficient hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI Insight - Signaling metabolite this compound activates HIF-1α and promotes angiogenesis in GSTZ1-deficient hepatocellular carcinoma [insight.jci.org]
- 16. Signaling metabolite this compound activates HIF-1α and promotes angiogenesis in GSTZ1-deficient hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ALAD Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 19. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Exploring the Biology of Lipid Peroxidation Derived Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mmpc.org [mmpc.org]
- 24. journalarrb.com [journalarrb.com]
- 25. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
Succinylacetone: A Pathognomonic Marker for Tyrosinemia Type I - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hereditary Tyrosinemia Type I (HT-1) is a rare autosomal recessive disorder of amino acid metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2][3] This deficiency disrupts the final step in the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, most notably succinylacetone (SUAC).[4][5] The presence of SUAC in blood or urine is considered pathognomonic for HT-1, making it an invaluable biomarker for diagnosis, newborn screening, and therapeutic monitoring.[4][6][7][8] This technical guide provides a comprehensive overview of the role of this compound in HT-1, including the underlying biochemical pathway, quantitative data on its diagnostic utility, and detailed experimental protocols for its measurement.
Introduction
Tyrosinemia Type I is a severe metabolic disease characterized by progressive liver damage, renal dysfunction, and neurological crises.[7][8] Without early diagnosis and treatment, the prognosis is poor, often leading to liver failure or hepatocellular carcinoma within the first few years of life.[7] The cornerstone of diagnosing HT-1 is the detection of this compound, a metabolite not found in healthy individuals.[4] Its high sensitivity and specificity make it a superior biomarker to elevated tyrosine levels, which can be associated with other, more benign conditions.[6][9] This guide will delve into the technical aspects of utilizing this compound as a definitive marker for Tyrosinemia Type I.
The Biochemical Basis of this compound Accumulation
In a healthy individual, the amino acid tyrosine is broken down through a series of enzymatic reactions. The final step, catalyzed by fumarylacetoacetate hydrolase (FAH), converts fumarylacetoacetate into fumarate and acetoacetate, which then enter the Krebs cycle and fatty acid metabolism, respectively.[1][2][10] In individuals with Tyrosinemia Type I, a deficiency in FAH leads to the accumulation of fumarylacetoacetate.[1][2][3] This upstream substrate is then converted to maleylacetoacetate and subsequently to succinylacetoacetate, which is decarboxylated to form this compound.[10]
Quantitative Analysis of this compound
The quantification of this compound is crucial for the diagnosis and management of Tyrosinemia Type I. The following tables summarize typical concentrations found in various biological matrices.
Table 1: this compound Concentrations in Dried Blood Spots (DBS)
| Population | This compound Concentration (µmol/L) | Reference(s) |
| Healthy Newborns | < 2.4 | [1] |
| Untreated Tyrosinemia Type I Patients | 3.3 - 150 | [1][9] |
| Newborn Screening Cut-off (example) | > 0.63 | [11] |
Table 2: this compound Concentrations in Urine
| Population | This compound Concentration (mmol/mol creatinine) | Reference(s) |
| Healthy Individuals | 0.000 - 0.300 | [12] |
| Untreated Tyrosinemia Type I Patients | Elevated (>0.300) | [12] |
Table 3: this compound Concentrations in Blood/Plasma
| Population | This compound Concentration (µmol/L) | Reference(s) |
| Healthy Individuals | Undetectable | [8] |
| Untreated Tyrosinemia Type I Patients | 7.26 - 31.09 | [4] |
Experimental Protocols for this compound Quantification
The gold standard for this compound measurement is mass spectrometry, either coupled with liquid chromatography (LC-MS/MS) for dried blood spots or gas chromatography (GC-MS) for urine samples.
Quantification of this compound in Dried Blood Spots by LC-MS/MS
This method is widely used in newborn screening programs.
Methodology:
-
Sample Preparation: A 3 mm disc is punched from a dried blood spot card into a 96-well plate.[4]
-
Extraction: To each well, 100 µL of an extraction solution (e.g., 80% acetonitrile in water) containing a stable isotope-labeled internal standard (e.g., 13C4-succinylacetone) and a derivatizing agent (e.g., hydrazine monohydrate) is added.[4][13]
-
Incubation: The plate is sealed and incubated at an elevated temperature (e.g., 65°C) for a defined period (e.g., 30 minutes) to facilitate extraction and derivatization.[4]
-
Evaporation: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[4]
-
Reconstitution: The dried residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.[13]
-
LC-MS/MS Analysis:
-
Chromatography: An aliquot of the reconstituted sample is injected into a UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[11] A gradient elution is typically used with mobile phases consisting of water and acetonitrile with an additive like formic acid.
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both native this compound and the internal standard. For example, for a hydrazine derivative, the transition m/z 155.1 → 109.1 for this compound and m/z 160.1 → 114.1 for the internal standard may be monitored.[13]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Quality Control:
-
Internal Standards: A stable isotope-labeled internal standard must be used to correct for matrix effects and variations in sample preparation and instrument response.
-
Calibrators and Controls: A calibration curve with at least five non-zero calibrators should be run with each batch of samples. At least two levels of quality control materials (low and high) should also be included to ensure the accuracy and precision of the assay.[14]
Quantification of this compound in Urine by GC-MS
This method is often used for the diagnostic confirmation of Tyrosinemia Type I.
Methodology:
-
Sample Preparation: An aliquot of urine, normalized to creatinine concentration (e.g., equivalent to 1 µmol creatinine), is used for analysis.[14][15]
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., 13C5-succinylacetone) is added to each sample.[14][15]
-
Oximation: The sample is treated with hydroxylamine hydrochloride to convert the keto groups of this compound to oximes. This step is typically performed at an elevated temperature.[15][16]
-
Extraction: The oximated this compound is extracted from the aqueous urine matrix using an organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted sample is evaporated to dryness, and the residue is derivatized to increase its volatility for GC-MS analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms trimethylsilyl (TMS) derivatives.[15]
-
GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a GC system equipped with a capillary column (e.g., HP-5, 25 m x 0.20 mm x 0.33 µm).[14] A temperature program is used to separate the analytes.
-
Mass Spectrometry: The column eluent is introduced into a mass spectrometer operating in electron ionization (EI) mode. Selected Ion Monitoring (SIM) is used to detect and quantify the characteristic ions of the TMS-derivatized this compound and its internal standard.[15]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quality Control:
-
Internal Standards: The use of a stable isotope-labeled internal standard is essential.
-
Calibrators and Controls: Each analytical run should include a blank, a zero sample, a calibration curve, and at least two levels of quality control materials.[14]
Conclusion
This compound is a highly reliable and pathognomonic biomarker for Tyrosinemia Type I. Its detection and accurate quantification are fundamental to the early diagnosis through newborn screening, confirmation of the disease, and monitoring of treatment efficacy. The LC-MS/MS method for dried blood spots is ideal for high-throughput screening, while the GC-MS method for urine provides robust confirmation. The implementation of this compound testing has significantly improved the outcomes for individuals with this potentially devastating metabolic disorder. Further research and development in analytical methodologies will continue to enhance the precision and efficiency of Tyrosinemia Type I diagnosis and management.
References
- 1. The inclusion of this compound as marker for tyrosinemia type I in expanded newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Inter‐laboratory analytical improvement of this compound and nitisinone quantification from dried blood spot samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Application of this compound levels measurement in the blood and urine in the diagnosis of tyrosinemia type 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hrsa.gov [hrsa.gov]
- 7. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Importance of this compound: Tyrosinemia Type I Presenting with Hyperinsulinism and Multiorgan Failure Following Normal Newborn Screening [mdpi.com]
- 9. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved method to determine this compound in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, Quantitative, Urine – Tyrosinemia Type 1 | Test Fact Sheet [arupconsult.com]
- 13. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) | Basicmedical Key [basicmedicalkey.com]
- 15. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
early research on succinylacetone and porphyria-like symptoms
An In-depth Technical Guide on the Core of Early Research into Succinylacetone and Porphyria-like Symptoms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early research in the late 1970s and early 1980s unveiled a critical biochemical link between this compound, a metabolite accumulating in hereditary tyrosinemia type 1, and the presentation of porphyria-like neurological symptoms. This whitepaper provides a detailed exploration of the foundational studies that elucidated the mechanism by which this compound induces a biochemical state mimicking acute intermittent porphyria. This compound is a pathognomonic compound found in the urine of individuals with tyrosinemia type 1, a condition caused by a deficiency of the enzyme fumarylacetoacetate hydrolase.[1] This document summarizes key quantitative data, details experimental methodologies from seminal papers, and provides visual representations of the core pathways and workflows.
Core Mechanism: Inhibition of Heme Synthesis
The central finding of early research was the identification of this compound as a potent inhibitor of the enzyme δ-aminolevulinate dehydratase (ALA-D), the second enzyme in the heme biosynthesis pathway.[1][2] This inhibition is competitive and leads to a significant accumulation of the precursor molecule, δ-aminolevulinic acid (ALA).[2] The elevated levels of ALA are directly responsible for the acute neurovisceral symptoms observed in patients, which closely resemble those of acute intermittent porphyria.[1][2] The inhibition of ALA-D by this compound disrupts the entire heme synthesis pathway, leading to a decrease in cellular heme and cytochrome P-450 content.[2][3]
Quantitative Data
The following tables summarize the key quantitative findings from early in vitro and in vivo studies on the effects of this compound.
Table 1: Dose-Dependent Inhibition of Heme Synthesis by this compound in Rat Bone Marrow Cells
| This compound Concentration (M) | Inhibition of Heme Synthesis |
| 10-3 | Complete |
| 10-7 | No significant effect |
Data sourced from studies on rat marrow cells in culture.[4]
Table 2: Inhibition of ALA-D Activity by this compound
| This compound Concentration (µmol/L) | ALA-D Activity (relative to control) |
| 0.1 - 1.5 | Marked, non-linear decrease |
| 10 | Nearly complete inhibition |
Data derived from studies on whole blood from healthy volunteers.[5]
Table 3: this compound and ALA Levels in Patients with Hereditary Tyrosinemia
| Patient Group | Urinary this compound | Urinary δ-Aminolevulinic Acid (ALA) |
| Hereditary Tyrosinemia | Detectable and elevated | Increased |
| Neonatal Transient Tyrosinemia | Not detectable | Normal |
| Normal Individuals | Not detectable | Normal |
These findings support the link between this compound accumulation and increased ALA excretion.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in early research are provided below.
Assay for δ-Aminolevulinate Dehydratase (ALA-D) Activity
This spectrophotometric microassay is based on the inhibitory effect of this compound on the formation of porphobilinogen (PBG) from ALA, catalyzed by ALA-D in erythrocytes.[7]
Materials:
-
Whole blood collected in heparinized tubes
-
50 mM phosphate buffer, pH 6.8
-
δ-Aminolevulinic acid (ALA) solution
-
This compound solutions of varying concentrations
-
Modified Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic and perchloric acid)
-
Spectrophotometer
Procedure:
-
Prepare erythrocyte hemolysates from whole blood.
-
Pre-incubate the hemolysate with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding ALA to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding trichloroacetic acid.
-
Centrifuge to pellet the precipitated protein.
-
Add modified Ehrlich's reagent to the supernatant to allow for color development with the newly formed PBG.
-
Measure the absorbance at 555 nm using a spectrophotometer.
-
Calculate ALA-D activity based on the amount of PBG formed, and determine the percentage of inhibition at different this compound concentrations.
Measurement of Heme Content in Cultured Cells
This protocol describes a radiometric method for quantifying newly synthesized heme in cultured cells, such as hepatocytes or erythroleukemia cells.[8][9]
Materials:
-
Cultured cells (e.g., chick embryo hepatocytes)
-
[14C]δ-aminolevulinic acid
-
This compound
-
Acetone-HCl extraction solution
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
Add [14C]δ-aminolevulinic acid to the culture medium and incubate to allow for incorporation into heme.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract heme using an acetone-HCl solution.
-
Measure the radioactivity of the extract using a scintillation counter.
-
Normalize the counts to the total protein concentration of the cell lysate to determine the rate of heme synthesis.
Quantitative Determination of this compound in Urine
This method utilizes gas chromatography-mass spectrometry (GC-MS) for the sensitive and specific quantification of this compound in urine samples.[6]
Materials:
-
Urine samples
-
Internal standard (e.g., a structural analog of this compound)
-
Derivatizing agent (e.g., for oximation and silylation)
-
Organic solvents for extraction
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Thaw frozen urine samples and centrifuge to remove any precipitate.
-
Add the internal standard to a known volume of urine.
-
Perform a chemical derivatization of this compound to make it volatile for GC analysis. This typically involves oximation followed by silylation.
-
Extract the derivatized this compound into an organic solvent.
-
Concentrate the organic extract.
-
Inject an aliquot of the extract into the GC-MS system.
-
Separate the components on the gas chromatography column.
-
Detect and quantify the derivatized this compound and internal standard based on their specific mass-to-charge ratios using the mass spectrometer.
-
Calculate the concentration of this compound in the original urine sample based on the ratio of the peak areas of this compound to the internal standard.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on heme and cytochrome P450 synthesis in hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of heme synthesis in bone marrow cells by this compound: effect on globin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urinary excretion of this compound and delta-aminolevulinic acid in patients with hereditary tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of heme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Impact of Succinylacetone Accumulation: A Technical Guide for Researchers
An In-depth Examination of the Biochemical Mechanisms, Cellular Consequences, and Pathophysiological Effects for Drug Development Professionals, Researchers, and Scientists.
Introduction
Succinylacetone (SA), chemically known as 4,6-dioxoheptanoic acid, is a pathognomonic metabolite that accumulates in the rare autosomal recessive disorder, Tyrosinemia Type I (HT-1). This condition arises from a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway. The inability to properly break down tyrosine leads to the accumulation of fumarylacetoacetate (FAA), which is subsequently converted to the highly toxic this compound. This guide provides a comprehensive overview of the profound physiological effects of this compound accumulation, delving into its biochemical mechanisms of toxicity, its impact on various organ systems, and the experimental models and methodologies used to study these effects. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to understand and combat the devastating consequences of this metabolic disorder.
Biochemical Profile of this compound
This compound is a potent inhibitor of several key enzymes, leading to a cascade of metabolic disturbances. Its primary and most well-characterized target is δ-aminolevulinate dehydratase (ALAD), a crucial enzyme in the heme biosynthesis pathway.
Table 1: Quantitative Data on this compound Levels in Tyrosinemia Type I
| Parameter | Untreated Patients | Treated Patients (with Nitisinone) | Normal/Control | Reference(s) |
| Blood/Dried Blood Spot (DBS) SA (µmol/L) | 7.26 - 150 | < 1.0 | < 5.0 | [1][2][3] |
| Urine SA (mmol/mol creatinine) | > 0.300 | 0.000 - 0.300 | 0.000 - 0.300 | [4] |
Note: Levels can vary depending on the age of the patient, severity of the disease, and dietary management.
Table 2: Inhibition of δ-Aminolevulinate Dehydratase (ALAD) by this compound
| Enzyme Source | Inhibition Type | Ki (Inhibitor Constant) | Reference(s) |
| Human Erythrocytes | Competitive | 2 x 10⁻⁷ M | [5] |
| Mouse Liver | Competitive | 3 x 10⁻⁷ M | [5] |
| Bovine Liver | Competitive | 3 x 10⁻⁷ M | [5] |
Core Mechanisms of this compound Toxicity
The pathophysiology of this compound accumulation is multifactorial, stemming from its potent enzymatic inhibition and the resulting downstream effects.
Inhibition of Heme Synthesis
This compound is a powerful competitive inhibitor of δ-aminolevulinate dehydratase (ALAD), the second enzyme in the heme biosynthesis pathway. This blockage leads to a profound decrease in heme production and an accumulation of the precursor, δ-aminolevulinate (ALA). The consequences of impaired heme synthesis are systemic, affecting numerous hemoproteins essential for cellular function, including hemoglobin, myoglobins, and cytochromes. The accumulation of ALA is also thought to contribute to the neurological crises observed in patients with Tyrosinemia Type I, which resemble acute intermittent porphyria.[5]
Induction of Oxidative Stress
The accumulation of this compound and its precursors, particularly fumarylacetoacetate (FAA), is strongly associated with the generation of reactive oxygen species (ROS), leading to significant oxidative stress. This is characterized by lipid peroxidation, protein oxidation, and DNA damage. The depletion of glutathione (GSH), a key intracellular antioxidant, further exacerbates this oxidative damage. While direct quantitative data for this compound-induced oxidative stress is limited, studies on FAA have demonstrated its role in inducing oxidative damage.
Table 3: Markers of Oxidative Stress in Response to this compound Precursors
| Marker | Condition | Observation | Reference(s) |
| Malondialdehyde (MDA) | Elevated levels of SA precursors | Increased levels, indicating lipid peroxidation. | [6] |
| Superoxide Dismutase (SOD) | Elevated levels of SA precursors | Altered activity, reflecting an imbalanced antioxidant response. | [6] |
| Glutathione (GSH) | FAA accumulation | Depletion of intracellular GSH stores. | [7] |
Apoptosis and Cell Death
Fumarylacetoacetate, the direct precursor to this compound, is a potent inducer of apoptosis, particularly in hepatocytes. FAA has been shown to trigger the release of cytochrome c from mitochondria, which in turn activates the caspase cascade, leading to programmed cell death.[8] This apoptotic process is a major contributor to the progressive liver damage seen in Tyrosinemia Type I.
Systemic Physiological Effects
The toxic effects of this compound accumulation are not confined to the liver and have profound consequences for multiple organ systems.
Hepatic Dysfunction
The liver is the primary site of tyrosine metabolism and, consequently, the organ most severely affected by this compound accumulation. The combination of oxidative stress, apoptosis, and direct toxicity from FAA and SA leads to a spectrum of liver disease, including:
-
Hepatomegaly: Enlargement of the liver.
-
Cirrhosis: Extensive scarring of the liver tissue.
-
Liver failure: The inability of the liver to perform its normal functions.
-
Hepatocellular Carcinoma (HCC): A high risk of developing liver cancer.
A recently uncovered signaling pathway demonstrates that this compound, due to its structural similarity to α-ketoglutarate, can inhibit prolyl hydroxylase domain 2 (PHD2). This inhibition stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), leading to the expression of vascular endothelial growth factor (VEGF) and promoting angiogenesis, a key process in tumor growth.[6][8][9]
Renal Dysfunction
The kidneys are also significantly impacted by this compound, leading to a condition known as renal Fanconi syndrome. This is a generalized dysfunction of the proximal renal tubules, resulting in the urinary loss of essential substances such as phosphates, glucose, amino acids, and bicarbonate. The phosphaturia contributes to the development of hypophosphatemic rickets.[4]
Neurological Manifestations
The accumulation of δ-aminolevulinic acid (ALA) due to the inhibition of ALAD by this compound is believed to be the primary cause of the neurological crises experienced by some individuals with Tyrosinemia Type I. These episodes are characterized by severe pain, peripheral neuropathy, and respiratory distress, mimicking the symptoms of acute intermittent porphyria.
Experimental Protocols and Methodologies
The study of this compound's effects relies on a variety of in vitro and in vivo models and analytical techniques.
Animal Models: The FAH Knockout Mouse
The most widely used animal model for Tyrosinemia Type I is the fumarylacetoacetate hydrolase (FAH) knockout mouse.
-
Generation: The model is typically generated by targeted disruption of the Fah gene. Homozygous Fah knockout mice are not viable without treatment.[10][11]
-
Maintenance: The mice are maintained on drinking water supplemented with nitisinone (NTBC), an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which prevents the formation of FAA and SA. Withdrawal of NTBC leads to the rapid onset of the disease phenotype.
-
Experimental Induction of Disease: To study the acute effects of SA accumulation, NTBC is withdrawn from the drinking water. The animals will then develop the characteristic liver and kidney pathology.
-
Sample Collection and Analysis: Blood can be collected via tail vein or cardiac puncture for the analysis of SA, liver enzymes, and other biochemical markers. Urine is collected to measure SA and markers of renal dysfunction. Tissues, particularly the liver and kidneys, are harvested for histological analysis, protein and gene expression studies, and measurement of oxidative stress markers.
Measurement of this compound
The gold standard for the quantification of this compound in biological samples (dried blood spots, urine, plasma) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
For dried blood spots (DBS), a small punch is taken and placed in a well of a microtiter plate.
-
An extraction solution containing a stable isotope-labeled internal standard (e.g., ¹³C₄-SA) is added.
-
The sample is incubated to allow for the extraction of SA.
-
The extract is then derivatized, often with hydrazine or a similar reagent, to improve its chromatographic properties and ionization efficiency.[9][12]
-
-
LC-MS/MS Analysis:
-
The derivatized sample is injected into the LC system for separation.
-
The eluent is introduced into the mass spectrometer.
-
Multiple Reaction Monitoring (MRM) is used for the specific and sensitive detection and quantification of the SA derivative and the internal standard.
-
Assessment of Apoptosis
Several methods can be employed to quantify apoptosis in hepatocytes treated with this compound or its precursors.
-
Caspase-3/7 Activity Assay:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections or cultured cells.
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.
Conclusion
The accumulation of this compound is a central event in the pathophysiology of Tyrosinemia Type I, with devastating consequences for multiple organ systems. Its potent inhibition of heme synthesis, induction of oxidative stress, and promotion of apoptosis drive the severe liver and kidney damage characteristic of the disease. The discovery of its role in activating the HIF-1α signaling pathway in the context of hepatocellular carcinoma provides new insights into the oncogenic potential of this metabolite. A thorough understanding of these multifaceted physiological effects is paramount for the development of novel therapeutic strategies aimed at mitigating the toxic consequences of this compound and improving the long-term outcomes for individuals with Tyrosinemia Type I. The experimental models and methodologies outlined in this guide provide a robust framework for continued research in this critical area.
References
- 1. Levels of Malondialdehyde and Superoxide Dismutase in Subclinical Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase activity assays [protocols.io]
- 3. Fumarylacetoacetate hydrolase gene as a knockout target for hepatic chimerism and donor liver production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCDR - Malondialdehyde, Nitric oxide, Superoxide dismutase [jcdr.net]
- 6. Oxidative Stress, Glutathione Metabolism, and Liver Regeneration Pathways Are Activated in Hereditary Tyrosinemia Type 1 Mice upon Short-Term Nitisinone Discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocyte injury in tyrosinemia type 1 is induced by fumarylacetoacetate and is inhibited by caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mpbio.com [mpbio.com]
- 10. Different molecular basis for fumarylacetoacetate hydrolase deficiency in the two clinical forms of hereditary tyrosinemia (type I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fumarylacetoacetate, the metabolite accumulating in hereditary tyrosinemia, activates the ERK pathway and induces mitotic abnormalities and genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Succinylacetone and its Impact on Heme Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylacetone (SA), a pathognomonic metabolite in tyrosinemia type I, serves as a potent and specific inhibitor of the heme biosynthesis pathway. Its profound impact on this critical metabolic process provides a valuable tool for researchers studying porphyrias, enzyme kinetics, and the broader physiological roles of heme. This technical guide offers an in-depth exploration of the mechanism of action of this compound, its biochemical consequences, and detailed experimental protocols for investigating its effects.
Introduction: The Central Role of Heme and the Impact of its Disruption
Heme, a complex iron-containing porphyrin, is an essential prosthetic group for a multitude of vital proteins, including hemoglobin, myoglobin, cytochromes, and various enzymes. The synthesis of heme is a highly regulated, eight-step enzymatic cascade. Disruption of this pathway, either through genetic defects as seen in porphyrias or by external inhibitors, leads to the accumulation of neurotoxic intermediates and a deficiency in heme-dependent proteins, resulting in severe pathophysiological consequences.
This compound (4,6-dioxoheptanoic acid) is a structural analog of δ-aminolevulinic acid (ALA), the second intermediate in the heme synthesis pathway. It is endogenously produced in individuals with tyrosinemia type I, a rare genetic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). The accumulation of this compound in these patients leads to a secondary porphyria-like state, characterized by the accumulation of ALA.
Mechanism of Action: Competitive Inhibition of δ-Aminolevulinic Acid Dehydratase
The primary molecular target of this compound is δ-aminolevulinic acid dehydratase (ALAD), also known as porphobilinogen synthase. ALAD catalyzes the condensation of two molecules of ALA to form the pyrrole porphobilinogen (PBG). This compound acts as a potent competitive inhibitor of ALAD. Its structural similarity to the natural substrate, ALA, allows it to bind to the active site of the enzyme, thereby preventing the formation of PBG.
The consequences of ALAD inhibition are twofold:
-
Accumulation of δ-Aminolevulinic Acid (ALA): The blockage of the heme synthesis pathway downstream of ALA leads to a significant accumulation of this precursor. ALA itself is a neurotoxic compound and is responsible for the acute neurological symptoms observed in both tyrosinemia type I and acute intermittent porphyria.
-
Depletion of Heme: The inhibition of ALAD ultimately leads to a decrease in the intracellular heme pool. This has far-reaching consequences, as heme is a critical feedback inhibitor of the first and rate-limiting enzyme of the pathway, ALA synthase (ALAS). The reduction in heme levels leads to the disinhibition and subsequent induction of ALAS, further exacerbating the accumulation of ALA.
The following diagram illustrates the impact of this compound on the heme synthesis pathway.
Quantitative Data on this compound's Impact
The inhibitory effect of this compound on ALAD and the subsequent disruption of heme synthesis have been quantified in various studies.
| Parameter | Value | Organism/System | Reference |
| Inhibitor Constant (Ki) | 2 - 3 x 10-7 M | Human erythrocytes, mouse and bovine liver | |
| ALAD Inhibition | 63 - 73.47% | Erythrocytes from tyrosinemia type I patients | |
| Heme Synthesis Inhibition | >10-fold decrease | HeLa cells treated with 0.5 mM this compound | |
| Globin Synthesis Inhibition | Almost complete suppression | Rat bone marrow cells treated with this compound |
| Condition | Analyte | Fold Increase/Decrease | Organism/System | Reference |
| Tyrosinemia Type I | Urinary ALA | Elevated | Humans | |
| This compound Treatment | Plasma ALA | Increased | Rats | |
| This compound Treatment | Liver ALA | Increased | Rats | |
| This compound Treatment | Urinary Coproporphyrin | Diminished | Rats |
Experimental Protocols
Measurement of δ-Aminolevulinic Acid Dehydratase (ALAD) Activity
This protocol describes a spectrophotometric assay for determining ALAD activity in biological samples.
Principle: ALAD activity is measured by quantifying the amount of porphobilinogen (PBG) formed from the substrate δ-aminolevulinic acid (ALA). The PBG produced is then reacted with modified Ehrlich's reagent to form a colored product that can be measured spectrophotometrically.
Materials:
-
Phosphate buffer (0.1 M, pH 6.8)
-
δ-aminolevulinic acid (ALA) solution (10 mM in phosphate buffer)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA), 0.612 M
-
Modified Ehrlich's reagent
-
Sample (e.g., erythrocyte lysate, tissue homogenate)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a hemolysate or tissue homogenate in phosphate buffer. The protein concentration should be determined.
-
Reaction Mixture: In a microcentrifuge tube, combine the sample with the ALA solution. Include a blank for each sample containing the sample and buffer but no ALA.
-
Incubation: Incubate the reaction mixtures at 37°C for a fixed time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA. Centrifuge to pellet the precipitated protein.
-
Color Development: Transfer the supernatant to a new tube and add modified Ehrlich's reagent.
-
Measurement: After a short incubation at room temperature, measure the absorbance at 555 nm against the sample blank.
-
Calculation: Calculate the amount of PBG formed using the molar extinction coefficient of the colored product. ALAD activity is typically expressed as nmol of PBG formed per hour per mg of protein.
Quantification of δ-Aminolevulinic Acid (ALA) in Urine or Plasma
This protocol outlines a method for quantifying ALA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Principle: ALA in a biological matrix is separated from other components by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern. Stable isotope-labeled ALA is used as an internal standard for accurate quantification.
Materials:
-
LC-MS/MS system
-
C8 or silica HPLC column
-
Urine or plasma sample
-
Internal standard (e.g., 13C5, 15N-ALA)
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine or plasma samples.
-
Add the internal standard to a known volume of the sample.
-
(Optional) Perform a solid-phase extraction to remove interfering substances.
-
-
LC Separation:
-
Inject the prepared sample onto the HPLC column.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate ALA from other sample components.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both ALA and its internal standard (Selected Reaction Monitoring - SRM).
-
-
Quantification:
-
Generate a standard curve by analyzing samples with known concentrations of ALA.
-
Determine the concentration of ALA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
The following diagram outlines the experimental workflow for studying the impact of this compound.
Conclusion
This compound is a powerful tool for dissecting the intricacies of the heme synthesis pathway. Its specific and potent inhibition of ALA dehydratase provides a reliable method for inducing a porphyria-like state in experimental models, enabling detailed studies of the pathological consequences of ALA accumulation and heme deficiency. The experimental protocols provided in this guide offer robust methods for quantifying the biochemical impact of this compound, making it an invaluable compound for researchers in hematology, toxicology, and drug development.
foundational studies on succinylacetone in animal models
An In-depth Technical Guide to Foundational Studies of Succinylacetone in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (SA), chemically known as 4,6-dioxoheptanoic acid, is a dicarboxylic acid and a pathognomonic metabolite found in individuals with Hereditary Tyrosinemia Type 1 (HT1).[1][2][3] HT1 is a rare autosomal recessive disorder caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the terminal enzyme in the tyrosine catabolism pathway.[2][4] This enzymatic block leads to the accumulation of upstream metabolites, primarily fumarylacetoacetate and maleylacetoacetate.[5] Fumarylacetoacetate is subsequently converted to succinylacetoacetate and then to this compound.[1][5] The accumulation of these toxic compounds, particularly SA, is responsible for the severe liver and kidney damage characteristic of the disease.[4][5]
Animal models have been indispensable for elucidating the pathophysiology of HT1 and the specific toxic mechanisms of this compound. These models, ranging from pharmacologically induced to genetically engineered rodents and larger animals, allow for controlled studies of disease progression and the evaluation of therapeutic strategies.[4][6] This guide provides a comprehensive overview of the foundational studies on this compound in these models, detailing its mechanism of action, experimental protocols, and key quantitative findings.
Mechanism of Action of this compound
The toxicity of this compound is multifaceted, stemming from its ability to inhibit key enzymatic pathways, leading to cellular damage primarily through the induction of oxidative stress.
Tyrosine Catabolism and this compound Formation
In healthy individuals, the amino acid tyrosine is degraded into fumarate and acetoacetate through a five-step enzymatic process primarily occurring in the liver and kidneys.[7][8] In HT1, the final enzyme, FAH, is deficient, causing the accumulation of its substrate, fumarylacetoacetate. This compound is a precursor to the highly toxic this compound.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Newborn screening for Tyrosinemia type 1 using this compound – a systematic review of test accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000635) [hmdb.ca]
- 4. Animal models of tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stress, Glutathione Metabolism, and Liver Regeneration Pathways Are Activated in Hereditary Tyrosinemia Type 1 Mice upon Short-Term Nitisinone Discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Phenotype Characterization of a Large-Animal Model of Hereditary Tyrosinemia Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hereditary Tyrosinemia Type 1 Mice under Continuous Nitisinone Treatment Display Remnants of an Uncorrected Liver Disease Phenotype [mdpi.com]
- 8. mdpi.com [mdpi.com]
the role of fumarylacetoacetate hydrolase deficiency in succinylacetone production
An In-depth Technical Guide on the Role of Fumarylacetoacetate Hydrolase Deficiency in Succinylacetone Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hereditary Tyrosinemia Type I (HT-1) is a rare and severe autosomal recessive disorder of amino acid metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This deficiency disrupts the final step in the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, most notably fumarylacetoacetate (FAA) and its derivative, this compound (SA). This compound is a pathognomonic marker for HT-1 and is the primary mediator of the severe liver and kidney damage characteristic of the disease. This technical guide provides a comprehensive overview of the biochemical basis of this compound production in FAH deficiency, its pathophysiological roles, quantitative data on key biomarkers, and detailed experimental protocols for their measurement. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals involved in the development of novel therapeutics for HT-1.
The Tyrosine Catabolic Pathway and the Role of Fumarylacetoacetate Hydrolase
The catabolism of the amino acid tyrosine is a five-step enzymatic pathway that primarily occurs in the liver and kidneys, converting tyrosine into fumarate and acetoacetate, which can then enter the Krebs cycle for energy production or be used in fatty acid synthesis.[1] Fumarylacetoacetate hydrolase (FAH) is the fifth and final enzyme in this pathway, catalyzing the hydrolysis of fumarylacetoacetate into fumarate and acetoacetate.[2]
In individuals with HT-1, mutations in the FAH gene lead to a deficiency in the FAH enzyme.[3] This enzymatic block prevents the proper breakdown of fumarylacetoacetate.
Caption: Tyrosine Catabolism Pathway and the Impact of FAH Deficiency.
The Genesis of this compound from Fumarylacetoacetate
The deficiency of FAH leads to the accumulation of its substrate, fumarylacetoacetate, in hepatocytes and renal tubular cells.[4] Fumarylacetoacetate is an unstable compound and is rapidly converted to succinylacetoacetate, which is then decarboxylated to form this compound.[4]
Pathophysiology of this compound Toxicity
This compound is a potent inhibitor of several key enzymes, leading to a cascade of cellular damage. Its primary toxic effects include:
-
Inhibition of Heme Synthesis: this compound is a powerful competitive inhibitor of δ-aminolevulinate dehydratase (ALAD), a critical enzyme in the heme synthesis pathway. This inhibition leads to the accumulation of δ-aminolevulinate (ALA), a neurotoxin responsible for the porphyria-like neurological crises seen in some HT-1 patients.
-
Renal Tubular Dysfunction: The accumulation of this compound in the proximal renal tubules leads to cellular damage, resulting in Fanconi syndrome, which is characterized by impaired reabsorption of phosphate, glucose, amino acids, and bicarbonate. This can lead to hypophosphatemic rickets and failure to thrive in affected children.
-
Hepatotoxicity and Carcinogenesis: this compound is directly toxic to hepatocytes, causing oxidative stress, DNA damage, and apoptosis.[5] Chronic liver injury and regeneration in the presence of this mutagenic compound significantly increase the risk of developing hepatocellular carcinoma, even at a young age.[3]
Quantitative Biomarkers in FAH Deficiency
The diagnosis and management of HT-1 rely on the quantitative analysis of key biomarkers, primarily FAH enzyme activity and this compound levels in various biological fluids.
Table 1: Fumarylacetoacetate Hydrolase (FAH) Enzyme Activity
| Sample Type | Condition | FAH Activity | Reference(s) |
| Liver Tissue | Normal | 5.8 ± 1.7 µmol/h/g protein | [6] |
| Liver Tissue | HT-1 (Acute) | < 1% of normal | [7] |
| Liver Tissue | HT-1 (Chronic) | ~20% of normal | [7] |
Table 2: this compound (SA) Concentrations in Untreated and Treated HT-1 Patients
| Sample Type | Condition | SA Concentration | Reference(s) |
| Urine | Normal | Undetectable to < 0.3 mmol/mol creatinine | [8] |
| Untreated HT-1 | Highly elevated (e.g., 48 mg/g creatinine) | [9] | |
| Treated HT-1 (with Nitisinone) | Markedly reduced or normalized | ||
| Blood/Plasma | Normal | < 1 µmol/L | |
| Untreated HT-1 | 7.26 - 31.09 µmol/L | [1] | |
| Treated HT-1 (with Nitisinone) | < 1 µmol/L | ||
| Dried Blood Spot | Normal | < 2 µmol/L | |
| Untreated HT-1 | 4.65 - 10.34 µmol/L | [9] | |
| Treated HT-1 (with Nitisinone) | Significantly reduced |
Experimental Protocols
Accurate and reliable measurement of FAH activity and this compound levels is crucial for the diagnosis, monitoring, and development of new therapies for HT-1.
Spectrophotometric Assay of Fumarylacetoacetate Hydrolase (FAH) Activity in Liver Tissue
This protocol is adapted from Kvittingen et al. (1981) and measures the decrease in absorbance at 330 nm due to the hydrolysis of fumarylacetoacetate.[6]
Materials:
-
Liver tissue biopsy (fresh or frozen at -80°C)
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4
-
Reaction buffer: 100 mM Tris-HCl, pH 7.4
-
Substrate: Fumarylacetoacetate (FAA) solution (1 mM in 10 mM Tris-HCl, pH 7.4)
-
Spectrophotometer capable of reading at 330 nm
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 10-20 mg of liver tissue.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Pre-warm the reaction buffer and FAA solution to 37°C.
-
In a quartz cuvette, mix 900 µL of reaction buffer and 50 µL of the cytosolic fraction.
-
Incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 50 µL of the FAA solution and mix immediately.
-
Monitor the decrease in absorbance at 330 nm for 5-10 minutes.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
FAH activity (in µmol/min/mg protein) can be calculated using the Beer-Lambert law: Activity = (ΔA/min) / (ε * l * [protein]) where ε (molar extinction coefficient of FAA at 330 nm) is 13,500 M⁻¹cm⁻¹, l is the path length of the cuvette (usually 1 cm), and [protein] is the protein concentration in mg/mL.
-
Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific for the quantification of this compound.
Materials:
-
Urine sample
-
Internal standard (IS): ¹³C₅-succinylacetone
-
Hydroxylamine hydrochloride
-
Organic solvents: ethyl acetate, hexane
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add a known amount of the internal standard.
-
Add 100 µL of 1 M hydroxylamine hydrochloride and incubate at 60°C for 30 minutes to form the oxime derivative.
-
Acidify the sample with 1 M HCl.
-
-
Extraction:
-
Extract the this compound-oxime twice with 3 mL of a 1:1 mixture of ethyl acetate and hexane.
-
Evaporate the combined organic layers to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Incubate at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for the TMS-derivatized this compound and its internal standard.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of this compound.
-
The concentration of this compound in the urine sample is calculated based on the peak area ratio of the analyte to the internal standard.
-
Caption: Diagnostic Workflow for Hereditary Tyrosinemia Type I.
Therapeutic Implications and Future Directions
The understanding of this compound's central role in the pathophysiology of HT-1 has led to the development of effective therapies. The current standard of care is treatment with nitisinone (NTBC), an inhibitor of 4-hydroxyphenylpyruvate dioxygenase, the second enzyme in the tyrosine catabolism pathway. By blocking the pathway upstream of FAH, nitisinone prevents the formation of fumarylacetoacetate and, consequently, this compound. This treatment, combined with a diet restricted in tyrosine and phenylalanine, has dramatically improved the prognosis for individuals with HT-1.
Future research and drug development efforts are focused on:
-
Gene Therapy: Correcting the underlying genetic defect in the FAH gene.
-
Pharmacological Chaperones: Small molecules that can stabilize mutant FAH protein and restore some enzymatic activity.
-
Novel Therapies: Exploring alternative pathways to detoxify or eliminate this compound.
Conclusion
The deficiency of fumarylacetoacetate hydrolase in Hereditary Tyrosinemia Type I leads to the accumulation of fumarylacetoacetate and its conversion to the highly toxic metabolite, this compound. This compound is the primary driver of the severe liver and kidney damage seen in this disorder. The accurate quantification of FAH enzyme activity and this compound levels is essential for the diagnosis and management of HT-1. The development of therapies that effectively reduce or eliminate this compound production has transformed the clinical course of this once-fatal disease. Continued research into the molecular mechanisms of this compound toxicity and the development of novel therapeutic strategies hold promise for further improving the lives of individuals affected by this rare metabolic disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. providers2.genedx.com [providers2.genedx.com]
- 3. Hereditary tyrosinemia type I–associated mutations in fumarylacetoacetate hydrolase reduce the enzyme stability and increase its aggregation rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte injury in tyrosinemia type 1 is induced by fumarylacetoacetate and is inhibited by caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of fumarylacetoacetate fumarylhydrolase in human liver-deficient activity in a case of hereditary tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different molecular basis for fumarylacetoacetate hydrolase deficiency in the two clinical forms of hereditary tyrosinemia (type I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, Quantitative, Urine – Tyrosinemia Type 1 | Test Fact Sheet [arupconsult.com]
- 8. mdpi.com [mdpi.com]
- 9. biochimicaclinica.it [biochimicaclinica.it]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Succinylacetone in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of succinylacetone (SA) in dried blood spots (DBS). This compound is a pathognomonic marker for Tyrosinemia Type I, an inherited metabolic disorder. Accurate and robust quantification of SA in DBS is crucial for newborn screening, diagnosis, and therapeutic monitoring. The methodologies outlined below leverage liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
I. Introduction
Tyrosinemia Type I (HT-1) is a severe genetic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase. This deficiency leads to the accumulation of toxic metabolites, including this compound. Unlike tyrosine, which can be elevated in benign transient tyrosinemia of the newborn, this compound is a specific and primary marker for HT-1.[1][2] Early detection and monitoring through the analysis of SA in dried blood spots are critical for preventing severe liver and kidney damage.
The analysis of this compound presents challenges due to its poor ionization efficiency in mass spectrometry.[3] To overcome this, derivatization of the ketone groups in the SA molecule is a common and necessary step to enhance its detection and quantification.[3] This document outlines protocols primarily involving derivatization followed by LC-MS/MS analysis.
II. Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of various methods for this compound analysis in dried blood spots. These methods typically employ isotope dilution techniques with labeled internal standards for accurate quantification.
Table 1: Method Performance and Linearity
| Parameter | Method 1 (Oximation & Butylation) | Method 2 (Dansylhydrazine Derivatization) | Method 3 (Hydrazine Derivatization) |
| Linearity Range | 0 - 200 µmol/L[1] | Up to 100 µmol/L[3][4] | 0.122 - 117.434 µmol/L[5] |
| Limit of Detection (LOD) | Not explicitly stated | 0.2 µmol/L[3][4] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 0.05 nmol/mL (in DBS) |
| Internal Standard | Deuterium labeled SA[1] | 13C4-labeled SA[3][4] | Stable-isotope labeled SA[5] |
Table 2: Precision, Accuracy, and Recovery
| Parameter | Method 1 (Oximation & Butylation) | Method 2 (Dansylhydrazine Derivatization) | Method 3 (Hydrazine Derivatization) |
| Intra-assay Precision (CV%) | 4.7% @ 5 µmol/L, 2.6% @ 20 µmol/L, 3.1% @ 50 µmol/L[1] | < 10%[3] | 6.91% @ 2.542 µmol/L, 12.65% @ 14.641 µmol/L[5] |
| Inter-assay Precision (CV%) | 12.7% @ 5 µmol/L, 8.2% @ 20 µmol/L, 7.8% @ 50 µmol/L[1] | < 10%[3] | 8.57% @ 2.542 µmol/L, 12.27% @ 14.641 µmol/L[5] |
| Accuracy (%) | Not explicitly stated | Not explicitly stated | 101.2% - 103.87%[5] |
| Recovery (%) | 96% - 109%[6] | > 96%[4] | Mean recovery of 71.99%[5] |
Table 3: Observed Concentrations
| Population | Concentration Range (µmol/L) |
| Healthy Controls/Newborns | < 5 µmol/L[1] |
| Tyrosinemia Type I Patients (untreated) | 16 - 150 µmol/L (mean: 61 µmol/L)[1] |
| Tyrosinemia Type I Patients (treated) | Lower than untreated, used for monitoring |
| Cutoff Level (Healthy Infants) | 0.63 µmol/L[3] |
III. Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from dried blood spots.
Protocol 1: Oximation and Butylation Method
This method involves the oximation of the ketone groups followed by butylation for improved chromatographic retention and mass spectrometric detection.
1. Sample Preparation and Extraction:
-
Punch a 3/16-inch (or 3.2 mm) disc from the dried blood spot into a 96-well plate.
-
Add 100 µL of an aqueous solution containing a known concentration of deuterium-labeled this compound as an internal standard to each well.
-
Seal the plate and shake for 45 minutes at 45 °C to elute the analytes.
2. Derivatization:
-
Oximation: Add hydroxylamine hydrochloride to the eluate and incubate at 80°C to form the oxime derivative.
-
Butylation: Following oximation, perform an extraction and then add 3N butanolic-HCl to the dried extract. Incubate at 65°C for 20 minutes to form the butyl ester.
-
Evaporate the solvent under a stream of nitrogen.
3. Reconstitution and Analysis:
-
Reconstitute the dried residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
4. LC-MS/MS Parameters:
-
Analysis Mode: Selected Reaction Monitoring (SRM)
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
SRM Transitions:
-
Analysis Time: Approximately 5 minutes per sample.[1]
Protocol 2: Dansylhydrazine Derivatization Method
This protocol utilizes dansylhydrazine to derivatize one of the ketone groups of this compound, which significantly improves its ionization efficiency.
1. Sample Preparation and Extraction:
-
Punch a 3/16-inch disc from the dried blood spot into a 96-well plate.
-
Add 100 µL of a working internal standard solution containing 13C4-labeled this compound.
-
Shake the plate for 45 minutes at 45 °C.
2. Derivatization:
-
Transfer the eluate to a new plate and evaporate to dryness under nitrogen at 50 °C.
-
Add 50 µL of methanol and evaporate again.
-
Add 50 µL of 3N butanolic-HCl and incubate at 65 °C for 20 minutes, then evaporate to dryness. This step is for the simultaneous analysis of amino acids and acylcarnitines; for SA alone, a direct derivatization with dansylhydrazine after initial extraction can be performed.[2][4]
-
Reconstitute the sample in a solution containing dansylhydrazine and incubate to form the dansylhydrazone derivative.[2][3][4]
3. Reconstitution and Analysis:
-
Reconstitute the final sample in an appropriate mobile phase.
-
Inject into the UPLC-MS/MS system.
4. UPLC-MS/MS Parameters:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[3]
-
Ionization Mode: Electrospray Ionization (ESI)[3]
-
Run Time: As short as 1 minute.[3]
IV. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound and the chemical derivatization reaction.
Caption: Experimental workflow for this compound analysis.
Caption: Derivatization of this compound with DNPH.
References
- 1. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem mass spectrometric assay of this compound in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Succinylacetone in Biological Matrices by Tandem Mass Spectrometry
Introduction
Succinylacetone (SUAC) is a pathognomonic biomarker for the diagnosis of Tyrosinemia Type I, a rare and severe inherited metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2][3] The accumulation of SUAC in tissues and physiological fluids leads to severe liver and kidney damage, neurological crises, and an increased risk of hepatocellular carcinoma.[2][3][4] Early diagnosis and therapeutic monitoring are crucial for effective management of the disease, making the accurate and sensitive quantification of SUAC a critical clinical tool.[1][4] Tandem mass spectrometry (MS/MS) has emerged as the gold standard for SUAC analysis due to its high specificity, sensitivity, and throughput, particularly for newborn screening programs utilizing dried blood spots (DBS).[1][2][5][6] This application note provides a detailed protocol for the quantitative analysis of SUAC in dried blood spots and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The quantitative analysis of this compound by tandem mass spectrometry typically involves a stable isotope dilution method. An isotopically labeled internal standard (e.g., 13C4-succinylacetone or d2-succinylacetone) is added to the sample at the beginning of the extraction process to account for matrix effects and variations in sample preparation and instrument response.[5][7][8] Due to the reactive nature of the ketone functional group in SUAC, a derivatization step is often employed to enhance its chromatographic retention, ionization efficiency, and analytical stability.[9] Common derivatization reagents include hydrazine, which converts SUAC to a more stable pyrazole derivative, and dansylhydrazine.[6][7][8][9] Following extraction and derivatization, the sample is analyzed by LC-MS/MS. The analyte and internal standard are separated from other matrix components by liquid chromatography and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for both the derivatized SUAC and its internal standard are monitored, providing high selectivity and sensitivity for quantification.[5][10][11]
Experimental Protocols
Protocol 1: this compound Quantification in Dried Blood Spots (DBS)
This protocol is adapted from established methods for newborn screening.[5][6][7][11]
Materials and Reagents
-
This compound (SUAC) standard
-
Isotopically labeled this compound internal standard (e.g., 13C4-SUAC)[7][8][12]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
96-well microtiter plates
-
DBS puncher (3 mm or 1/8 inch)
-
Plate shaker/incubator
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation
-
Standard and Internal Standard Preparation: Prepare stock solutions of SUAC and the internal standard in methanol. From these, prepare a series of calibrators and quality control samples by spiking known concentrations of SUAC into whole blood, which is then spotted onto filter paper to create DBS calibrators. The working internal standard solution is prepared by diluting the internal standard stock solution in the extraction solvent.
-
DBS Punching: Punch a 3.2 mm (1/8 inch) disc from each DBS sample, calibrator, and quality control into a 96-well microtiter plate.[11]
-
Extraction and Derivatization:
-
Evaporation and Reconstitution:
-
Transfer the eluate to a new 96-well plate and evaporate to dryness under a stream of nitrogen at approximately 50-65°C.[10][11]
-
To ensure complete removal of excess hydrazine, reconstitute the residue in 100 µL of methanol and evaporate to dryness again.[11]
-
Reconstitute the final residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile/water with 0.1% formic acid) for LC-MS/MS analysis.[10]
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[7]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typical.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the hydrazine derivative of SUAC and its internal standard.
-
Protocol 2: this compound Quantification in Urine
This protocol is based on established methods for clinical diagnosis and monitoring.[13][14]
Materials and Reagents
-
This compound (SUAC) standard
-
Isotopically labeled internal standard (e.g., 15N-labeled 5(3)-methyl-3(5)-isoxazole propionic acid or 13C4-SUAC)[8][13]
-
Butanolic HCl
-
Ethyl acetate
-
Creatinine standard for normalization
-
LC-MS/MS system
Sample Preparation
-
Standard and Internal Standard Preparation: Prepare aqueous stock solutions of SUAC and the internal standard. Create a calibration curve by spiking known concentrations of SUAC into a control urine pool.
-
Sample Pre-treatment: Centrifuge urine samples to remove any particulate matter.
-
Derivatization:
-
To 50 µL of urine, calibrator, or quality control, add the internal standard.
-
Add 50 µL of hydroxylamine hydrochloride solution and incubate at 80°C to form the isoxazole derivative.[13][14]
-
Evaporate the samples to dryness under nitrogen.
-
Add butanolic HCl and incubate to form the butyl ester.[13][14]
-
Evaporate to dryness again.
-
-
Extraction:
-
Reconstitute the residue in water.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
-
Reconstitution: Reconstitute the final residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography: Similar conditions as for the DBS method can be used.
-
Tandem Mass Spectrometry:
Data Presentation
Table 1: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Dried Blood Spot Method (Hydrazine Derivatization) | Urine Method (Oximation and Butylation) |
| LC Column | C18, 2.1 x 50 mm, 1.7 µm[7] | C18, similar dimensions |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.2 - 0.4 mL/min | 0.2 - 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Positive[13] |
| SUAC MRM Transition | m/z 155.1 → 109.1[11] | m/z 212 → 156[5] |
| Internal Standard MRM | m/z 160.1 → 114.1 (13C5-SUAC derivative)[11] | m/z 214 → 140 (d2-SUAC derivative)[5] |
Table 2: Summary of Analytical Performance Characteristics from Published Methods
| Parameter | Dried Blood Spot Methods | Urine Methods |
| Linearity Range | 0.122 - 117.4 µmol/L[11] | 0.0633 - 63.3 µmol/L[13] |
| Intra-day Precision (%CV) | < 10%[7] | < 7%[13] |
| Inter-day Precision (%CV) | < 10%[7] | < 7%[13] |
| Recovery | 67 - 77%[11] | 96 - 109%[13] |
| Limit of Detection (LOD) | 0.2 µmol/L[7][8] | 0.005 µmol/L[8] |
| Cutoff (Healthy Infants) | < 2 µmol/L[6] | Not applicable |
| Tyrosinemia Type I Patients | 6.4 - 150 µmol/L[5][7] | Elevated (>0.300 mmol/mol CRT)[3] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound derivatization with hydrazine.
References
- 1. This compound as primary marker to detect tyrosinemia type I in newborns and its measurement by newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, Quantitative, Urine – Tyrosinemia Type 1 | Test Fact Sheet [arupconsult.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of this compound extracted from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved method to determine this compound in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US8278116B2 - Detecting this compound - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. Tandem mass spectrometric assay of this compound in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Succinylacetone Measurement in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylacetone (SA) is a pathognomonic biomarker for the diagnosis and monitoring of Tyrosinemia Type I, a rare autosomal recessive disorder of tyrosine metabolism.[1][2] This condition is caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway.[2][3] The absence of functional FAH leads to the accumulation of toxic metabolites, including fumarylacetoacetate and its spontaneous derivative, this compound.[4][5][6] Elevated levels of this compound are cytotoxic, particularly to the liver and kidneys, leading to severe clinical manifestations such as liver failure, renal tubular dysfunction, and an increased risk of hepatocellular carcinoma.[2][5][7][8] Therefore, the accurate and precise quantification of this compound in urine is crucial for the early diagnosis through newborn screening, monitoring treatment efficacy, and managing patient care.[2][7][8][9]
This document provides detailed protocols for the quantitative analysis of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most commonly employed analytical techniques for this purpose.[1][3][7][10][11][12][13][14]
Metabolic Pathway of Tyrosine and Formation of this compound
The catabolism of tyrosine is a multi-step enzymatic process. A deficiency in the final enzyme, fumarylacetoacetate hydrolase (FAH), disrupts this pathway, leading to the accumulation of fumarylacetoacetate, which is then converted to this compound.
Caption: Metabolic pathway of tyrosine, highlighting the formation of this compound in Tyrosinemia Type I due to FAH deficiency.
Experimental Workflow for this compound Measurement
The general workflow for the quantification of this compound in urine involves sample collection and preparation, followed by instrumental analysis and data processing.
References
- 1. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. aku.edu [aku.edu]
- 4. youtube.com [youtube.com]
- 5. Tyrosinemia, Type I | Newborn Screening [newbornscreening.hrsa.gov]
- 6. mdpi.com [mdpi.com]
- 7. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 8. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Importance of this compound: Tyrosinemia Type I Presenting with Hyperinsulinism and Multiorgan Failure Following Normal Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, Qualitative, Urine | MLabs [mlabs.umich.edu]
- 11. Tandem mass spectrometric assay of this compound in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ltd.aruplab.com [ltd.aruplab.com]
- 13. This compound, Quantitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Newborn Screening of Tyrosinemia Type I using Succinylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary Tyrosinemia Type I (HT-1) is a rare, autosomal recessive metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2][3] This deficiency disrupts the catabolism of tyrosine, leading to the accumulation of toxic metabolites, including fumarylacetoacetate and its precursor, maleylacetoacetate.[3][4] These compounds are converted to the pathognomonic marker, succinylacetone (SUAC), which is detectable in blood and urine.[2][3][4] Untreated, HT-1 leads to severe liver disease, renal dysfunction, and neurological crises, often resulting in death in early childhood.[1][2][5]
Early diagnosis through newborn screening (NBS) is critical for timely initiation of treatment with nitisinone (NTBC) and a protein-restricted diet, which can prevent the severe complications of the disease.[5][6][7][8] While elevated tyrosine levels can be an indicator, they are not specific to HT-1 and can lead to a high false-positive rate.[1][9] this compound is a highly specific and sensitive biomarker for HT-1, making its measurement the gold standard for newborn screening.[5][6][8][9] This document provides detailed application notes and protocols for the determination of this compound in dried blood spots (DBS) by tandem mass spectrometry (MS/MS).
Biochemical Pathway of Tyrosinemia Type I
The metabolic pathway of tyrosine degradation is disrupted in Tyrosinemia Type I at the final step. The deficiency of fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate, which is then converted to this compound.
Caption: Biochemical pathway of tyrosine metabolism and the defect in Tyrosinemia Type I.
Experimental Workflow for Newborn Screening
The general workflow for newborn screening for Tyrosinemia Type I using this compound involves sample collection, preparation, analysis by tandem mass spectrometry, and data interpretation.
Caption: Experimental workflow for this compound analysis in newborn screening.
Quantitative Data Summary
The performance of this compound as a newborn screening marker for Tyrosinemia Type I is summarized below. Cutoff values can vary between laboratories and depend on the specific methodology used.
| Parameter | Value Range | Notes | Reference |
| This compound Cutoff Values | |||
| Commercial Kits (e.g., NeoBase™) | 1.0 - 1.7 µmol/L | Generally lower cutoff values. | [10] |
| Laboratory-Developed Tests (LDTs) | 0.3 - 7.0 µmol/L (median 2.63 µmol/L) | Can have higher and more variable cutoff values. | [10] |
| Reference Range (Unaffected Newborns) | < 2 µmol/L | A general reference range. | [11] |
| < 1.0 nmol/mL (equivalent to 1.0 µmol/L) | Mayo Clinic Laboratories reference value. | [9] | |
| Performance Metrics | |||
| Sensitivity | Approaching 100% | This compound is a highly sensitive marker. | [12] |
| Specificity | > 99.9% | High specificity reduces the number of false positives. | [12] |
| Positive Predictive Value (PPV) | 9% - 27.3% | Can be improved by using second-tier testing or adjusting cutoffs. | [10][12] |
| Concentrations in HT-1 Patients | |||
| Newborn Screening Samples | 13 - 81 µmol/L | Significantly elevated compared to unaffected newborns. | [13] |
| 23.2 - 46.7 µmol/L | Another study showing clear separation from the reference range. | [11] | |
| Analytical Performance | |||
| Intra-assay Precision (CV) | 2.6% - 4.7% | Demonstrates good reproducibility within a single run. | [14] |
| Total Precision (CV) | < 12.2% | Good reproducibility across different runs. | [11] |
| Limit of Quantitation (LOQ) | 1 µmol/L | The lowest concentration that can be reliably quantified. | [11] |
Experimental Protocols
Principle
This compound is extracted from a dried blood spot punch into a solution containing a stable isotope-labeled internal standard. The extract is then derivatized to improve its ionization efficiency and analytical performance. The derivatized this compound is quantified using flow injection analysis tandem mass spectrometry (FIA-MS/MS).
Specimen Collection and Handling
-
Collection: Collect whole blood via heel prick onto an approved newborn screening filter paper card. Ensure complete saturation of the filter paper circles.
-
Drying: Allow the blood spots to dry in a horizontal position at ambient temperature for a minimum of 3-4 hours, avoiding direct sunlight and heat. Do not stack wet specimens.
-
Storage: Dried blood spot specimens are stable at room temperature for up to 7 days, refrigerated for 14 days, and frozen for 90 days or longer.[15][16][17]
Materials and Reagents
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Hydrazine hydrate or 3N HCl in n-butanol
-
This compound standard
-
This compound stable isotope-labeled internal standard (e.g., D2-succinylacetone)
-
96-well microtiter plates
-
Pipettes and tips
-
Plate shaker
-
Plate sealer
-
Tandem mass spectrometer
Procedure
1. Standard and Internal Standard Preparation
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibrators by spiking whole blood with known concentrations of this compound, spotting onto filter paper, and drying.
-
Prepare a working internal standard solution by diluting the stable isotope-labeled this compound stock in the extraction solvent.
2. Sample Preparation
-
Punch a 3 mm disc from the dried blood spot into a 96-well microtiter plate. Include calibrators and quality control spots.
-
Add 100 µL of the extraction solvent containing the internal standard to each well.
-
Seal the plate and agitate on a plate shaker for 30-45 minutes at room temperature.
-
Transfer the supernatant to a new 96-well plate.
3. Derivatization
-
Method A (Hydrazine Derivatization):
-
Add a solution containing hydrazine hydrate to the extract.
-
Incubate as required by the specific laboratory protocol to form the pyrazolone derivative.
-
-
Method B (Butanolic HCl Derivatization):
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add 50 µL of 3N HCl in n-butanol to each well.
-
Seal the plate and incubate at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness and reconstitute the residue in the mobile phase for MS/MS analysis.
-
4. Tandem Mass Spectrometry (MS/MS) Analysis
-
Instrumentation: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Operate in flow injection analysis mode.
-
Ionization: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both this compound and its internal standard.
-
Note: The exact m/z transitions will depend on the derivatization method used.
-
Data Analysis and Interpretation
-
Calculate the concentration of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Compare the calculated this compound concentration to the established cutoff value for the laboratory.
-
Screen Negative: Samples with this compound levels below the cutoff are reported as screen negative.
-
Presumptive Positive: Samples with this compound levels above the cutoff are considered presumptive positive and require immediate follow-up, including repeat testing and confirmatory diagnostic tests (e.g., plasma amino acids, urine organic acids, and molecular genetic testing of the FAH gene).
Quality Control
-
Run a set of calibrators and at least two levels of quality control samples (low and high) with each batch of patient samples.
-
The results of the quality control samples must fall within established ranges for the patient results to be considered valid.
-
Participate in external proficiency testing programs to ensure inter-laboratory comparability and accuracy.[1][18]
Conclusion
The measurement of this compound in dried blood spots by tandem mass spectrometry is a robust, sensitive, and specific method for the newborn screening of Tyrosinemia Type I.[5] Early and accurate identification of affected individuals through this screening allows for prompt therapeutic intervention, significantly improving the clinical outcome for these patients.[6][8] Adherence to standardized protocols and rigorous quality control measures are essential for the success of any newborn screening program for this disorder.
References
- 1. This compound as Primary Marker to Detect Tyrosinemia Type I in Newborns and its Measurement by Newborn Screening Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Quantitative, Urine – Tyrosinemia Type 1 | Test Fact Sheet [arupconsult.com]
- 3. Final Diagnosis -- Case 807 [path.upmc.edu]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Newborn screening for Tyrosinemia type 1 using this compound – a systematic review of test accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnosis and treatment of tyrosinemia type I: a US and Canadian consensus group review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosinemia, Type I | Newborn Screening [newbornscreening.hrsa.gov]
- 8. cocukmetabolizma.com [cocukmetabolizma.com]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Evaluation of Neonatal Screening Programs for Tyrosinemia Type 1 Worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of this compound extracted from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Performance of Newborn Screening for Tyrosinemia Type 1 in The Netherlands: Suggestions for Improvements Using Additional Biomarkers in Addition to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined newborn screening for this compound, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. childrensmn.org [childrensmn.org]
- 16. one-dh.testcatalog.org [one-dh.testcatalog.org]
- 17. Use of Dried Blood Spot Specimens to Monitor Patients with Inherited Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preliminary proficiency testing results for this compound in dried blood spots for newborn screening for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
sample preparation techniques for succinylacetone analysis
Application Note: Succinylacetone Analysis
Topic: Sample Preparation Techniques for this compound Analysis Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (SUAC) is a pathognomonic biomarker for the inherited metabolic disorder Tyrosinemia Type I (HT-1).[1] This severe condition results from a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), leading to the accumulation of toxic metabolites.[1] Accurate and reliable quantification of SUAC in biological samples is crucial for newborn screening, diagnosis, and therapeutic monitoring of patients undergoing treatment.[2][3] This document provides detailed application notes and protocols for the preparation of various biological samples for SUAC analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Overview of Sample Matrices and Preparation Strategies
The most common biological matrices for SUAC analysis are dried blood spots (DBS), urine, and plasma.[4][5] Due to its reactive ketone nature, SUAC often requires derivatization to enhance its stability and improve its chromatographic and mass spectrometric properties.[6]
Key Preparation Steps:
-
Extraction: The initial step involves extracting SUAC from the sample matrix. Common extraction solvents include methanol or acetonitrile-based solutions.[7][8] For DBS, this is typically performed after punching a small disc from the card.[9]
-
Derivatization: This chemical modification is critical for robust analysis.
-
Hydrazine Derivatization: Reacting SUAC with hydrazine forms a more stable pyrazole derivative, which is widely used in LC-MS/MS methods.[6][8][9]
-
Butanolic HCl Derivatization: Esterification with butanolic hydrogen chloride is another common method for LC-MS/MS, which can be integrated into workflows for analyzing amino acids and acylcarnitines.[10][11]
-
Oximation and Silylation: For GC-MS analysis, a two-step derivatization is common. First, the ketone group is protected by oximation (e.g., with hydroxylamine), followed by silylation (e.g., with BSTFA) to increase volatility.[4][12][13]
-
-
Purification/Cleanup: After extraction and derivatization, a cleanup step may be necessary to remove interferences. This can involve liquid-liquid extraction, solid-phase extraction (SPE), or simple protein precipitation.[4][14]
Experimental Workflows and Logical Relationships
The choice of sample preparation technique depends on the sample matrix, the analytical instrument available, and the required sensitivity. The following diagrams illustrate a general experimental workflow and the logical decisions involved in method selection.
Caption: General experimental workflow for this compound analysis.
References
- 1. aku.edu [aku.edu]
- 2. Inter-laboratory analytical improvement of this compound and nitisinone quantification from dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Quantitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8278116B2 - Detecting this compound - Google Patents [patents.google.com]
- 7. Improved MS/MS analysis of this compound extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Simultaneous quantification of this compound and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. opentrons.com [opentrons.com]
Application Note: Simultaneous Analysis of Succinylacetone and Amino Acids in Dried Blood Spots by LC-MS/MS for Newborn Screening of Tyrosinemia Type I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hereditary Tyrosinemia Type I (HT1) is a rare, autosomal recessive inborn error of metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2] This deficiency disrupts the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, most notably succinylacetone (SUAC).[2][3] Unlike tyrosine, which can be elevated in several benign transient conditions in newborns, this compound is a pathognomonic marker for HT1, making its detection crucial for accurate and early diagnosis.[4][5][6] Early detection through newborn screening and subsequent treatment can prevent severe liver and kidney damage, neurological crises, and the development of hepatocellular carcinoma.[1][3]
This application note provides a detailed protocol for the simultaneous quantification of this compound and a panel of amino acids from dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of SUAC analysis into routine amino acid and acylcarnitine screening allows for a cost-effective, high-throughput method that significantly reduces the risk of false-negative results for HT1.[7][8] Both a derivatized method for enhanced sensitivity and a non-derivatized method will be discussed.
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify this compound and amino acids in a single analytical run. Analytes are extracted from a small punch of a dried blood spot. For the analysis of this compound, a derivatization step with hydrazine is typically employed to form a more stable and readily ionizable derivative.[7][8][9] For amino acids, derivatization (e.g., with butanolic-HCl) can also be used to improve chromatographic retention and ionization efficiency. However, with the increased sensitivity of modern mass spectrometers, non-derivatized methods are also viable and offer a simplified workflow.[10]
Stable isotope-labeled internal standards for each analyte are added during the extraction process to ensure accurate quantification by correcting for matrix effects and variations in instrument response. The prepared sample is then introduced into the LC-MS/MS system. The analytes are separated by liquid chromatography and subsequently ionized and fragmented in the mass spectrometer. Quantification is achieved by Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored.
Biochemical Pathway
The catabolism of tyrosine is a multi-step enzymatic process. In Tyrosinemia Type I, the final enzyme in this pathway, fumarylacetoacetate hydrolase (FAH), is deficient. This leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetoacetate and subsequently to this compound. The accumulation of these metabolites is toxic, particularly to the liver and kidneys.
Caption: Biochemical pathway of Tyrosine metabolism and this compound formation in Tyrosinemia Type I.
Apparatus and Reagents
4.1. Apparatus
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
DBS puncher (3.2 mm)
-
96-well microplates
-
Plate shaker/incubator
-
Nitrogen evaporator
-
Pipettes and general laboratory glassware
4.2. Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Hydrazine monohydrate
-
n-Butanol
-
Acetyl chloride (for preparation of butanolic HCl)
-
Stable isotope-labeled internal standards for this compound (e.g., ¹³C₅-SUAC) and amino acids (e.g., NSK-A from Cambridge Isotope Laboratories, Inc.)[10]
-
This compound and amino acid standards for calibrators and quality controls.
Experimental Protocols
Two primary methods are presented: a derivatized method that offers high sensitivity and a non-derivatized method with a more streamlined workflow.
Derivatized Method Protocol
This protocol involves a parallel extraction and subsequent derivatization of amino acids and this compound.[7][8]
5.1.1. Sample and Standard Preparation
-
Internal Standard Working Solution: Prepare a solution in methanol containing the appropriate concentrations of stable isotope-labeled internal standards for the amino acid panel and in a separate solution for this compound with hydrazine.
-
Calibrators and Quality Controls (QCs): Prepare a series of calibrators and QCs by spiking pooled whole blood with known concentrations of this compound and amino acids. Spot the spiked blood onto filter paper to create DBS calibrators and QCs.
5.1.2. Extraction and Derivatization
-
Punch a 3.2 mm disc from each DBS sample, calibrator, and QC into a 96-well plate.
-
Amino Acid Extraction: To each well, add 300 µL of the methanolic internal standard solution for amino acids.
-
Seal the plate and shake for 45 minutes at 45°C.
-
Transfer the methanol extract to a new 96-well plate.
-
This compound Extraction: To the residual DBS punches, add 100 µL of a 15 mmol/L hydrazine solution containing the ¹³C₅-SUAC internal standard.[7][8]
-
Seal the plate and shake for 20 minutes at 45°C.
-
Transfer the hydrazine extract to a separate 96-well plate.
-
Derivatization:
-
Dry the amino acid extracts under nitrogen. Add 50 µL of 3N butanolic HCl and incubate at 65°C for 20 minutes. Dry the plate again under nitrogen.[10]
-
Dry the this compound extracts under nitrogen.
-
-
Reconstitution and Combination: Reconstitute the dried, derivatized amino acid residues in mobile phase. Transfer this solution to the wells containing the dried this compound derivatives. Mix thoroughly.
Non-Derivatized Method Protocol
This protocol uses a single extraction step for all analytes.[10]
5.2.1. Sample and Standard Preparation
-
Internal Standard Working Solution: Prepare a single extraction solution (e.g., 50:50:0.02 acetonitrile/water/formic acid) containing the stable isotope-labeled internal standards for both this compound and the amino acid panel.[10]
-
Prepare calibrators and QCs as described in section 5.1.1.
5.2.2. Extraction
-
Punch a 3.2 mm disc from each DBS into a 96-well plate.
-
Add 100 µL of the internal standard working solution to each well.[10]
-
Seal the plate and shake for 45 minutes at 45°C.[10]
-
Transfer the eluates to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 50°C.[10]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[10]
Caption: General experimental workflow for LC-MS/MS analysis of DBS samples.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with formic acid is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
Table 1: Example SRM Transitions for this compound and Selected Amino Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (derivatized) | 155.0 | 137.0 | ¹³C₅-SUAC | 160.0 | 142.0 |
| Alanine | 90.0 | 44.1 | d₄-Alanine | 94.1 | 48.1 |
| Valine | 118.1 | 72.1 | d₈-Valine | 126.1 | 80.1 |
| Leucine/Isoleucine | 132.1 | 86.1 | d₃-Leucine | 135.1 | 89.1 |
| Methionine | 150.0 | 104.1 | d₃-Methionine | 153.1 | 107.1 |
| Phenylalanine | 166.1 | 120.1 | d₅-Phenylalanine | 171.1 | 125.1 |
| Tyrosine | 182.1 | 136.1 | d₄-Tyrosine | 186.1 | 140.1 |
| Arginine | 175.1 | 70.1 | ¹³C₆,¹⁵N₄-Arginine | 185.1 | 74.1 |
| Citrulline | 176.1 | 113.1 | d₄-Citrulline | 180.1 | 117.1 |
Note: Specific transitions and collision energies should be optimized for the instrument in use.
Method Validation and Performance
7.1. Linearity The method should be linear over the clinically relevant concentration range. For this compound, linearity is typically observed up to 100-200 µmol/L.[9]
7.2. Precision and Accuracy Intra- and inter-day precision should be less than 15% (CV). Accuracy should be within 85-115% of the nominal value.
7.3. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ should be sufficiently low to distinguish between normal and affected individuals. For this compound, the LOD is typically around 0.2 µmol/L and the LOQ around 0.4 µmol/L.[9]
Table 2: Summary of Quantitative Performance Data
| Analyte | Linearity Range (µmol/L) | LOD (µmol/L) | LOQ (µmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| This compound | 0.4 - 100 | 0.2 | 0.4 | 1.3 - 7.1 | 3.5 - 4.5 | 97 - 100 |
| Phenylalanine | 10 - 500 | ~1.0 | ~3.0 | < 10 | < 15 | 90 - 110 |
| Tyrosine | 10 - 500 | ~1.0 | ~3.0 | < 10 | < 15 | 90 - 110 |
| Leucine | 10 - 500 | ~1.5 | ~5.0 | < 10 | < 15 | 90 - 110 |
| Valine | 10 - 500 | ~1.5 | ~5.0 | < 10 | < 15 | 90 - 110 |
(Data compiled and representative from multiple sources, including[9]. Specific performance may vary by laboratory and method.)
Data Interpretation
In unaffected newborns, this compound levels are typically very low or undetectable (< 2.4 µmol/L).[9] In patients with Tyrosinemia Type I, SUAC levels are significantly elevated, often ranging from 3 to over 100 µmol/L.[7][9] The concentrations of amino acids are compared to established reference ranges for the newborn population. Elevated tyrosine may be observed, but the definitive diagnosis of HT1 relies on the elevated this compound level.
Conclusion
The simultaneous analysis of this compound and amino acids by LC-MS/MS from dried blood spots is a robust, sensitive, and specific method for the newborn screening of Tyrosinemia Type I and other aminoacidopathies. The inclusion of this compound as a primary marker is essential to avoid false-negative results associated with screening based on tyrosine levels alone.[9] The protocols outlined in this application note provide a framework for laboratories to develop and validate this critical assay, thereby improving early diagnosis and patient outcomes for these serious metabolic disorders.
References
- 1. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Improved tandem mass spectrometry (MS/MS) derivatized method for the detection of tyrosinemia type I, amino acids and acylcarnitine disorders using a single extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of amino acids in dried blood spots by stable isotope derivatization-liquid chromatography-electrospray ionization mass spectrometry [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Succinylacetone for Improved Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinylacetone (SA) is a pathognomonic biomarker for the inherited metabolic disorder Tyrosinemia Type I. Its accurate and sensitive detection is crucial for newborn screening and therapeutic monitoring. However, the inherent chemical properties of this compound, a dicarbonyl compound, present challenges for direct analysis by mass spectrometry due to its low ionization efficiency and potential for instability. Derivatization is a key strategy to overcome these limitations by chemically modifying the this compound molecule to enhance its detectability.
This document provides detailed application notes and experimental protocols for the derivatization of this compound using various reagents, primarily focusing on methods compatible with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principles of Derivatization for this compound
Derivatization of this compound primarily targets its two ketone functional groups. The most common strategies involve:
-
Hydrazone Formation: Reagents containing a hydrazine moiety react with the ketone groups to form stable hydrazone derivatives. These derivatives often exhibit improved chromatographic properties and ionization efficiency in mass spectrometry.
-
Oximation: Hydroxylamine and its derivatives react with ketones to form oximes. These can be further derivatized, for example, by silylation, to increase volatility for GC-MS analysis.
-
Cyclization/Condensation: Reagents like o-phenylenediamine can react with the 1,4-dicarbonyl structure of this compound to form a heterocyclic ring structure, which can be highly fluorescent or readily detectable by other means.
The choice of derivatization reagent and method depends on the analytical platform (LC-MS/MS or GC-MS), the sample matrix (e.g., dried blood spots, urine), and the desired sensitivity.
Quantitative Data Summary
The following table summarizes the performance characteristics of various derivatization methods for the quantification of this compound.
| Derivatization Reagent | Analytical Method | Sample Matrix | Linearity Range (µmol/L) | Limit of Quantitation (LOQ) / Detection (LOD) (µmol/L) | Inter-Assay Precision (CV%) | Reference |
| Hydrazine Hydrate | LC-MS/MS | Dried Blood Spots | 1 - 50 | 1 (LOQ) | ≤12.2 | [1] |
| Dansylhydrazine | UPLC-MS/MS | Dried Blood Spots | up to 100 | 0.2 (LOD) | <10 | [2][3] |
| Dansylhydrazine | LC-MS/MS | Dried Blood Spots & Urine | up to 100 (DBS), up to 30 (Urine) | 0.2 (DBS, LOD), 0.005 (Urine, LOD) | <9.1 | [4][5] |
| Oximation & Butylation | LC-MS/MS | Dried Blood Spots | 0 - 200 | Not explicitly stated, but low µmol/L levels detected | 7.8 - 12.7 | [6] |
| Oximation & Silylation (TMS) | GC-MS | Urine | 0.05 - 450 mmol/mol creatinine | Not explicitly stated, but low levels detected | Not specified | [7][8] |
| Hydrazine (in single extraction with AAs and ACs) | LC-MS/MS | Dried Blood Spots | Not specified | Not specified | 7.1 | [9] |
Experimental Protocols
Protocol 1: Derivatization of this compound with Hydrazine Hydrate for LC-MS/MS Analysis
This protocol is adapted for the analysis of this compound in dried blood spots (DBS).
Materials:
-
Dried blood spot punches (3 mm)
-
Extraction solution: Acetonitrile/water (80:20, v/v) containing 0.1% formic acid and 0.1% hydrazine hydrate.[1]
-
Internal Standard (IS): ¹³C₅-succinylacetone or other suitable stable isotope-labeled analog.
-
96-well microtiter plate
-
Plate shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Place a 3 mm DBS punch into each well of a 96-well plate.
-
Add 100 µL of the extraction solution containing the internal standard to each well.
-
Seal the plate and incubate at 45°C for 45 minutes with shaking.[9]
-
After incubation, centrifuge the plate to pellet the DBS paper.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Inject an appropriate volume of the extract into the LC-MS/MS system.
Protocol 2: Derivatization of this compound with Dansylhydrazine for UPLC-MS/MS Analysis
This protocol enhances sensitivity through the use of a fluorescent derivatizing agent.[2][3]
Materials:
-
Dried blood spot punches (3/16 inch)
-
Extraction/Derivatization Reagent: Dansylhydrazine solution in a suitable solvent (e.g., acetonitrile).
-
Internal Standard (IS): ¹³C₄-succinylacetone.[2]
-
Reconstitution solution
-
UPLC-MS/MS system
Procedure:
-
Place a single 3/16 inch DBS punch into a sample tube or well.
-
Add the internal standard solution.
-
Add the dansylhydrazine derivatization reagent.
-
Incubate the mixture to allow for the derivatization reaction to complete. Reaction conditions (time and temperature) should be optimized.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for UPLC analysis.
-
Inject the reconstituted sample into the UPLC-MS/MS system.
Protocol 3: Derivatization of this compound by Oximation and Silylation for GC-MS Analysis
This protocol is suitable for the analysis of this compound in urine.[7][8]
Materials:
-
Urine sample
-
Internal Standard (IS): ¹³C₅-succinylacetone.[7]
-
Oximation reagent (e.g., hydroxylamine hydrochloride in pyridine)
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC-MS system
Procedure:
-
To a specific volume of urine (normalized to creatinine concentration), add the internal standard.
-
Perform an initial extraction or protein precipitation step if necessary.
-
Add the oximation reagent and incubate to form the oxime derivative.
-
Extract the oxime derivative into an organic solvent.
-
Evaporate the organic solvent to dryness.
-
Add the silylation reagent to the dried residue and incubate at an elevated temperature (e.g., 60-80°C) to form the trimethylsilyl (TMS) derivative.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Visualizations
Caption: Chemical derivatization of this compound.
Caption: General experimental workflow for this compound derivatization.
References
- 1. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of this compound extracted from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved method to determine this compound in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved tandem mass spectrometry (MS/MS) derivatized method for the detection of tyrosinemia type I, amino acids and acylcarnitine disorders using a single extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Second-Tier Succinylacetone Screening by Flow Injection Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary Tyrosinemia Type I (HT-1) is a rare, autosomal recessive disorder of amino acid metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This deficiency disrupts the catabolic pathway of tyrosine, leading to the accumulation of toxic metabolites, most notably succinylacetone (SUAC). Untreated, HT-1 can lead to severe liver disease, renal dysfunction, and neurological crises.
Newborn screening (NBS) for HT-1 is critical for early diagnosis and intervention. While primary screening often measures tyrosine levels, this marker lacks specificity, leading to a high number of false positives due to transient neonatal tyrosinemia. Consequently, the measurement of SUAC, a pathognomonic marker for HT-1, is the recommended approach for second-tier testing to improve the accuracy of NBS programs. Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is a rapid and sensitive method for the quantification of SUAC from dried blood spots (DBS).
These application notes provide a detailed overview and protocols for the second-tier screening of this compound using FIA-MS/MS.
Signaling Pathway: Tyrosine Catabolism and this compound Accumulation in Tyrosinemia Type I
In a healthy individual, the amino acid tyrosine is broken down through a series of enzymatic reactions. In Tyrosinemia Type I, the final enzyme in this pathway, fumarylacetoacetate hydrolase (FAH), is deficient. This blockage leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetoacetate and subsequently to this compound (SUAC). SUAC is a toxic metabolite responsible for the severe clinical manifestations of the disease.
Application of Succinylacetone Measurement in Patient Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylacetone (SA) is a pathognomonic biomarker for Tyrosinemia Type I (HT-1), a rare and severe autosomal recessive inherited disorder of tyrosine metabolism.[1][2] The disease is caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway.[1][2] This deficiency leads to the accumulation of toxic metabolites, including fumarylacetoacetate and maleylacetoacetate, which are then converted to this compound.[3] this compound is responsible for the severe liver and kidney damage, as well as neurological crises, characteristic of HT-1.[1][2] The measurement of this compound is crucial for newborn screening, diagnosis, and therapeutic monitoring of patients with HT-1.[4][5]
Principles of the Method
The quantitative analysis of this compound is most commonly performed using tandem mass spectrometry (MS/MS), a highly sensitive and specific analytical technique.[6] This method can be applied to various biological samples, with dried blood spots (DBS) and urine being the most common matrices for patient monitoring.[7][8] The general principle involves the extraction of this compound from the sample, followed by a chemical derivatization step to enhance its detection by MS/MS.[6][9] An internal standard, typically a stable isotope-labeled version of this compound, is added at the beginning of the procedure to ensure accurate quantification.[10] The derivatized this compound and internal standard are then separated by liquid chromatography (LC) and detected by the mass spectrometer.
Applications in Patient Monitoring
The measurement of this compound plays a pivotal role in several aspects of patient management for Tyrosinemia Type I:
-
Newborn Screening: Early detection of HT-1 through newborn screening is critical for preventing severe clinical manifestations.[1][5] While initial screening often involves measuring tyrosine levels, this marker lacks specificity.[1] Therefore, this compound measurement in dried blood spots is now considered the primary and most reliable marker for newborn screening of HT-1, significantly reducing false-positive and false-negative results.[1][11]
-
Diagnosis: Elevated levels of this compound in blood or urine are the hallmark of HT-1.[2][12] Quantitative analysis of this compound is a key confirmatory test for individuals with a positive newborn screen or those presenting with clinical symptoms suggestive of the disease.
-
Treatment Monitoring: The introduction of nitisinone (NTBC) has revolutionized the treatment of HT-1.[3][4] Nitisinone is an inhibitor of 4-hydroxyphenylpyruvate dioxygenase, an enzyme upstream of FAH in the tyrosine metabolism pathway.[13] By blocking this step, nitisinone prevents the accumulation of toxic metabolites, including this compound.[3] Regular monitoring of this compound levels in patients undergoing nitisinone therapy is essential to assess treatment efficacy, ensure patient compliance, and adjust the dosage to maintain metabolic control.[3][4][7] The goal of treatment is to suppress this compound levels to within the normal range.[14]
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the tyrosine metabolism pathway, the enzymatic defect in Tyrosinemia Type I, and the mechanism of action of nitisinone.
Caption: Tyrosine metabolism pathway and the impact of Tyrosinemia Type I.
Data Presentation
The following tables summarize quantitative data for this compound measurement in different contexts of patient monitoring.
Table 1: this compound Levels in Newborn Screening and Diagnosis
| Parameter | Specimen Type | Value (μmol/L) | Reference |
| Normal Newborns | Dried Blood Spot | < 2 | [6] |
| Tyrosinemia Type I (Untreated) | Dried Blood Spot | 23.2 - 46.7 | [6] |
| Diagnostic Cut-off | Dried Blood Spot | ≥ 2 | [6] |
| Tyrosinemia Type I (Untreated) | Dried Blood Spot | 16 - 150 (mean: 61) | [15] |
| Normal Controls | Dried Blood Spot | < 5 | [15] |
| Tyrosinemia Type I (Untreated) | Plasma | 11 | [11] |
| Normal | Urine | Undetectable | [16] |
| Tyrosinemia Type I (Untreated) | Urine | 70 (mmol/mol creatinine) | [11] |
Table 2: this compound Levels in Therapeutic Drug Monitoring
| Parameter | Specimen Type | Value | Reference |
| Therapeutic Goal | Dried Blood Spot | < 1 µmol/L | [14] |
| Treatment Monitoring (Treated Patients) | Dried Blood Spot | Within normal range | [7] |
| Upper Limit for Treated Patients | Urine | < 1.5 µmol/L or < 0.25 mmol/mol creatinine | [3] |
| Target Nitisinone (NTBC) Range | Plasma | 40 - 60 µmol/L | [3][17] |
Experimental Protocols
Protocol 1: this compound Measurement in Dried Blood Spots by LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[6][7]
1. Materials and Reagents:
-
Dried blood spot collection cards
-
Methanol
-
Acetonitrile
-
Formic acid
-
Hydrazine hydrate
-
This compound standard
-
This compound internal standard (e.g., ¹³C₄-succinylacetone)
-
LC-MS/MS system
2. Sample Preparation:
-
Punch a 3 mm disc from the dried blood spot.
-
Place the disc into a well of a 96-well microtiter plate.
-
Add 100 µL of extraction solution (e.g., methanol containing the internal standard).
-
Agitate the plate for 30 minutes to extract the analytes.
-
Transfer the extract to a new plate.
3. Derivatization:
-
Add 50 µL of a derivatizing agent solution (e.g., 0.1% hydrazine hydrate in 80:20 acetonitrile:water with 0.1% formic acid) to the extract.[6]
-
Incubate the mixture to allow the derivatization reaction to complete.
4. LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column.
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the sample using a calibration curve prepared with known concentrations of the standard.
Protocol 2: this compound Measurement in Urine by GC-MS
This protocol is a summary of a common method for urine analysis.[18]
1. Materials and Reagents:
-
Urine collection containers
-
Creatinine assay kit
-
This compound standard
-
This compound internal standard (e.g., ¹³C₅-succinylacetone)
-
Hydroxylamine hydrochloride
-
Organic solvents (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
2. Sample Preparation:
-
Measure the creatinine concentration in the urine sample to normalize the results.
-
Take a volume of urine equivalent to 1 µmol of creatinine.
-
Add the internal standard to the urine sample.
3. Oximation and Extraction:
-
Add hydroxylamine hydrochloride and heat to form the oxime derivative of this compound.
-
Extract the derivatized this compound with an organic solvent.
-
Evaporate the solvent to dryness.
4. Silylation:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a silylating agent (e.g., BSTFA) and heat to form the trimethylsilyl (TMS) derivative.
5. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the components using a suitable capillary column.
-
Detect and quantify the TMS derivatives of this compound and the internal standard using selected ion monitoring (SIM).
6. Data Analysis:
-
Calculate the peak area ratio of the this compound derivative to the internal standard derivative.
-
Determine the concentration of this compound in the sample using a calibration curve and normalize to the creatinine concentration.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for this compound measurement and the logical flow of its application in patient monitoring.
Caption: General experimental workflow for this compound measurement.
Caption: Logical flow of this compound measurement in patient management.
References
- 1. hrsa.gov [hrsa.gov]
- 2. This compound, Quantitative, Urine – Tyrosinemia Type 1 | Test Fact Sheet [arupconsult.com]
- 3. Validation of a therapeutic range for nitisinone in patients treated for tyrosinemia type 1 based on reduction of this compound excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnosis, treatment, management and monitoring of patients with tyrosinaemia type 1: Consensus group recommendations from the German‐speaking countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnosis and treatment of tyrosinemia type I: a US and Canadian consensus group review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of this compound extracted from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory monitoring of patients with hereditary tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandem mass spectrometric assay of this compound in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of this compound and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Newborn Screening for Tyrosinemia Type I: Further Evidence that this compound Determination on Blood Spot Is Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, Blood Spot - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 13. researchgate.net [researchgate.net]
- 14. biochimicaclinica.it [biochimicaclinica.it]
- 15. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Importance of this compound: Tyrosinemia Type I Presenting with Hyperinsulinism and Multiorgan Failure Following Normal Newborn Screening [mdpi.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Succinylacetone in Biological Matrices using High-Pressure Liquid Chromatography
Introduction
Succinylacetone (SA) is a pathognomonic biomarker for the diagnosis and monitoring of Tyrosinemia Type I, a rare but severe inherited metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2][3] This enzyme deficiency disrupts the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, including fumarylacetoacetate and maleylacetoacetate, which are then converted to this compound.[1][3][4] The accumulation of these toxic compounds can cause severe liver and kidney damage, and neurological crises.[2][4][5] Therefore, accurate and reliable quantification of this compound in biological samples, such as dried blood spots (DBS) and urine, is crucial for early diagnosis through newborn screening, as well as for monitoring the effectiveness of treatment with nitisinone (NTBC).[6][7][8] High-pressure liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific determination of this compound.[6][9]
Principle
This application note describes a robust and sensitive method for the quantification of this compound in human samples using HPLC or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry. The method involves extraction of this compound from the biological matrix, followed by a derivatization step to enhance its chromatographic retention and ionization efficiency. An isotopically labeled internal standard is used to ensure accurate quantification. The separation is achieved on a reverse-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[6][10]
Metabolic Pathway of Tyrosine and the Role of this compound
In healthy individuals, the amino acid tyrosine is broken down through a series of enzymatic reactions. A key enzyme in this pathway is fumarylacetoacetate hydrolase (FAH), which converts fumarylacetoacetate into fumarate and acetoacetate.[1][5] In patients with Tyrosinemia Type I, a deficiency in FAH leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetoacetate and subsequently to the toxic metabolite, this compound.[5] The presence of this compound is therefore a direct indicator of this metabolic block.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. ltd.aruplab.com [ltd.aruplab.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000635) [hmdb.ca]
- 5. youtube.com [youtube.com]
- 6. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of this compound and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Importance of this compound: Tyrosinemia Type I Presenting with Hyperinsulinism and Multiorgan Failure Following Normal Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometric assay of this compound in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Interference in Succinylacetone Assays
Welcome to the technical support center for succinylacetone (SA) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of this compound, a critical biomarker for Tyrosinemia Type 1 (HT1).
Frequently Asked Questions (FAQs)
Here we address common questions regarding interference and variability in this compound assays.
Q1: What is the most common source of analytical interference in this compound assays?
A1: A significant source of interference, particularly in methods where this compound is analyzed alongside amino acids and acylcarnitines, is the presence of underivatized acylcarnitines.[1] This issue arises during butyl esterification procedures. For instance, underivatized palmitoylcarnitine can interfere with the detection of dodecanoylcarnitine butyl ester due to having the same mass.[1]
Q2: Can different analytical methods or kits cause variability in results?
A2: Yes, significant variability has been observed between different analytical methods, such as derivatized non-kit methods versus non-derivatized kit-based assays (e.g., NeoBase™ kit).[2][3] These differences can lead to analytical biases in SA recovery and may require different cutoff values to be established by each laboratory to ensure accurate classification of results.[2][3]
Q3: What are pre-analytical variables that can affect my results?
A3: Pre-analytical variables are critical and can introduce errors before the sample is even analyzed. These include improper sample collection, handling, and storage.[4][5] For this compound, which can be unstable, it is crucial to follow standardized procedures for sample collection (especially for dried blood spots - DBS), ensure proper drying, and maintain appropriate storage conditions to prevent degradation.[4]
Q4: My assay is showing low recovery of this compound. What could be the cause?
A4: Low recovery can stem from several factors. Inefficient extraction from the dried blood spot is a common cause. Ensure that the extraction solution and conditions (e.g., solvent, temperature, and time) are optimal.[6] Another cause can be the degradation of the analyte due to improper sample handling or storage. Additionally, the choice of analytical method can influence recovery rates.[7]
Q5: I am observing a high background or "noisy" baseline in my LC-MS/MS analysis. What troubleshooting steps can I take?
A5: A high background can be due to contaminated solvents, leaks in the system, or an unconditioned column.[8] Start by checking for leaks in your gas lines and fittings.[8][9] Ensure you are using high-quality solvents and that your column has been properly conditioned. You can also perform a manual tune of your mass spectrometer to check for background ions.[8] If the issue persists, cleaning the ion source may be necessary.[10]
Q6: Why is derivatization of this compound necessary for some methods?
A6: this compound is a reactive ketone.[11] Derivatization, for example with hydrazine or dansylhydrazine, converts it into a more stable compound.[1][12][13] This process can improve its chromatographic properties and the sensitivity and selectivity of the detection by tandem mass spectrometry.[14]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your this compound assays.
Issue 1: Inaccurate Quantification due to Acylcarnitine Interference
-
Symptom: Discrepancies in acylcarnitine profiles or suspected interference in the this compound signal when performing combined analysis.
-
Cause: Incomplete butyl esterification of acylcarnitines, leading to underivatized species that can interfere with other analytes.[1]
-
Solution:
-
After the initial extraction of amino acids and acylcarnitines with methanol, perform additional wash steps on the remaining dried blood spot punches.
-
Wash the DBS punches three more times with methanol.[1]
-
Proceed with the derivatization of this compound from the washed DBS punches.[1] This procedure has been shown to reduce the presence of underivatized acylcarnitines significantly without impacting the linearity of the this compound assay.[1]
-
Issue 2: Poor Signal Intensity or No Peaks Detected
-
Symptom: Weak or absent peaks for this compound in your mass chromatogram.
-
Cause: This can be due to a variety of issues ranging from sample preparation to instrument malfunction.
-
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure that the sample concentration is adequate and that the extraction and derivatization steps were performed correctly.[10]
-
Check Instrument Settings: Confirm that the mass spectrometer is tuned and calibrated. Verify the ionization source, mass analyzer, and detector settings are appropriate for your analyte.[10]
-
Inspect for Leaks: Use a leak detector to check for any gas leaks in the system, as this can lead to a loss of sensitivity.[9]
-
Examine the Column: Check the analytical column for any cracks or blockages.[9]
-
Detector Check: Ensure the detector is functioning correctly and that the necessary gases are flowing.[9]
-
Issue 3: High False-Positive Rate
-
Symptom: A significant number of samples are flagging as positive for elevated this compound but are determined to be normal upon confirmatory testing.
-
Cause: The established cutoff value for your assay may be too low for your specific laboratory conditions and population.
-
Solution:
-
Re-evaluate Cutoff Values: It is crucial for each laboratory to establish and validate its own cutoff values based on a sufficiently large population of normal samples.[2]
-
Consider a Two-Tier Approach: Implement a second-tier test for samples with elevated tyrosine concentrations before proceeding with the this compound assay. This can help reduce the number of samples that need this compound analysis and, consequently, the number of false positives.[15]
-
Harmonize Methods: If possible, participate in proficiency testing programs to compare your results with other laboratories and identify potential biases in your methodology.[7]
-
Data Presentation
The following tables summarize key quantitative data from various this compound assay methodologies.
Table 1: Comparison of Assay Performance Parameters
| Parameter | Method 1 (UPLC-MS/MS with Dansylhydrazine)[12][13] | Method 2 (LC-MS/MS with Butylation)[15] | Method 3 (Flow Injection Analysis)[6] |
| Linearity Range | Up to 100 µmol/L | 0 - 200 µmol/L | 0.122 - 117.434 µmol/L |
| Limit of Detection | 0.2 µmol/L | Not Specified | Not Specified |
| Intra-day Precision (%CV) | < 10% | 2.6 - 4.7% | 6.91 - 12.65% |
| Inter-day Precision (%CV) | < 10% | 7.8 - 12.7% | 8.57 - 12.27% |
| Recovery | Not Specified | Not Specified | ~72% |
Table 2: this compound Concentrations in Patient vs. Control Samples
| Population | Method | Concentration Range (µmol/L) | Reference |
| Healthy Infants | UPLC-MS/MS with Dansylhydrazine | Cutoff: < 0.63 | [12][13] |
| Tyrosinemia Type 1 Patients | UPLC-MS/MS with Dansylhydrazine | 6.4 - 30.8 | [12][13] |
| Controls | LC-MS/MS with Butylation | < 5 | [15] |
| Tyrosinemia Type 1 Patients | LC-MS/MS with Butylation | 16 - 150 | [15] |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound analysis.
Protocol 1: this compound Analysis from Dried Blood Spots (DBS) using Derivatization
This protocol is a derivatized method for the simultaneous analysis of amino acids, acylcarnitines, and this compound.[14]
-
Sample Punching: Punch one 1/8-inch diameter disc from the DBS sample into a 96-well plate.
-
Extraction: Add 100 µL of the working internal standard solution (containing stable isotope-labeled standards for amino acids, acylcarnitines, and this compound) to each well.
-
Incubation: Shake the plate for 45 minutes at 45°C.
-
Eluate Transfer & Evaporation: Transfer the eluates to a new 96-well plate and evaporate to dryness at 50°C under a stream of nitrogen.
-
Methanol Wash: Add 50 µL of methanol to each well and evaporate to dryness under nitrogen.
-
Derivatization: Add 50 µL of 3N butanolic HCl to each well and incubate at 65°C for 20 minutes. Evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute each sample in 100 µL of the mobile phase (e.g., 50:50:0.02 acetonitrile/water/formic acid).
-
Analysis: Analyze by flow injection analysis-tandem mass spectrometry (FIA-MS/MS).
Protocol 2: this compound Analysis from DBS using a Non-Derivatized Method
This protocol is a simplified, non-derivatized method.[14]
-
Sample Punching: Punch one 1/8-inch diameter disc from the DBS sample into a 96-well plate.
-
Extraction: Add 100 µL of the working internal standard solution to each well.
-
Incubation: Shake the plate for 45 minutes at 45°C.
-
Eluate Transfer & Evaporation: Transfer the eluates to a new 96-well plate and evaporate to dryness at 50°C under a stream of nitrogen.
-
Methanol Wash: Add 50 µL of methanol to each well and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute each sample in 100 µL of the mobile phase (e.g., 50:50:0.02 acetonitrile/water/formic acid).
-
Analysis: Analyze by FIA-MS/MS.
Visualizations
Tyrosine Catabolism Pathway and Site of Interference in HT1
Caption: Tyrosine catabolism pathway showing the FAH enzyme deficiency in HT1.
Experimental Workflow for this compound Assay from DBS
Caption: A typical workflow for this compound analysis from a dried blood spot.
Logical Relationship for Troubleshooting Assay Interference
Caption: Decision tree for troubleshooting interference in this compound assays.
References
- 1. Improved MS/MS analysis of this compound extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PERFORMANCE OF this compound ASSAYS AND THEIR ASSOCIATED PROFICIENCY TESTING OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. streck.com [streck.com]
- 5. myadlm.org [myadlm.org]
- 6. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. US8278116B2 - Detecting this compound - Google Patents [patents.google.com]
- 12. Improved method to determine this compound in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Succinylacetone Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of succinylacetone (SA) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a key biomarker for the diagnosis and monitoring of Tyrosinemia Type I, a rare metabolic disorder. Its accurate quantification is crucial for clinical assessment. However, SA is known to be unstable in biological samples, and its concentration can decrease over time if samples are not handled and stored correctly, potentially leading to false-negative results or inaccurate monitoring of treatment efficacy.
Q2: What are the main factors affecting this compound stability?
The primary factors that influence the stability of this compound in biological samples are:
-
Temperature: Elevated temperatures significantly accelerate the degradation of SA.
-
Humidity: High humidity, especially in combination with high temperatures, leads to substantial loss of SA, particularly in dried blood spots (DBS).
-
Sample Matrix: The type of biological sample (e.g., dried blood spot, whole blood, plasma, urine) can impact the stability of SA.
-
pH: The pH of the sample can influence the rate of degradation of SA.
Q3: What are the recommended storage conditions for different types of samples containing this compound?
Proper storage is critical for maintaining the integrity of this compound in biological specimens. Below is a summary of recommended storage conditions based on sample type.
| Sample Type | Short-Term Storage (up to 24 hours) | Long-Term Storage |
| Dried Blood Spots (DBS) | Room temperature (ambient), protected from direct sunlight and high humidity. | Frozen at -20°C or below in a sealed bag with desiccant. |
| Whole Blood | Refrigerated at 2-8°C. | Not recommended for long-term storage; process to plasma or DBS. |
| Plasma | Refrigerated at 2-8°C. | Frozen at -20°C or -80°C. |
| Urine | Refrigerated at 2-8°C for less than 24 hours. | Frozen at -20°C or below.[1] |
Troubleshooting Guides
Issue 1: Low or Undetectable this compound Levels in a Suspected Tyrosinemia Type I Case.
| Possible Cause | Troubleshooting Step |
| Sample Degradation due to Improper Handling | Review the pre-analytical workflow. Confirm that the sample was collected, processed, and stored according to recommended protocols. For DBS, ensure they were thoroughly dried before storage and protected from high humidity. |
| Incorrect Sample Type | Verify that the appropriate sample type was used for the analysis. While SA can be measured in various matrices, the concentration and stability can differ. |
| Analytical Issues | Ensure that the analytical method, such as LC-MS/MS, is properly validated for the detection of this compound. Check for issues with extraction efficiency or derivatization. |
Issue 2: Inconsistent this compound Results in Longitudinal Monitoring.
| Possible Cause | Troubleshooting Step |
| Variability in Sample Collection and Processing | Standardize the entire workflow from sample collection to analysis. Ensure consistent timing of collection, processing steps, and storage conditions for all samples from a patient. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles for plasma and urine samples, as this can lead to degradation of SA. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated. |
| Dietary or Treatment Influences | For patients undergoing treatment, variations in diet or medication adherence can impact SA levels. Correlate the results with clinical information. |
Data on this compound Stability
The stability of this compound is highly dependent on the storage conditions. The following tables summarize the quantitative data on SA stability in dried blood spots (DBS).
Table 1: Stability of this compound in Dried Blood Spots (DBS) at 37°C with Low vs. High Humidity
| Storage Duration | Recovery at 37°C and Low Humidity | Recovery at 37°C and High Humidity |
| 3 Days | >95% | ~40% |
| 7 Days | >95% | ~15% |
| 17 Days | >95% | <5% |
| 31 Days | >95% | Not detectable |
Data synthesized from a study on the stability of markers in dried-blood spots.
Experimental Protocols
Protocol 1: Extraction and Derivatization of this compound from Dried Blood Spots (DBS) for LC-MS/MS Analysis
This protocol describes a common method for the extraction and derivatization of this compound from DBS samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried blood spot (DBS) card
-
3 mm hole punch
-
96-well microtiter plate
-
Methanol containing an appropriate internal standard (e.g., ¹³C₄-succinylacetone)
-
Hydrazine solution (e.g., 15 mmol/L)
-
Acetonitrile
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Punch a 3 mm disc from the DBS into a well of a 96-well plate.
-
Add 100 µL of methanol containing the internal standard to the well.
-
Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to extract amino acids and acylcarnitines.
-
Carefully transfer the methanol extract to a new 96-well plate.
-
To the original well containing the DBS punch, add 50 µL of hydrazine solution.
-
Seal the plate and incubate at 60°C for 20 minutes to derivatize the this compound.
-
Add 100 µL of acetonitrile to the well and shake for 10 minutes.
-
Transfer the supernatant containing the derivatized this compound to the plate containing the methanol extract.
-
Evaporate the combined extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in an appropriate solvent for LC-MS/MS analysis.
Protocol 2: Collection and Stabilization of Urine Samples for this compound Analysis
This protocol outlines the steps for collecting and stabilizing urine samples to ensure the integrity of this compound for analysis.
Materials:
-
Sterile urine collection container
-
Cryovials for aliquoting
-
-20°C or -80°C freezer
Procedure:
-
Collect a random or first-morning urine sample in a sterile container.
-
If the sample cannot be analyzed immediately, it should be refrigerated at 2-8°C for no longer than 24 hours.[1]
-
For long-term storage, aliquot the urine into cryovials.
-
Immediately freeze the aliquots at -20°C or, for optimal stability, at -80°C.[1]
-
Transport frozen samples on dry ice to the analytical laboratory.
-
Avoid repeated freeze-thaw cycles of the urine samples.
Visualizations
Tyrosine Catabolism and this compound Formation
The following diagram illustrates the tyrosine catabolism pathway and the enzymatic step that is deficient in Tyrosinemia Type I, leading to the accumulation of this compound.
Caption: Tyrosine catabolism pathway and the formation of this compound in Tyrosinemia Type I.
General Workflow for this compound Analysis
This diagram outlines the general workflow for the analysis of this compound from biological samples.
Caption: General workflow for this compound analysis from biological samples.
References
Technical Support Center: Optimizing Succinylacetone Extraction from Dried Blood Spots
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of succinylacetone (SUAC) from dried blood spots (DBS).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from dried blood spots?
A1: The most prevalent methods for SUAC extraction from DBS involve a solvent-based elution followed by analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Common extraction solvents include mixtures of acetonitrile and water or methanol.[1][2][3] Often, these solutions are acidified with formic acid and contain a derivatizing agent like hydrazine to improve the stability and chromatographic retention of SUAC.[1][2][3][4] Some protocols also employ a sequential extraction, first for amino acids and acylcarnitines with methanol, followed by a separate extraction of SUAC from the residual blood spot.[5][6][7]
Q2: Why is derivatization with hydrazine often used in SUAC extraction protocols?
A2: Hydrazine is used to react with the ketone group of this compound, forming a more stable hydrazine derivative.[4][5] This derivatization is crucial for several reasons: it improves the analyte's stability, enhances its ionization efficiency for mass spectrometry detection, and aids in chromatographic separation from potential interferences. The concentration of hydrazine can significantly impact the extraction efficiency.[1]
Q3: What are the key factors that can influence the efficiency of SUAC extraction from DBS?
A3: Several factors can significantly impact the accuracy and precision of SUAC quantification from DBS. These include:
-
Hematocrit: The hematocrit level of the blood spot can affect the spot's viscosity and how the blood spreads on the filter paper, which in turn influences the extraction recovery.[1][8] Higher hematocrit can lead to a smaller spot size for the same blood volume and may result in a negative bias in the measured SUAC concentration.[8]
-
Blood Volume: The volume of blood spotted onto the filter paper can also affect the final concentration measurement, especially if it deviates significantly from the volume used for calibration standards.[8]
-
Extraction Solvent Composition: The choice and composition of the extraction solvent are critical. While methanol is effective for many metabolites, SUAC extraction is often more efficient with acetonitrile-based solutions containing hydrazine and formic acid.[1][2][9]
-
Storage Conditions: The stability of SUAC in DBS can be affected by storage temperature and humidity, potentially leading to degradation of the analyte over time.[1]
Q4: Can I use the same extraction method for SUAC as for amino acids and acylcarnitines?
A4: While some methods aim for a simultaneous extraction of amino acids, acylcarnitines, and SUAC, it's important to note that SUAC has different solubility properties compared to amino acids and acylcarnitines.[1][10] Standard methanol-based extractions for amino acids and acylcarnitines may not be efficient for SUAC.[1][9] Therefore, specific methods have been developed that either use a universal extraction solution suitable for all analytes or employ a two-step extraction process.[5][6][7][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low SUAC Recovery | Inefficient extraction solvent. | Consider using an acetonitrile/water mixture with formic acid and hydrazine, which has been shown to be effective for SUAC extraction.[1][2][4] The concentration of hydrazine can be optimized.[1] |
| Incomplete elution from the filter paper. | Ensure adequate incubation time and agitation (e.g., shaking at 700 rpm for 45 minutes at 45°C) during the extraction step.[4] | |
| SUAC degradation. | Store DBS cards in a cool, dry place away from direct sunlight to minimize analyte degradation.[1] Process samples as promptly as possible. | |
| High Variability in Results | Inconsistent punching of the DBS. | Ensure the punch is taken from the center of the dried blood spot and that the punch is fully saturated with blood. |
| Hematocrit effect. | If possible, prepare calibration standards using blood with a hematocrit level similar to that expected in the study samples.[8] Be aware that very low hematocrit can lead to falsely elevated results.[8] | |
| Inconsistent blood volume per spot. | Follow standardized procedures for blood spot collection to ensure a consistent volume.[11] | |
| Interference Peaks in Chromatogram | Contamination from other analytes. | If performing a combined analysis with acylcarnitines, be aware that underivatized acylcarnitines can interfere. Additional methanol wash steps of the DBS punch prior to SUAC derivatization can reduce this interference.[5] |
| Matrix effects from the DBS. | Optimize the LC-MS/MS method, including the chromatographic gradient and mass transitions, to separate SUAC from interfering matrix components. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects.[12] | |
| False Negative/Positive Results | Incorrect cutoff values. | Establish and validate appropriate cutoff values for your specific population and methodology.[2] |
| Incomplete derivatization. | Ensure the hydrazine concentration and reaction conditions (time, temperature) are optimized for complete derivatization of SUAC. |
Experimental Protocols
Protocol 1: Single-Step Extraction and Derivatization for SUAC Analysis
This protocol is adapted from a method for the second-tier estimation of SUAC in DBS.[4]
-
Sample Preparation: Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction Solution Preparation: Prepare an extraction solution consisting of acetonitrile, water, and formic acid, containing a stable-isotope labeled internal standard for SUAC and hydrazine monohydrate. A typical concentration is 15 mmol/L hydrazine and 0.1% formic acid.[4]
-
Extraction: Add 100 µL of the extraction solution to each well.
-
Incubation: Seal the plate and incubate at 45°C for 45 minutes with gentle mixing (e.g., 700 rpm).
-
Analysis: Following incubation, the eluate is ready for analysis by LC-MS/MS.
Protocol 2: Sequential Extraction for Combined Analysis of Amino Acids, Acylcarnitines, and SUAC
This protocol allows for the analysis of multiple analyte classes from the same DBS punch.[5][6]
-
Initial Extraction (Amino Acids & Acylcarnitines):
-
Punch a 3.2 mm disc from the DBS into a 96-well plate.
-
Add 100 µL of methanol containing internal standards for amino acids and acylcarnitines.
-
Incubate and then transfer the methanol extract for separate processing (e.g., butylation).
-
-
Washing Step (Optional but Recommended):
-
Perform three additional wash steps of the remaining DBS punch with methanol to remove residual acylcarnitines that could interfere with the SUAC analysis.[5]
-
-
Second Extraction (SUAC):
-
To the washed, residual DBS punch, add 100 µL of an extraction solution containing 15 mmol/L hydrazine and the SUAC internal standard.
-
Incubate as described in Protocol 1.
-
-
Recombination and Analysis:
-
The processed amino acid/acylcarnitine extract and the SUAC extract can be recombined before injection or analyzed separately by LC-MS/MS.
-
Quantitative Data Summary
Table 1: Reported Recovery of this compound
| Study | Extraction Method | Reported Recovery |
| De Jesús et al. (2009)[13] | Varied methods from different laboratories | Ranged from 0% to >200% |
| Smon et al. (2021)[4] | Acetonitrile-water-formic acid with hydrazine | Mean recovery of 71.99% |
Table 2: Precision of SUAC Quantification in DBS
| Study | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Magera et al. (2006)[12] | 5 µmol/L | 4.7% | 12.7% |
| 20 µmol/L | 2.6% | 8.2% | |
| 50 µmol/L | 3.1% | 7.8% | |
| Smon et al. (2021)[4] | 2.542 µmol/L | 6.91% | 8.57% |
| 14.641 µmol/L | 12.65% | 12.27% | |
| Turgeon et al. (2008)[2] | 2 µmol/L | ≤7.4% | ≤12.2% |
| 10 µmol/L | ≤7.4% | ≤12.2% | |
| 50 µmol/L | ≤7.4% | ≤12.2% |
Visualized Workflows
Caption: Workflow for a single-step SUAC extraction from DBS.
Caption: Workflow for sequential extraction of different analytes.
References
- 1. Use of Dried Blood Spot Specimens to Monitor Patients with Inherited Metabolic Disorders | MDPI [mdpi.com]
- 2. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of this compound extracted from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reference values of amino acids, acylcarnitines and this compound by tandem mass spectrometry for use in newborn screening in southwest Colombia [redalyc.org]
- 4. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved MS/MS analysis of this compound extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined newborn screening for this compound, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of factors influencing accuracy in the analysis of this compound in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. childrensmn.org [childrensmn.org]
- 12. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preliminary proficiency testing results for this compound in dried blood spots for newborn screening for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Succinylacetone Tandem Mass Spectrometry Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinylacetone (SA) analysis by tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: Why am I seeing no or very low signal for my this compound sample?
A1: Low or absent signal can stem from several factors related to sample preparation, the instrument, or the analyte's stability.
-
Sample Stability: this compound is sensitive to storage conditions. Improper handling can lead to degradation. Ensure correct sample handling to obtain reliable results.[1] Urine samples, if not sent to the lab within 4 hours, should be frozen at -20°C and transported on dry ice.[2]
-
Derivatization Failure: this compound has poor ionization efficiency and requires derivatization to be detected effectively in positive ion mode.[3] Verify that your derivatization agent (e.g., hydrazine, dansylhydrazine) is fresh and the reaction has been carried out under optimal conditions (temperature and time).
-
Ion Suppression: The sample matrix can suppress the ionization of this compound. This is particularly relevant for complex biological samples like dried blood spots (DBS).[4][5] Ensure adequate sample cleanup and chromatographic separation to minimize this effect. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[6]
-
Instrument Sensitivity: Check the mass spectrometer's overall performance. Infuse a tuning solution to confirm the instrument is properly calibrated and sensitive.[4] Low signal could also be due to a dirty ion source, requiring cleaning.[7]
-
Mobile Phase Issues: Degradation of mobile phase additives, like formic acid, can lead to a drop in sensitivity. It's recommended to prepare mobile phases fresh daily.[8]
Q2: My chromatographic peaks for this compound are broad, tailing, or splitting. What should I do?
A2: Poor peak shape can compromise the accuracy and precision of your quantification.
-
Column Issues: Column degradation is a primary cause of poor peak shape.[9] Contaminants from samples can accumulate on the column, leading to distorted peaks.[10] Try flushing the column with a strong solvent. If the problem persists, the column, or at least the guard column, may need replacement.[9][11]
-
Inappropriate Sample Solvent: If the sample solvent is not compatible with the mobile phase, it can cause peak distortion.[10] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.
-
Injection Volume: Injecting too large a sample volume can overload the column and lead to broad peaks.[11][12] Try reducing the injection volume.
-
System Dead Volume: Excessive dead volume in the system, from poorly connected tubing or fittings, can cause peaks to broaden.[10] Check all connections between the injector, column, and detector.
-
Temperature Fluctuations: Inconsistent column temperature can affect peak shape. Ensure the column oven is maintaining a stable temperature.[7][9]
Q3: I'm observing high background noise or unexpected peaks in my chromatogram. What is the source?
A3: High background or extraneous peaks are typically due to contamination.
-
Solvent and Reagent Purity: Use only high-purity, LC-MS grade solvents and reagents. Impurities in solvents, buffers, or water can introduce significant background noise.[11][13][14]
-
Sample Contamination: Contaminants can be introduced during sample collection and preparation. For example, benzocaine from alcohol swabs has been shown to interfere with analytes of a similar mass.[15] Common contaminants include keratins (from dust and skin), phthalates (from plastics), and polyethylene glycol (PEG).[14][16][17]
-
Cross-Contamination (Carryover): Residual sample from a previous injection can elute in a subsequent run. Ensure your wash method between injections is effective.[7]
-
Leaching from Labware: Plasticizers and other compounds can leach from sample vials, caps, and pipette tips. Use labware certified for mass spectrometry applications.[16][17]
Q4: My results are inconsistent and not reproducible. How can I improve this?
A4: Lack of reproducibility is a critical issue that can be influenced by many variables.
-
Inter-Laboratory Variability: Significant differences in results have been observed between laboratories.[18][19] This is often due to variations in sample preparation, extraction techniques, and calibration methods.[18] Harmonizing laboratory procedures and using certified reference materials can improve consistency.[18][20]
-
Sample Preparation: Manual sample preparation steps can introduce variability. Automating liquid handling where possible can improve precision.
-
Internal Standard Use: Ensure the internal standard is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process to account for variability in extraction and derivatization.
-
Instrument Performance: Regularly run system suitability tests to monitor the performance of the LC-MS system.[7][15] Shifts in retention time or peak area of a standard compound can indicate a developing issue.[7]
-
Matrix Effects in DBS: For DBS analysis, the hematocrit level and the volume of the blood spot can affect the final measured concentration of this compound.[3] Using DBS matrix-based calibrators is recommended for better accuracy.[20]
Quantitative Data Summary
The following tables summarize typical method parameters and performance characteristics for the analysis of this compound by LC-MS/MS, as reported in various studies.
Table 1: Example LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Example Value | Source |
| LC Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | [3] |
| Mobile Phase | Varies; often water and methanol/acetonitrile with formic acid | [8][21] |
| Flow Rate | 0.2 mL/min | [21] |
| Injection Volume | 5 µL | [21] |
| Run Time | 1 - 5 minutes | [3][22] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [21] |
| Internal Standard | ¹³C₄- or ¹³C₂-Succinylacetone | [3][23] |
| MRM Transition (Analyte) | m/z 155.1 → 109.1 (derivatized) | [24] |
| MRM Transition (IS) | m/z 160.1 → 114.1 (derivatized) | [24] |
Table 2: Summary of Method Performance Characteristics
| Performance Metric | Reported Value Range | Source(s) |
| Linearity Upper Limit | 100 - 200 µmol/L | [3][22][23][25] |
| Limit of Detection (LOD) | 0.2 µmol/L | [22][23] |
| Limit of Quantification (LOQ) | 0.4 µmol/L | [23] |
| Intra-day Precision (CV%) | 1.34% - 7.09% | [22][23][25] |
| Inter-day Precision (CV%) | 3.50% - 12.7% | [22][23][25] |
| Recovery | 96% - 109% | [23] |
| Cutoff in Healthy Newborns | < 2.4 µmol/L | [23] |
| Levels in Tyrosinemia Type 1 Patients | 3.3 - 150 µmol/L | [3][23][25] |
Experimental Protocol: this compound from Dried Blood Spots
This section provides a generalized protocol for the quantification of this compound from DBS samples using LC-MS/MS. This is an illustrative example, and specific parameters should be optimized in your laboratory.
1. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled this compound internal standard (IS) (e.g., ¹³C₄-Succinylacetone)
-
Hydrazine solution (derivatizing agent)
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
DBS punches and 96-well plates
2. Sample Preparation
-
Punching: Punch a 3.2 mm disc from the DBS sample (calibrator, QC, or unknown) into a well of a 96-well plate.
-
Extraction & Derivatization: Add an extraction solution containing the internal standard and hydrazine in a methanol/water mixture to each well.[23][26]
-
Incubation: Seal the plate and incubate at a specified temperature (e.g., 37°C) with shaking for a set time (e.g., 25-45 minutes) to allow for both extraction and derivatization.[21]
-
Evaporation: After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase. The plate is then ready for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the reconstituted sample onto the analytical column.
-
Data Acquisition: Acquire data using Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both native and isotope-labeled derivatized this compound.
4. Data Analysis
-
Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound tandem mass spectrometry analysis.
A workflow for troubleshooting common issues in this compound LC-MS/MS analysis.
References
- 1. Simultaneous quantification of this compound and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hospitals.aku.edu [hospitals.aku.edu]
- 3. researchgate.net [researchgate.net]
- 4. gmi-inc.com [gmi-inc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromsystems.com [chromsystems.com]
- 7. zefsci.com [zefsci.com]
- 8. support.waters.com [support.waters.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 11. mastelf.com [mastelf.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myadlm.org [myadlm.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. massspec.unm.edu [massspec.unm.edu]
- 18. Inter‐laboratory analytical improvement of this compound and nitisinone quantification from dried blood spot samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inter-laboratory analytical improvement of this compound and nitisinone quantification from dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. shimadzu.com [shimadzu.com]
- 22. Determination of this compound in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. US8278116B2 - Detecting this compound - Google Patents [patents.google.com]
reducing analytical bias in succinylacetone measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical bias during succinylacetone (SUAC) measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound, offering potential causes and solutions to ensure accurate and reliable results.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Injection of a solvent stronger than the mobile phase. | 1. Flush the column with a strong solvent; if the problem persists, replace the column. 2. Ensure the mobile phase pH is compatible with the column and analyte. 3. The sample solvent should be of similar or weaker strength than the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Column degradation. 3. Leak in the LC system. | 1. Prepare fresh mobile phase and ensure the pump is functioning correctly. 2. Replace the column if it has exceeded its recommended lifetime or performance specifications. 3. Check all fittings and connections for leaks. |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer source. 2. Suboptimal sample preparation leading to low recovery. 3. Degradation of the analyte due to improper storage.[1] | 1. Optimize ion source parameters (e.g., temperature, gas flows). 2. Review and optimize the extraction and derivatization steps. 3. Ensure samples are stored at appropriate temperatures (e.g., frozen) and minimize freeze-thaw cycles.[1][2] |
| High Background Noise | 1. Contaminated mobile phase, solvents, or reagents.[3] 2. Contamination within the LC-MS/MS system. 3. Carryover from a previous injection of a high-concentration sample. | 1. Use high-purity (LC-MS grade) solvents and reagents. 2. Flush the system with appropriate cleaning solutions. 3. Implement a robust wash method between sample injections. |
| Inaccurate Quantification (High Variability) | 1. Inconsistent sample collection and handling. 2. Improper use or degradation of internal standard. 3. Non-linearity of the calibration curve. | 1. Standardize sample collection, processing, and storage procedures.[4] 2. Use a stable, isotopically labeled internal standard and add it at the beginning of sample preparation.[5][6] 3. Prepare fresh calibration standards and ensure the calibration range covers the expected sample concentrations.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound measurement?
A1: The most common and reliable method for the quantitative analysis of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This technique offers high sensitivity and specificity, which is crucial for detecting the low levels of this compound relevant in clinical monitoring.[8]
Q2: Why is an internal standard essential for accurate this compound quantification?
A2: An internal standard (IS) is critical for correcting for variations in sample preparation and instrument response.[6] An ideal IS for this compound is a stable, isotopically labeled version of the analyte (e.g., ¹³C₄-succinylacetone or deuterium-labeled this compound).[8][9] The IS is added to each sample at a known concentration before any processing steps, allowing for the normalization of the analyte signal and reducing analytical bias.[6]
Q3: What are the best practices for collecting and handling samples for this compound analysis?
A3: Proper sample collection and handling are vital for accurate results. For dried blood spots (DBS), ensure the filter paper is fully saturated and allow it to dry completely in a horizontal position for at least three hours, avoiding heat and direct sunlight.[4][10] For urine samples, a first-morning void is often preferred, and the sample should be frozen immediately after collection.[2] In general, minimizing freeze-thaw cycles is important for sample stability.[1]
Q4: How can I avoid inter-laboratory variability in my this compound measurements?
A4: Inter-laboratory variability is a known challenge in this compound analysis.[11][12] To mitigate this, it is important to participate in proficiency testing programs, use certified reference materials for calibration, and adhere to standardized and well-documented analytical procedures.[12] Harmonization of laboratory procedures, including calibration and quality control, can significantly improve the consistency of results across different labs.[12]
Q5: What are the key parameters to monitor for quality control in a this compound assay?
A5: Regular monitoring of several quality control parameters is necessary to ensure the reliability of your assay. This includes analyzing quality control samples at multiple concentration levels (low, medium, and high) in each analytical run. Key metrics to track are intra- and inter-assay precision (expressed as the coefficient of variation, %CV) and accuracy.[7][8] Establishing and adhering to predefined acceptance criteria for these parameters is essential.
Experimental Protocols
Protocol 1: this compound Measurement in Dried Blood Spots (DBS) by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of this compound from dried blood spots.
-
Sample Preparation:
-
Punch a 3 mm disk from the dried blood spot into a 96-well plate.
-
Add an extraction solution containing an appropriate isotopically labeled internal standard (e.g., ¹³C₄-succinylacetone) in a solvent mixture (e.g., acetonitrile/water with formic acid).
-
Some methods include a derivatization step at this stage using reagents like hydrazine to improve chromatographic performance and sensitivity.[7]
-
Seal the plate and incubate with shaking to facilitate extraction.
-
-
Extraction and Derivatization:
-
After incubation, the extract is typically subjected to further processing which may include evaporation and reconstitution in a suitable solvent.
-
If derivatization was not performed during extraction, it is carried out at this stage. Common derivatizing agents include dansylhydrazine or butanolic HCl.[1][13]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both this compound and its internal standard.
-
Protocol 2: this compound Measurement in Urine by LC-MS/MS
This protocol outlines a typical procedure for the analysis of this compound in urine samples.
-
Sample Preparation:
-
Thaw frozen urine samples.
-
Take a specific volume of urine and add an isotopically labeled internal standard.
-
Some protocols may require a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
Derivatization:
-
Similar to DBS analysis, a derivatization step is often employed to enhance the analytical properties of this compound. This may involve oximation with hydroxylamine followed by butylation.
-
-
LC-MS/MS Analysis:
-
The analytical conditions for LC-MS/MS are generally similar to those used for DBS analysis, with optimization of the chromatographic gradient and mass spectrometer parameters for the urine matrix.
-
Data Presentation
Table 1: Representative Intra- and Inter-Assay Precision for this compound Measurement in DBS
| Analyte Concentration (µmol/L) | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| 5 | 4.7 | 12.7 | [8] |
| 20 | 2.6 | 8.2 | [8] |
| 50 | 3.1 | 7.8 | [8] |
| 2.542 | 6.91 | 8.57 | [7] |
| 14.641 | 12.65 | 12.27 | [7] |
Table 2: Linearity and Recovery Data for this compound Assays
| Matrix | Linear Range (µmol/L) | Mean Recovery (%) | Reference |
| Dried Blood Spot (DBS) | 0 - 200 | Not Reported | [8] |
| Dried Blood Spot (DBS) | 0.122 - 117.434 | 72 | [7] |
| Urine | 0.0633 - 63.3 | 96 - 109 | [14] |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. Simultaneous quantification of this compound and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Urine [sickkids.ca]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. SUAC - Overview: this compound, Blood Spot [mayocliniclabs.com]
- 5. chromsystems.com [chromsystems.com]
- 6. chromsystems.com [chromsystems.com]
- 7. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. logan.testcatalog.org [logan.testcatalog.org]
- 11. researchgate.net [researchgate.net]
- 12. Inter-laboratory analytical improvement of this compound and nitisinone quantification from dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tandem mass spectrometric assay of this compound in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing challenges in low-level succinylacetone quantification
Welcome to the technical support center for succinylacetone (SA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this compound, a critical biomarker for Tyrosinemia Type I.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of low-level this compound.
Issue 1: Poor Sensitivity or No Detectable this compound Peak
Q: I am not detecting this compound in my samples, or the signal is very weak. What are the possible causes and solutions?
A: Low or undetectable this compound levels can stem from several factors throughout the analytical process. Here is a systematic approach to troubleshoot this issue:
-
Sample Preparation and Extraction:
-
Incomplete Derivatization: this compound is a reactive ketone that often requires derivatization to improve its ionization efficiency and chromatographic properties for LC-MS/MS analysis.[1] Ensure that your derivatization agent (e.g., hydrazine, dansylhydrazine) is fresh and that the reaction conditions (temperature, incubation time) are optimal.[2][3] The concentration of the derivatizing agent, such as hydrazine, can significantly impact the reaction's success.[2]
-
Inefficient Extraction: The choice of extraction solvent is crucial. While methanol is commonly used, a mixture of acetonitrile, water, and formic acid has also been shown to be effective.[2][4] Ensure proper mixing and incubation to maximize the recovery of this compound from the sample matrix, such as dried blood spots (DBS).[5] The average recovery of this compound can be around 72%.[5]
-
-
LC-MS/MS System:
-
Ion Source Contamination: A dirty ion source can lead to a significant drop in signal intensity.[6] Regularly clean the ion source components as part of routine maintenance.
-
Incorrect Mass Transitions: Verify that the mass spectrometer is set to monitor the correct precursor and product ions for the derivatized this compound.
-
Mobile Phase Issues: Ensure the mobile phase composition is correct and that the additives, if any, are of high quality and used at the appropriate concentration to avoid signal suppression.[6]
-
-
Analyte Stability:
-
Degradation: this compound can be unstable. Ensure proper storage of samples to prevent degradation. For DBS, storage at ambient temperature for up to 7 days, refrigerated for 14 days, or frozen for 90 days is generally acceptable.[7]
-
Issue 2: High Background Noise or Interfering Peaks
Q: My chromatogram shows high background noise or peaks that interfere with the this compound peak. How can I resolve this?
A: High background and interfering peaks can compromise the accuracy of quantification. Consider the following troubleshooting steps:
-
Sample Preparation:
-
Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement.[8] Optimize your sample cleanup procedure. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Contamination from Other Analytes: When analyzing multiple analytes from the same DBS punch, carryover can be an issue. For instance, underivatized acylcarnitines can interfere with the analysis. Introducing additional wash steps, such as with methanol, after the initial extraction of other analytes can help reduce this interference.[4]
-
-
Chromatography:
-
Column Contamination: A contaminated guard or analytical column can lead to broad peaks and high background.[6] Flush the column thoroughly or replace it if necessary.
-
Inadequate Chromatographic Resolution: Adjust the gradient profile or consider a different column chemistry to better separate this compound from interfering compounds.
-
-
Mass Spectrometry:
-
Solvent Contamination: Use high-purity, LC-MS grade solvents to minimize background noise.[6]
-
Issue 3: Poor Reproducibility and High Variability
Q: I am observing significant variability between replicate injections and different batches. What could be causing this?
A: Lack of reproducibility can be a major challenge in quantitative analysis. Inter-laboratory studies have shown considerable variability in this compound measurements, underscoring the need for harmonized procedures.[9][10]
-
Internal Standard Usage:
-
Inappropriate Internal Standard: The use of a stable isotope-labeled internal standard, such as ¹³C₄-succinylacetone or deuterium-labeled this compound, is highly recommended to correct for variations in sample preparation and instrument response.[11][12]
-
Incorrect Concentration: Ensure the internal standard is added at a consistent and appropriate concentration to all samples and calibrators.
-
-
Sample Handling:
-
Inconsistent DBS Punching: Ensure that the DBS punches are of a consistent size (e.g., 3.2 mm) and are taken from a homogenous area of the blood spot.[2]
-
Evaporation Issues: If an evaporation step is part of your protocol, ensure it is consistent across all samples to avoid concentrating non-volatile impurities.
-
-
Calibration Curve:
-
Matrix Mismatch: Prepare your calibration standards in a matrix that closely matches your samples to account for matrix effects.
-
Linearity Issues: Ensure your calibration curve is linear over the expected concentration range of your samples. One study showed linearity up to 100 µmol/L.[11]
-
Below is a troubleshooting workflow to address common issues in this compound quantification.
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of derivatization in this compound analysis?
A1: this compound is a small, polar molecule that can be challenging to retain on standard reverse-phase chromatography columns and may exhibit poor ionization efficiency in mass spectrometry. Derivatization is a chemical modification process used to improve its analytical properties. Common derivatization strategies include reacting this compound with:
-
Hydrazine: To form a more stable and readily analyzable derivative.[2][4]
-
Dansylhydrazine: This adds a fluorescent tag, which can be useful for other detection methods, and improves chromatographic behavior and ionization.[3][11]
-
Hydroxylamine: To form an isoxazole derivative, which is then often further modified (e.g., butylated).[11][13]
Q2: What are the typical matrices for this compound quantification and how do they compare?
A2: this compound is typically measured in the following biological matrices:
-
Dried Blood Spots (DBS): This is the most common matrix for newborn screening due to the ease of sample collection, transport, and storage.[9][10]
-
Urine: Urinary concentrations of this compound are significantly higher than in blood, which can make detection easier.[14][15] However, urine levels can be more variable.
-
Plasma/Serum: Plasma or serum can also be used and may offer advantages in certain clinical monitoring scenarios.[11][15]
Q3: Can I analyze this compound simultaneously with other newborn screening analytes like amino acids and acylcarnitines?
A3: Yes, methods have been developed to combine the analysis of this compound with the routine screening panel for amino acids and acylcarnitines from the same DBS punch.[2][4] This typically involves a sequential extraction process where amino acids and acylcarnitines are first extracted, followed by the derivatization and extraction of this compound from the residual blood spot.[4] Care must be taken to avoid interference from the other analytes.[4]
Q4: What are the expected concentration ranges for this compound?
A4: this compound levels vary significantly between healthy individuals and patients with Tyrosinemia Type I.
-
Healthy Newborns: The cutoff level in DBS from healthy infants is typically low, for example, around 0.63 µmol/L.[11] In controls, levels are generally less than 5 µmol/L.[12]
-
Untreated Tyrosinemia Type I Patients: In untreated patients, DBS concentrations are markedly elevated, ranging from 6.4 to 150 µmol/L.[11][12]
-
Treated Patients: In patients undergoing treatment with nitisinone (NTBC), this compound levels are suppressed, often to below 1 nmol/L.[11]
Q5: How can the positive predictive value (PPV) of this compound screening be improved?
A5: While this compound is a highly specific marker for Tyrosinemia Type I, false positives can occur in newborn screening.[16][17] To improve the PPV, some strategies include:
-
Second-tier testing: Using a more specific and sensitive LC-MS/MS method to confirm initial screening results.
-
Multiplexing with other biomarkers: Combining the measurement of this compound with other analytes like tyrosine and the tyrosine/phenylalanine ratio may help to better discriminate true positives from false positives.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on this compound quantification.
Table 1: Performance Characteristics of this compound Quantification Methods
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Dried Blood Spot | UPLC-MS/MS | 0.2 µmol/L (S/N=3) | [11] |
| Linearity | Dried Blood Spot | UPLC-MS/MS | Up to 100 µmol/L | [11] |
| Urine | LC-MS/MS | 0.0633 - 63.3 µmol/L | [13] | |
| Intra-day Precision (CV%) | Dried Blood Spot | UPLC-MS/MS | < 10% | [11] |
| Dried Blood Spot | LC-MS/MS | 2.6% - 4.7% | [12] | |
| Urine | LC-MS/MS | < 7% | [13] | |
| Inter-day Precision (CV%) | Dried Blood Spot | UPLC-MS/MS | < 10% | [11] |
| Dried Blood Spot | LC-MS/MS | 7.8% - 12.7% | [12] | |
| Dried Blood Spot | LC-MS/MS | 7.1% | [2] | |
| Urine | LC-MS/MS | < 7% | [13] | |
| Recovery | Urine | LC-MS/MS | 96% - 109% | [13] |
| Dried Blood Spot | FIA-MS/MS | 67% - 77% | [5] |
Table 2: this compound Concentrations in Different Populations
| Population | Matrix | Concentration Range | Reference |
| Healthy Infants (Cutoff) | Dried Blood Spot | 0.63 µmol/L | [11] |
| Control Subjects | Dried Blood Spot | < 5 µmol/L | [12] |
| Untreated Tyrosinemia Type I Patients | Dried Blood Spot | 6.4 - 30.8 µmol/L | [11] |
| Dried Blood Spot | 16 - 150 µmol/L | [12] | |
| Serum | 2 - 100 µmol/L | [15] | |
| Urine | 190 - 6000 µmol/g creatinine | [15] | |
| Treated Tyrosinemia Type I Patients | Plasma/DBS | < 1 nmol/L | [11] |
Experimental Protocols
Protocol 1: this compound Quantification from DBS using Hydrazine Derivatization and LC-MS/MS
This protocol is a synthesized representation of methods described in the literature for the combined analysis of amino acids, acylcarnitines, and this compound.[2]
-
Sample Punching: Punch a 3.2 mm disc from a dried blood spot into a 96-well microtiter plate.
-
Extraction and Derivatization:
-
Add 100 µL of an extraction solution containing acetonitrile, water, and formic acid.
-
This solution should also contain the stable isotope-labeled internal standards for amino acids, acylcarnitines, and this compound, as well as hydrazine.
-
Seal the plate and incubate at 45°C for 45 minutes with gentle mixing.
-
-
Butylation:
-
After incubation, evaporate the solvent.
-
Add n-butanolic HCl to the dried residue and incubate to form butyl esters of the amino acids and acylcarnitines.
-
-
Reconstitution and Analysis:
-
Evaporate the butanolic HCl.
-
Reconstitute the sample in the mobile phase.
-
Analyze using LC-MS/MS.
-
The diagram below illustrates a typical workflow for combined analysis.
Caption: A streamlined workflow for the simultaneous analysis of multiple biomarkers from DBS.
Protocol 2: this compound Quantification from DBS using Dansylhydrazine Derivatization
This protocol is based on an improved method for sensitive this compound detection.[11]
-
Sample Punching: Punch a 3/16 inch disc from a DBS into a well.
-
Extraction: Add an aqueous solution containing ¹³C₄-labeled this compound as an internal standard to elute the sample.
-
Derivatization: Add dansylhydrazine to the eluate and incubate to form the dansylhydrazone derivative.
-
Liquid Chromatography:
-
Separate the derivatized this compound using a UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
-
Mass Spectrometry:
-
Detect the analyte using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
This focused approach is highly sensitive and specific for this compound.
References
- 1. US8278116B2 - Detecting this compound - Google Patents [patents.google.com]
- 2. Improved tandem mass spectrometry (MS/MS) derivatized method for the detection of tyrosinemia type I, amino acids and acylcarnitine disorders using a single extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved MS/MS analysis of this compound extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. This compound, Blood Spot - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Inter‐laboratory analytical improvement of this compound and nitisinone quantification from dried blood spot samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tandem mass spectrometric assay of this compound in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 15. Detection of this compound and the use of its measurement in mass screening for hereditary tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of the Performance of Newborn Screening for Tyrosinemia Type 1 in The Netherlands: Suggestions for Improvements Using Additional Biomarkers in Addition to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Succinylacetone Screening
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high-throughput screening (HTS) of succinylacetone (SA).
Troubleshooting Guides
This section addresses specific issues that may arise during high-throughput this compound screening experiments.
| Issue Category | Question | Possible Causes | Suggested Solutions |
| Sample Preparation | Why are my this compound recoveries low and inconsistent? | Incomplete extraction from dried blood spots (DBS).Degradation of this compound.Inefficient derivatization. | Ensure complete drying of the DBS before extraction.Optimize the extraction solvent and vortexing/shaking time.Use fresh derivatization reagents and optimize the reaction time and temperature.Consider a wash step to remove potential interferences.[1] |
| I am observing high background noise in my samples. | Contamination from collection materials or reagents.Presence of interfering substances in the sample matrix. | Use high-purity solvents and reagents.Screen different collection papers or tubes for background levels.Incorporate a sample cleanup step like solid-phase extraction (SPE).Ensure proper storage of samples to prevent degradation that might create interfering compounds.[2] | |
| Chromatography | My chromatographic peaks for this compound are broad or tailing. | Poor column performance.Incompatible mobile phase.Suboptimal gradient elution. | Use a guard column to protect the analytical column.Ensure the mobile phase pH is appropriate for this compound.Optimize the gradient profile for better peak shape.Check for system leaks. |
| I am seeing a drift in retention times during the run. | Inconsistent mobile phase composition.Fluctuations in column temperature.Column degradation. | Ensure mobile phases are well-mixed and degassed.Use a column oven to maintain a stable temperature.Replace the column if it has exceeded its lifetime. | |
| Mass Spectrometry | The signal intensity for this compound is low. | Inefficient ionization.Suboptimal MS/MS transition.Matrix effects (ion suppression). | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow).Perform a product ion scan to confirm the optimal transition.Use a stable isotope-labeled internal standard to compensate for matrix effects.Dilute the sample to reduce the concentration of interfering matrix components. |
| I am observing interfering peaks at the same m/z as this compound. | Presence of isobaric compounds.Contamination in the MS system. | Improve chromatographic separation to resolve the interfering peak.Use a higher resolution mass spectrometer if available.Clean the MS source and ion optics. | |
| Data Analysis | Why am I getting a high rate of false positives? | The cutoff value is set too low.Presence of interfering compounds that mimic a positive signal.Assay drift or plate-to-plate variability.[3] | Establish a statistically robust cutoff value based on a large population of control samples.[4] Implement a secondary, confirmatory assay with a different methodology.Normalize data to plate controls to account for variability.[3] |
| Why am I getting false negatives? | The cutoff value is set too high.Low levels of this compound in affected individuals.Degradation of this compound during sample storage or processing. | Re-evaluate and potentially lower the cutoff value based on clinical data and assay performance.[5] Ensure proper sample handling and storage conditions to maintain analyte stability.Consider using a more sensitive analytical method. |
Frequently Asked Questions (FAQs)
General Concepts
What is this compound and why is it important in screening?
This compound is a pathognomonic biomarker for Tyrosinemia Type I, an inherited metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[6][7] Its presence in blood or urine is a key indicator of the disease, making it a critical target for newborn screening programs. In drug discovery, this compound levels can be used to screen for potential inhibitors of enzymes in the tyrosine metabolism pathway.
What are the common methods for high-throughput screening of this compound?
The most common method for high-throughput screening of this compound, particularly in newborn screening, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][9][10][11][12][13] This method offers high sensitivity and specificity for detecting and quantifying this compound in complex biological matrices like dried blood spots.
Assay Development and Validation
How do I choose an appropriate internal standard for my this compound assay?
A stable isotope-labeled this compound, such as 13C4-succinylacetone or deuterium-labeled this compound, is the ideal internal standard.[1][11] It co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for accurate quantification.
What are the key parameters to validate for a high-throughput this compound screening assay?
Key validation parameters include linearity, precision (intra- and inter-day), accuracy, recovery, limit of detection (LOD), and limit of quantification (LOQ).[9][10][13] It is also crucial to assess matrix effects and the stability of this compound under various storage and processing conditions.
Troubleshooting
My assay is showing significant inter-laboratory variability. What could be the cause?
Inter-laboratory variability can arise from differences in assay kits, instrumentation, standard operating procedures, and cutoff values.[4][11][14] Using standardized protocols and participating in proficiency testing programs can help to minimize this variability.
What are common sources of interference in LC-MS/MS analysis of this compound?
Interfering substances can originate from the sample collection materials, reagents, or the biological matrix itself.[2] Isobaric compounds that have the same mass-to-charge ratio as this compound can also cause interference. Proper chromatographic separation is key to mitigating this issue.
Drug Discovery Applications
How can high-throughput screening for this compound be used in drug discovery?
HTS for this compound can be used to identify inhibitors of enzymes in the tyrosine catabolism pathway, such as fumarylacetoacetate hydrolase (FAH).[15][16] By measuring the accumulation of this compound in a cell-based or biochemical assay, researchers can screen large compound libraries for potential therapeutic agents for diseases like Tyrosinemia Type I.
What are the challenges in developing an HTS assay for FAH inhibitors?
Challenges include developing a robust and sensitive assay that can be miniaturized for high-throughput screening. Ensuring the physiological relevance of the assay and minimizing compound interference are also critical considerations.[6]
Quantitative Data Summary
The following tables summarize key performance metrics for various high-throughput this compound screening methods.
Table 1: Linearity and Detection Limits of this compound Assays
| Method | Matrix | Linearity Range (µmol/L) | Limit of Detection (LOD) (µmol/L) | Reference |
| LC-MS/MS | Dried Blood Spots | 0 - 100 | 0.2 | [17] |
| LC-MS/MS | Urine | 0.0633 - 63.3 | Not Reported | [8][10] |
| LC-MS/MS | Dried Blood Spots | 0 - 200 | Not Reported | [1][9] |
| HPLC with Fluorescence | Urine | 0.025 - 100 | Not Reported | [18] |
| UPLC-MS/MS | Dried Blood Spots | Up to 100 | 0.2 |
Table 2: Precision and Recovery of this compound Assays
| Method | Matrix | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) | Reference |
| LC-MS/MS | Urine | < 7 | < 7 | 96 - 109 | [8][10] |
| LC-MS/MS | Dried Blood Spots | 4.7, 2.6, 3.1 (at 5, 20, 50 µmol/L) | 12.7, 8.2, 7.8 (at 5, 20, 50 µmol/L) | Not Reported | [1][9] |
| HPLC with Fluorescence | Urine | < 5 | < 5 | Not Reported | [18] |
| LC-MS/MS | Dried Blood Spots | < 7.4 | < 12.2 | Not Reported | [13] |
| UPLC-MS/MS | Dried Blood Spots | < 10 | < 10 | Not Reported |
Table 3: Reported Cutoff Values for this compound in Newborn Screening
| Population/Study | Matrix | Cutoff Value (µmol/L) | Reference |
| Dutch Newborn Screening (2009) | Dried Blood Spots | 1.20 | [5] |
| Dutch Newborn Screening (2018) | Dried Blood Spots | 0.90 | |
| Stinton et al. Systematic Review | Dried Blood Spots | Ranged from 1.29 to 10 | |
| New Jersey Newborn Screening (2020) | Dried Blood Spots | < 0.5 |
Experimental Protocols
Protocol 1: this compound Quantification in Dried Blood Spots by LC-MS/MS
This protocol is a representative example for the quantification of this compound from dried blood spots.
1. Sample Preparation:
-
A 3/16-inch disc is punched from a dried blood spot card.
-
The disc is placed into a well of a 96-well plate.
-
An extraction solution containing a stable isotope-labeled internal standard (e.g., 13C4-succinylacetone) in an organic solvent (e.g., methanol or acetonitrile/water mixture) is added to each well.[1][11][19]
-
The plate is sealed and agitated (e.g., shaken or vortexed) for a specified time to ensure complete extraction.
-
For methods requiring derivatization, a reagent such as hydrazine is added to the extraction solution to convert this compound to a more stable derivative.[19]
2. Derivatization (if applicable):
-
If not included in the extraction step, a derivatizing agent is added to the extract.
-
The plate is incubated at a specific temperature for a set duration to allow the reaction to complete.
3. Centrifugation and Transfer:
-
The plate is centrifuged to pellet any solid material.
-
The supernatant is transferred to a new 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
An aliquot of the supernatant is injected into the LC-MS/MS system.
-
Chromatographic separation is performed on a suitable column (e.g., C18) with a gradient elution using mobile phases such as water with formic acid and methanol or acetonitrile.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for both this compound (or its derivative) and the internal standard.
5. Data Analysis:
-
The peak areas of this compound and the internal standard are integrated.
-
A calibration curve is generated using standards of known this compound concentrations.
-
The concentration of this compound in the samples is calculated based on the peak area ratio to the internal standard and the calibration curve.
Visualizations
Caption: Tyrosine metabolism and this compound formation.
Caption: Workflow for HTS of enzyme inhibitors.
References
- 1. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Tandem mass spectrometric assay of this compound in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. shimadzu.com [shimadzu.com]
- 12. US8278116B2 - Detecting this compound - Google Patents [patents.google.com]
- 13. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of this compound extracted from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening Libraries | Biomol GmbH - Life Science Shop [biomol.com]
- 15. Fumarylacetoacetate hydrolase - Wikipedia [en.wikipedia.org]
- 16. Hereditary tyrosinemia type I–associated mutations in fumarylacetoacetate hydrolase reduce the enzyme stability and increase its aggregation rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. axxam.com [axxam.com]
- 19. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
impact of sample collection and storage on succinylacetone levels
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for sample collection and storage to ensure accurate measurement of succinylacetone levels.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable sample types for this compound analysis?
This compound (SUAC) is typically measured in dried blood spots (DBS), whole blood, and urine.[1][2][3][4][5] The choice of sample type may depend on the specific application, such as newborn screening, diagnostic testing, or monitoring of treatment for Tyrosinemia Type I.[1][4][5]
Q2: What are the key considerations for collecting dried blood spot (DBS) samples?
Proper collection of DBS is critical for accurate SUAC analysis. Key considerations include:
-
Approved Filter Paper: Use only validated filter papers such as Whatman Protein Saver 903, PerkinElmer 226, or Munktell filter paper.[1][2][3][4]
-
Complete Saturation: Ensure that the blood spot completely saturates the filter paper, appearing uniform on both sides.[6]
-
Drying: Allow the DBS card to dry in a horizontal position at ambient temperature for a minimum of three hours.[1][2][3][4] Do not stack wet specimens or expose them to heat or direct sunlight.[1][2][3][4][6]
-
Avoid Contamination: Do not apply blood to both sides of the filter paper and avoid squeezing the tissue to obtain blood.[6]
Q3: How should whole blood samples be collected and stored?
Whole blood samples for SUAC analysis should be collected in a lavender top (EDTA) tube.[1][2][3] It is crucial to send the whole blood specimen in the original tube without aliquoting.[2][3]
Q4: What are the specific instructions for urine sample collection and storage?
Urine samples for this compound analysis require careful handling due to the analyte's lability.[7] Samples should be frozen immediately upon collection and kept frozen at all times.[7] For pooled urine samples, the collection container must be kept frozen between subsequent collections.[7] A minimum volume of 10 mL is often required.[7]
Troubleshooting Guides
Issue 1: Dried Blood Spot Sample Rejection
| Potential Cause | Recommended Action |
| Serum Rings Present | Recollect the sample, ensuring that only whole blood is applied to the filter paper.[2][3] |
| Multiple Layers of Blood | Apply a single, sufficient drop of blood to each circle on the collection card.[2][3][6] |
| Insufficient Specimen Volume | Ensure the blood drop is large enough to completely fill the circle and saturate the paper.[2][3] |
| Use of Unapproved Filter Paper | Only use validated filter paper types as specified by the testing laboratory.[2][3] |
| Improper Drying | Allow cards to air dry horizontally for at least 3 hours, away from direct heat or sunlight. Do not stack wet cards.[1][2][3][4][6] |
Issue 2: Inaccurate or Variable this compound Results
| Potential Cause | Recommended Action |
| Improper Sample Storage | Adhere strictly to the recommended storage temperatures and durations for each sample type to prevent degradation. This compound is highly sensitive to storage conditions.[8] |
| Analytical Method Variability | Different laboratory methods can lead to variations in results. Using standardized calibrators, such as certified DBS-based SUAC calibrators, can help harmonize quantitative results.[9] |
| Hematocrit and Blood Volume Effects (DBS) | Be aware that both hematocrit and blood volume can affect the analysis of this compound in dried blood spots. The effect of hematocrit is particularly significant, and low hematocrit levels in patients with Tyrosinemia Type I could potentially lead to missed diagnoses.[10] |
| Inter-laboratory Differences | Participate in proficiency testing programs to evaluate and improve the accuracy and consistency of SUAC measurements.[9][11] |
Experimental Protocols & Data
Sample Stability
The stability of this compound is highly dependent on the sample type and storage conditions.
Table 1: Dried Blood Spot (DBS) Stability
| Temperature | Duration | Source(s) |
| Ambient | 7 days (preferred) | [2][3][12] |
| Refrigerated | 14 days | [2][3][12] |
| Frozen | 90 days | [2][3][12] |
Table 2: Whole Blood (EDTA) Stability
| Temperature | Duration | Source(s) |
| Refrigerated | 6 days | [1][2][3] |
| Room Temperature | Unacceptable | [3] |
| Frozen | Unacceptable | [3] |
Table 3: Urine Stability
| Temperature | Duration | Source(s) |
| Frozen (-20°C) | 3 months | [13] |
| Refrigerated | < 24 hours | [13] |
| Room Temperature | ≤ 24 hours | [13] |
Note: For long-term storage of any sample type, temperatures of -80°C are generally recommended to minimize metabolite degradation over several years.[14]
Methodology: this compound Analysis by LC-MS/MS
The most common method for quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]
Experimental Workflow for DBS Analysis
Caption: Workflow for this compound analysis from dried blood spots.
Logical Relationship for Sample Handling
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. This compound, Blood Spot - Asante Lab Test Catalog [asantelab.testcatalog.org]
- 3. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 4. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]
- 5. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. childrensmn.org [childrensmn.org]
- 7. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 8. Simultaneous quantification of this compound and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary proficiency testing results for this compound in dried blood spots for newborn screening for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inter-laboratory analytical improvement of this compound and nitisinone quantification from dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nrl.testcatalog.org [nrl.testcatalog.org]
- 13. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 14. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in succinylacetone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with succinylacetone (SA) analysis. Our aim is to help you minimize matrix effects and ensure accurate quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these components interfere with the ionization of this compound during mass spectrometry analysis, leading to either a suppression or enhancement of the signal[1]. This can significantly impact the accuracy, reproducibility, and sensitivity of your results[1][2][3]. In complex biological samples like dried blood spots (DBS) or urine, where this compound is often measured for the diagnosis of Tyrosinemia Type I, matrix effects are a major challenge[4][5].
Q2: What is the most effective way to compensate for matrix effects?
A2: The most widely recognized and effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS)[1][6]. A SIL-IS, such as ¹³C₄- or D₄-succinylacetone, has nearly identical physicochemical properties to the analyte and will co-elute, experiencing similar ionization suppression or enhancement[6][7][8]. By calculating the ratio of the analyte to the internal standard, accurate quantification can be achieved despite variations in signal intensity caused by the matrix.
Q3: Why is derivatization of this compound necessary before LC-MS/MS analysis?
A3: this compound in its natural form has poor ionization efficiency, making it difficult to detect with high sensitivity by mass spectrometry[9]. Derivatization, for example, with hydrazine or dansylhydrazine, converts this compound into a more stable and readily ionizable compound[6][9][10][11]. This process is crucial for achieving the low limits of detection required for applications like newborn screening[10][11].
Q4: Can I analyze this compound simultaneously with other analytes like amino acids and acylcarnitines?
A4: Yes, methods have been developed to simultaneously analyze this compound with amino acids and acylcarnitines from the same dried blood spot punch[11][12]. This is typically achieved by first extracting the amino acids and acylcarnitines, and then using the remaining DBS material for this compound derivatization and extraction[11]. However, care must be taken to avoid interference from underivatized acylcarnitines, which may require additional washing steps[11][13].
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis.
Issue 1: Poor Sensitivity or Low Analyte Response
| Possible Cause | Troubleshooting Step |
| Ion Suppression | This is a common matrix effect where other compounds in the sample reduce the ionization efficiency of this compound. Solution: Implement a stable isotope-labeled internal standard to normalize the signal. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances[8]. You can also try diluting the sample, though this may not be feasible if the initial concentration is very low[1]. |
| Inefficient Derivatization | The derivatization reaction may be incomplete. Solution: Optimize the reaction conditions, including pH, temperature, and incubation time. Ensure the derivatizing agent (e.g., hydrazine) is fresh and of high quality. |
| Suboptimal MS Conditions | The mass spectrometer settings may not be optimized for the derivatized this compound. Solution: Perform a tuning of the instrument to determine the optimal precursor and product ions, as well as collision energy for your specific derivative. |
Issue 2: High Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement[4]. Solution: The use of a stable isotope-labeled internal standard is critical to correct for this variability. Additionally, using matrix-matched calibrators, where the standards are prepared in a blank matrix similar to the samples, can improve accuracy[1][4]. |
| Sample Preparation Inconsistency | Variations in extraction efficiency or derivatization can introduce variability. Solution: Automate sample preparation steps where possible. Ensure thorough mixing and consistent timing for all extractions and reactions. |
| Chromatographic Issues | Co-elution of interfering compounds with this compound can lead to inconsistent results[1]. Solution: Optimize the chromatographic method to better separate this compound from matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry. |
Issue 3: False Positives or False Negatives in Newborn Screening
| Possible Cause | Troubleshooting Step |
| Inadequate Analyte Recovery | Low recovery of this compound from the DBS can lead to false negatives. Studies have shown a wide range of recoveries between laboratories[4]. Solution: Optimize the extraction procedure from the DBS. The use of matrix-matched calibrators is important for ensuring accurate recovery calculations[4]. |
| Interference from Other Compounds | Other compounds in the DBS may have a similar mass-to-charge ratio as this compound, leading to false positives. For instance, underivatized acylcarnitines can interfere with the analysis if not properly removed[11][13]. Solution: Improve the chromatographic separation to resolve this compound from any interfering peaks. A simple wash step with methanol after the initial extraction of amino acids and acylcarnitines can reduce this interference[11][13]. |
Experimental Protocols
Protocol 1: this compound Analysis from Dried Blood Spots via LC-MS/MS
This protocol is a generalized procedure based on common methodologies for newborn screening[5][12].
-
Sample Preparation:
-
Derivatization:
-
A solution of hydrazine is added to the extraction mixture to derivatize the this compound[14].
-
The plate is incubated to allow the reaction to complete.
-
-
Extraction and Butylation:
-
The derivatized this compound is then extracted.
-
For methods that also analyze amino acids and acylcarnitines, a butylation step using 3N butanolic HCl is performed, followed by evaporation[12].
-
-
LC-MS/MS Analysis:
-
The final extract is reconstituted and injected into the LC-MS/MS system.
-
Chromatographic separation is typically performed on a C18 column[9].
-
The mass spectrometer is operated in selected reaction monitoring (SRM) mode to detect and quantify the specific transitions for derivatized this compound and its internal standard[5][12].
-
Protocol 2: Method for Evaluating Matrix Effects
A simple post-extraction spike method can be used to quantify the extent of matrix effects[2].
-
Prepare Three Sets of Samples:
-
Set A: Standard solution of this compound in a clean solvent.
-
Set B: Blank matrix extract (e.g., from a DBS with no this compound) spiked with the same concentration of this compound as in Set A.
-
Set C: Blank matrix extract without any this compound.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
The matrix effect (%) can be calculated as: (Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A * 100.
-
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on this compound analysis.
Table 1: Precision of this compound Quantification in Dried Blood Spots
| This compound Concentration (µmol/L) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| 5 | 4.7 | 12.7 | [5] |
| 20 | 2.6 | 8.2 | [5] |
| 50 | 3.1 | 7.8 | [5] |
| Not Specified | 1.34 - 7.09 | 3.50 - 4.49 | [14][15] |
Table 2: Linearity and Detection Limits for this compound Analysis
| Parameter | Value | Reference |
| Linearity Range | up to 100 µmol/L | [9][10][14] |
| Limit of Detection (LOD) | 0.2 µmol/L | [9][10][14] |
| Limit of Quantification (LOQ) | 0.4 µmol/L | [14][15] |
| Recovery | 97.02% - 100.29% | [14][15] |
Visualizations
Workflow for this compound Analysis from Dried Blood Spots
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary proficiency testing results for this compound in dried blood spots for newborn screening for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8278116B2 - Detecting this compound - Google Patents [patents.google.com]
- 7. Stable isotope dilution analysis of this compound using electron capture negative ion mass fragmentography: an accurate approach to the pre- and neonatal diagnosis of hereditary tyrosinemia type I [pubmed.ncbi.nlm.nih.gov]
- 8. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improved MS/MS analysis of this compound extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The inclusion of this compound as marker for tyrosinemia type I in expanded newborn screening programs [flore.unifi.it]
strategies to enhance the sensitivity of succinylacetone detection
Welcome to the technical support center for succinylacetone (SA) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the sensitivity of SA detection in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantitative analysis of this compound in biological samples like dried blood spots (DBS) and urine.[1][2][3] This technique offers high selectivity and the ability to detect very low concentrations of SA, which is crucial for early diagnosis and monitoring of tyrosinemia type I.[4][5][6]
Q2: Why is derivatization necessary for this compound analysis by mass spectrometry?
A2: this compound is a reactive ketone that can form conjugates with proteins and has poor ionization efficiency in its native form.[7][8] Derivatization converts SA into a more stable and readily ionizable compound, significantly enhancing its detection sensitivity by mass spectrometry.[7][8][9] Common derivatizing agents include hydrazine, which converts SA to 3-(5-methyl-1H-pyrazol-3-yl)propionic acid (MPP), and dansylhydrazine.[2][7][8]
Q3: Can I analyze this compound simultaneously with other metabolites like amino acids and acylcarnitines?
A3: Yes, several methods have been developed for the simultaneous, or multiplex, analysis of this compound along with amino acids and acylcarnitines from a single sample extraction.[9][10][11][12][13] This approach improves efficiency and reduces sample volume, which is particularly beneficial in newborn screening.[11][12] These methods typically involve a derivatization step that is compatible with all the analytes of interest.[11]
Q4: What is the importance of using an internal standard in this compound quantification?
A4: The use of a stable isotope-labeled internal standard (IS), such as 13C5-succinylacetone or 13C4-succinylacetone, is critical for accurate and precise quantification.[2][8][14] The IS is added to the sample at the beginning of the preparation process and experiences the same extraction, derivatization, and ionization effects as the endogenous SA. By comparing the signal of the analyte to the signal of the known concentration of the IS, any variations during the analytical process can be corrected, leading to more reliable results.
Q5: What are the typical concentration ranges of this compound in healthy individuals versus patients with tyrosinemia type I?
A5: In healthy individuals, this compound levels are typically very low or undetectable. In patients with tyrosinemia type I, SA concentrations are significantly elevated. The table below summarizes typical concentration ranges found in dried blood spots (DBS).
| Population | This compound Concentration (µmol/L) in DBS |
| Healthy Infants (Cutoff Level) | < 0.63[2] |
| Healthy Infants (Mean Concentration) | 1.25[12] |
| Patients with Tyrosinemia Type I | 6.4 - 30.8[2] |
| Patients with Tyrosinemia Type I (Retrospective Analysis) | 13 - 81[12] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | Inefficient Extraction: Incomplete recovery of SA from the sample matrix (e.g., dried blood spot). | - Ensure the extraction solvent is appropriate (e.g., methanol or acetonitrile/water mixtures).[10][11]- Optimize extraction time and temperature. A 45-minute incubation at 45°C has been reported to be effective.[11] |
| Incomplete Derivatization: The reaction with the derivatizing agent (e.g., hydrazine) is not complete. | - Ensure the concentration of the derivatizing agent is sufficient. The concentration of hydrazine can significantly impact SA extraction and derivatization.[11]- Optimize derivatization reaction time and temperature. Oximation with hydroxylamine hydrochloride at 80°C has been used.[1] | |
| Sample Degradation: this compound is a reactive ketone and can be unstable. | - Process and analyze samples as soon as possible after collection.- Ensure proper storage conditions, typically frozen, to minimize degradation.[3] | |
| High Background or Interference | Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of SA. | - Improve chromatographic separation to resolve SA from interfering compounds.- Implement a sample cleanup step, such as solid-phase extraction (SPE).- Perform additional wash steps during sample preparation. For example, three additional methanol washes of DBS punches can reduce interference from underivatized acylcarnitines.[10] |
| Contamination: Contamination from labware, reagents, or carryover from previous injections. | - Use high-purity solvents and reagents.- Thoroughly clean the LC-MS/MS system between runs.- Include blank injections in the analytical sequence to check for carryover. | |
| Poor Reproducibility (High CV%) | Inconsistent Sample Preparation: Variability in extraction, derivatization, or sample handling. | - Use a stable isotope-labeled internal standard to correct for variability.[2][8][14]- Ensure accurate and consistent pipetting of all solutions.- Automate sample preparation steps where possible. |
| Instrument Instability: Fluctuations in the performance of the LC-MS/MS system. | - Perform regular maintenance and calibration of the mass spectrometer.- Monitor system suitability by injecting a standard sample at the beginning and end of each batch. | |
| False Negative Results (in Newborn Screening) | Cutoff Value Too High: The established cutoff for a positive screen may be too high to detect individuals with milder forms of tyrosinemia type I. | - Re-evaluate and lower the cutoff value based on population data and clinical outcomes. Lowering the cutoff has been shown to improve sensitivity.[15]- Consider implementing a second-tier testing strategy. |
Experimental Protocols
Protocol 1: this compound Detection in Dried Blood Spots by UPLC-MS/MS with Dansylhydrazine Derivatization
This method is based on an improved diagnostic approach for tyrosinemia type 1.[2][8]
1. Sample Preparation:
-
A 3/16 inch disk is punched from a dried blood spot specimen.
-
The disk is placed into a well of a microtiter plate.
2. Extraction and Derivatization:
-
Add an extraction solution containing an internal standard (¹³C₄ labeled this compound) and dansylhydrazine to the well.
-
Incubate to allow for extraction and derivatization of this compound.
3. UPLC-MS/MS Analysis:
-
LC Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode.
Workflow Diagram:
References
- 1. Tandem mass spectrometric assay of this compound in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved method to determine this compound in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Quantitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. revvity.com [revvity.com]
- 7. US8278116B2 - Detecting this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP2155185A1 - Detecting this compound - Google Patents [patents.google.com]
- 10. Improved MS/MS analysis of this compound extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved tandem mass spectrometry (MS/MS) derivatized method for the detection of tyrosinemia type I, amino acids and acylcarnitine disorders using a single extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound as Primary Marker to Detect Tyrosinemia Type I in Newborns and its Measurement by Newborn Screening Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
validation of succinylacetone as a primary marker for tyrosinemia type I
A definitive guide to the validation of succinylacetone as the primary biomarker for Tyrosinemia Type I, offering superior performance over traditional markers.
This guide provides a comprehensive comparison of this compound (SUAC) and traditionally used markers for the diagnosis and monitoring of Tyrosinemia Type I (TYR I). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and a review of the underlying biochemical pathways.
Introduction
Tyrosinemia Type I is a rare, autosomal recessive disorder of tyrosine metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1] This deficiency leads to the accumulation of toxic metabolites, primarily fumarylacetoacetate and maleylacetoacetate, which are then converted to the pathognomonic marker, this compound.[2][3] Left untreated, TYR I results in severe liver and kidney damage, and has a high mortality rate.[4] Early and accurate diagnosis through newborn screening is therefore critical for timely intervention and improved patient outcomes.
Historically, elevated tyrosine levels in blood were the primary indicator for TYR I in newborn screening programs. However, this method has significant limitations, including low specificity and a high rate of false positives and negatives.[5][6][7] The validation of this compound as a primary marker has revolutionized the diagnosis of TYR I, offering significantly improved accuracy and reliability.[4][6]
This compound vs. Tyrosine: A Comparative Analysis
The superiority of this compound over tyrosine as a primary marker for Tyrosinemia Type I is well-documented in scientific literature. This compound is a direct and specific byproduct of the metabolic block in TYR I, making it a highly sensitive and specific biomarker.[2][8] In contrast, elevated tyrosine levels can be associated with various other conditions, such as transient tyrosinemia of the newborn, liver disease, or other types of tyrosinemia, leading to a high number of false-positive results in newborn screening.[6][8] Furthermore, some infants with TYR I may not present with elevated tyrosine levels at the time of screening, resulting in false negatives.[8][9]
Performance Data
The following tables summarize the quantitative performance of this compound compared to tyrosine in newborn screening for Tyrosinemia Type I.
| Marker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Key Limitations |
| This compound | ~100%[6][8] | ~100%[6][8] | 40% - 100%[6][8] | Can be mildly elevated in the rare condition of maleylacetoacetate isomerase deficiency.[1] |
| Tyrosine | Low and variable | Low | Very low | High rates of false positives and false negatives.[5][6][7][9] Not specific to TYR I.[6][8] |
| Analyte Concentration in Newborn Screening (Dried Blood Spots) | |
| Analyte | TYR I Patients (µmol/L) |
| This compound | 3.3 - 46.7[10] |
| Tyrosine | Often overlaps with the normal range, can be normal at birth.[3][9][11] |
Experimental Protocols
Accurate and reliable measurement of this compound and tyrosine is crucial for the diagnosis and management of Tyrosinemia Type I. The standard method for newborn screening is tandem mass spectrometry (MS/MS) analysis of dried blood spots (DBS).
Measurement of this compound in Dried Blood Spots by Tandem Mass Spectrometry
This protocol is a synthesized representation of commonly used methods.
1. Sample Preparation:
-
A 3 mm disc is punched from the dried blood spot card.
-
The disc is placed in a well of a 96-well microtiter plate.
-
An extraction solution containing an internal standard (e.g., ¹³C₄-succinylacetone) in a solvent mixture (e.g., acetonitrile/water with formic acid and hydrazine hydrate) is added to each well.[10] Hydrazine hydrate is used to derivatize this compound to a more stable hydrazone.
-
The plate is sealed and incubated with shaking to allow for complete extraction and derivatization.
2. Analysis by Tandem Mass Spectrometry (MS/MS):
-
The extracted and derivatized sample is injected into the MS/MS system.
-
Flow injection analysis is commonly used for high-throughput screening.
-
The analysis is performed in the positive ion mode using selected reaction monitoring (SRM) to detect the specific precursor and product ions for both this compound-hydrazone and its internal standard.
3. Data Analysis:
-
The concentration of this compound is calculated based on the ratio of the peak area of the analyte to that of the internal standard.
-
Results are compared to established cut-off values to identify presumptive positive cases.
Measurement of Tyrosine in Dried Blood Spots by Tandem Mass Spectrometry
1. Sample Preparation:
-
A 3 mm disc is punched from the dried blood spot card into a 96-well microtiter plate.
-
An extraction solution containing a mixture of stable isotope-labeled internal standards for various amino acids, including tyrosine (e.g., ¹³C₉,¹⁵N-Tyrosine), in a solvent (typically methanol) is added.
-
The plate is sealed and incubated with shaking to extract the amino acids.
-
The supernatant is then transferred to a new plate and dried under a stream of nitrogen.
-
For derivatization (optional but common for improved sensitivity), a reagent such as butanolic HCl is added, and the plate is heated to form butyl esters of the amino acids.[4] The sample is then dried again.
-
The dried residue is reconstituted in a solvent suitable for injection into the MS/MS system.
2. Analysis by Tandem Mass Spectrometry (MS/MS):
-
The prepared sample is injected into the MS/MS system.
-
Analysis is performed in the positive ion mode using SRM to monitor the specific precursor-to-product ion transitions for tyrosine and its internal standard.
3. Data Analysis:
-
The concentration of tyrosine is determined by comparing the signal intensity of the analyte to its corresponding internal standard.
Biochemical Pathway and Mechanism of Marker Generation
Tyrosinemia Type I is caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway. This enzymatic block leads to the accumulation of upstream metabolites.
Caption: Tyrosine catabolism pathway and the origin of this compound in Tyrosinemia Type I.
Experimental Workflow for Newborn Screening
The workflow for newborn screening for Tyrosinemia Type I using this compound as the primary marker is a streamlined process designed for high-throughput analysis.
Caption: Newborn screening workflow for Tyrosinemia Type I using tandem mass spectrometry.
Conclusion
The evidence overwhelmingly supports the use of this compound as the primary marker for the diagnosis of Tyrosinemia Type I. Its high sensitivity and specificity significantly reduce the rates of false positives and false negatives associated with tyrosine measurement, ensuring that affected newborns are identified promptly, allowing for early therapeutic intervention. The adoption of this compound in newborn screening programs is a critical step in improving outcomes for individuals with this serious metabolic disorder. While challenges such as improving the positive predictive value remain, the use of this compound is currently the best practice for TYR I screening.[5] Further research may focus on the utility of combining this compound with other biomarkers to further enhance screening accuracy.
References
- 1. Improved MS/MS analysis of this compound extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Newborn Screening for Tyrosinemia Type I: Further Evidence that this compound Determination on Blood Spot Is Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Newborn screening for Tyrosinemia type 1 using this compound – a systematic review of test accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrsa.gov [hrsa.gov]
- 8. Determination of this compound in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of this compound extracted from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Succinylacetone Eclipses Tyrosine as the Definitive Biomarker for Tyrosinemia Type 1 Diagnosis
For researchers, scientists, and drug development professionals navigating the complexities of inherited metabolic disorders, the accurate and timely diagnosis of Tyrosinemia Type 1 (HT1) is paramount. While elevated tyrosine levels have historically been a hallmark of this condition, a growing body of evidence unequivocally establishes succinylacetone as a vastly superior diagnostic marker. This guide provides a comprehensive comparison of these two biomarkers, supported by experimental data and detailed protocols, to aid in the development of robust diagnostic and therapeutic strategies.
Hereditary Tyrosinemia Type 1 is an autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This enzymatic block leads to the accumulation of toxic metabolites, primarily fumarylacetoacetate and maleylacetoacetate, which are subsequently converted to this compound. Untreated, HT1 leads to severe liver and kidney damage, and a high risk of hepatocellular carcinoma.
The Decisive Evidence: this compound's Superiority
This compound is a pathognomonic marker for HT1, meaning its presence is indicative of the disease.[1] This stands in stark contrast to tyrosine, which can be elevated in a variety of other conditions, leading to a high rate of false-positive results in newborn screening programs.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative differences between this compound and tyrosine levels in individuals with Tyrosinemia Type 1 and healthy controls.
| Parameter | This compound (in Dried Blood Spots - DBS) | Tyrosine (in Dried Blood Spots - DBS) |
| Concentration in HT1 Patients (untreated) | 16 - 150 µmol/L (mean: 61 µmol/L)[4] | Often elevated, but can be within the normal range[5][6] |
| Concentration in Healthy Newborns | <5 µmol/L[4] | Variable, can overlap with levels in HT1 patients[3] |
| Newborn Screening Cut-off (typical) | 1.50 µmol/L (pooled median, range 0.3–7.0 µmol/L)[7] | 216 µmol/L (pooled median, range 120–600 µmol/L)[7] |
| Diagnostic Sensitivity | Approaching 100%[2] | Significantly lower than this compound[8] |
| Diagnostic Specificity | Approaching 100%[2] | Low, high rate of false positives[3] |
| Positive Predictive Value (Newborn Screening) | 27.3% (for SUAC alone), 90.1% (for Tyr + second tier SUAC)[7] | 1.2%[7] |
Experimental Protocols
The gold standard for the quantification of both this compound and tyrosine in dried blood spots is tandem mass spectrometry (MS/MS).
Measurement of this compound in Dried Blood Spots by LC-MS/MS
Principle: This method involves the extraction of this compound from a dried blood spot, derivatization to improve its chromatographic and mass spectrometric properties, followed by detection and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: A 3/16-inch disc is punched from a dried blood spot card.
-
Extraction: The disc is placed in a well of a microtiter plate and an extraction solution containing an internal standard (e.g., deuterium-labeled this compound) is added. The plate is agitated to facilitate extraction.
-
Derivatization: this compound is often derivatized with hydrazine to form a more stable and readily ionizable product.[9]
-
LC-MS/MS Analysis: The extracted and derivatized sample is injected into an LC-MS/MS system.
-
Liquid Chromatography: The analyte is separated from other components in the sample on a C18 reversed-phase column.
-
Tandem Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the derivatized this compound and its internal standard.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[10]
Measurement of Tyrosine in Dried Blood Spots by MS/MS
Principle: This method utilizes flow injection analysis or liquid chromatography coupled with tandem mass spectrometry to rapidly quantify tyrosine from dried blood spots.
Methodology:
-
Sample Preparation: A 1/8-inch disc is punched from a dried blood spot card into a 96-well plate.
-
Extraction: An extraction solution, typically a mixture of methanol or acetonitrile and water containing internal standards (e.g., isotopically labeled tyrosine), is added to each well. The plate is shaken to elute the amino acids.
-
Derivatization (Optional): While non-derivatized methods are common, derivatization with agents like butanol-HCl can be used to form butyl esters of the amino acids, which may enhance sensitivity.[11]
-
MS/MS Analysis: The extract is introduced into the mass spectrometer, often by flow injection for high throughput.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for tyrosine and its internal standard.
-
-
Quantification: The concentration of tyrosine is calculated based on the ratio of the signal intensity of the analyte to that of the internal standard, referenced against a calibration curve.[12][13]
Visualizing the Rationale: Pathways and Workflows
Biochemical Pathway of Tyrosine Metabolism
The following diagram illustrates the normal tyrosine catabolic pathway and the enzymatic block in Tyrosinemia Type 1 that leads to the production of this compound.
Caption: Tyrosine metabolism and the defect in Tyrosinemia Type 1.
Diagnostic Workflow for Tyrosinemia Type 1
This diagram outlines the recommended diagnostic workflow, emphasizing the central role of this compound measurement.
Caption: Diagnostic workflow for Tyrosinemia Type 1.
Conclusion
The evidence overwhelmingly supports the use of this compound as the primary biomarker for the diagnosis of Tyrosinemia Type 1. Its high sensitivity and specificity make it a far more reliable indicator of the disease than tyrosine levels, which are prone to false positives and can be within the normal range in affected individuals. For researchers and clinicians in the field of inborn errors of metabolism, prioritizing the measurement of this compound in diagnostic and screening protocols is crucial for the early and accurate identification of patients with HT1, enabling timely intervention and improved clinical outcomes.
References
- 1. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]
- 3. hrsa.gov [hrsa.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. cocukmetabolizma.com [cocukmetabolizma.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Neonatal Screening Programs for Tyrosinemia Type 1 Worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosis and treatment of tyrosinemia type I: a US and Canadian consensus group review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of this compound extracted from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I. | Sigma-Aldrich [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Rapid diagnosis of phenylketonuria by quantitative analysis for phenylalanine and tyrosine in neonatal blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different succinylacetone quantification methods
Succinylacetone is a pathognomonic biomarker for the diagnosis and monitoring of Tyrosinemia Type I, a rare and severe inherited metabolic disorder. Accurate and reliable quantification of this compound in biological matrices is crucial for early diagnosis through newborn screening and for therapeutic monitoring of patients. This guide provides a comparative analysis of various analytical methods used for the quantification of this compound, with a focus on their experimental protocols and performance characteristics.
Overview of Quantification Methods
Several analytical techniques have been developed and are currently in use for the quantification of this compound in biological samples, primarily in dried blood spots (DBS) and urine. These methods predominantly rely on chromatographic separation coupled with mass spectrometric detection, offering high sensitivity and specificity. The most common methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for this compound quantification, especially in newborn screening programs. It offers high throughput, sensitivity, and specificity.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A variation of LC-MS/MS that utilizes smaller particle size columns to achieve faster analysis times and improved resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable method, typically used for the analysis of this compound in urine.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A less common but viable alternative to mass spectrometry-based methods, which involves derivatization of this compound to produce a fluorescent compound.
-
Enzymatic Assay: This method is based on the inhibitory effect of this compound on the enzyme δ-aminolevulinate dehydratase. It is a cost-effective method suitable for screening purposes.
Quantitative Performance Data
The performance of different this compound quantification methods can be compared based on several key analytical parameters. The following table summarizes the quantitative data from various studies.
| Method | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| LC-MS/MS | Dried Blood Spot | 0 - 200 µmol/L[1] | - | 2.6 - 4.7[1] | 7.8 - 12.7[1] | - |
| UPLC-MS/MS | Dried Blood Spot | up to 100 µmol/L[2] | 0.2 µmol/L[2] | < 10[2] | < 10[2] | - |
| GC-MS | Urine | 0.05 - 450 mmol/mol creatinine[3][4] | - | - | - | - |
| HPLC-FLD | Urine | 0.025 - 100 µmol/L[5] | - | < 5[5] | < 5[5] | - |
| Flow Injection Analysis-MS/MS | Dried Blood Spot | 0.122 - 117.434 µmol/L[6] | - | 6.91 - 12.65[6] | 8.57 - 12.27[6] | 67.00 - 76.99[6] |
| LC-MS/MS (Dansylhydrazine derivatization) | Dried Blood Spot | up to 100 µmol/L[7] | 0.2 µmol/L[7] | < 9.1[7] | < 9.1[7] | > 96[7] |
| LC-MS/MS (Urine) | Urine | 0.0633 - 63.3 µmol/L[8] | - | < 7[8] | < 7[8] | 96 - 109[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of any analytical method. Below are the detailed experimental protocols for the key this compound quantification methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Dried Blood Spots
This method is a widely adopted standard for newborn screening.
a. Sample Preparation:
-
A 3/16-inch disc is punched from the dried blood spot sample into a 96-well microtiter plate.
-
An extraction solution containing an internal standard (e.g., deuterium-labeled this compound) is added to each well.
-
The plate is sealed and agitated to facilitate the elution of this compound from the blood spot.
b. Derivatization (Oximation and Butylation):
-
The eluted this compound and internal standard are subjected to oximation.
-
Following oximation, the products are extracted and then butylated.[1]
c. LC-MS/MS Analysis:
-
The derivatized sample is injected into the LC-MS/MS system.
-
Chromatographic separation is performed on a suitable column.
-
Detection and quantification are achieved using selected reaction monitoring (SRM) in positive ion mode. The transitions monitored are typically m/z 212 to 156 for this compound and m/z 214 to 140 for the internal standard.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Urine
This method is a reliable technique for quantifying this compound in urine samples.
a. Sample Preparation:
-
A specific volume of urine, normalized to creatinine concentration (e.g., 1 µmol creatinine), is used for the analysis.[3][4]
-
An internal standard, such as 13C5-labeled this compound, is added to the urine sample.[4]
b. Derivatization (Oximation and Silylation):
-
This compound and the internal standard in the urine sample are first oximated.
-
The oximated compounds are then extracted from the urine using organic solvents.
-
The extracted compounds are further derivatized to form trimethylsilyl (TMS) derivatives.[3][4]
c. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The TMS derivatives of this compound and the internal standard are separated on a GC column.
-
Detection and quantification are performed using selective ion monitoring (SIM).[3][4]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Urine
This method provides an alternative to mass spectrometry for the quantification of this compound in urine.
a. Sample Preparation:
-
A small volume of urine (e.g., 0.1 mL) is used for the analysis.[5]
-
An internal standard, such as 5,7-dioxooctanoic acid, is added to the urine sample.[5]
-
This compound and the internal standard are extracted from the urine.[5]
b. Derivatization:
-
The extracted compounds are derivatized with a fluorescent labeling agent, such as pyrenebutyric hydrazide, to produce highly fluorescent derivatives.[5]
c. HPLC-FLD Analysis:
-
The derivatized sample is injected into the HPLC system.
-
The fluorescent derivatives are separated on a C18 column.[5]
-
Detection is performed using a fluorescence detector at appropriate excitation and emission wavelengths.[5]
Visualizing the Workflow: LC-MS/MS Quantification of this compound from Dried Blood Spots
The following diagram illustrates the typical experimental workflow for the quantification of this compound from dried blood spots using LC-MS/MS.
Conclusion
The choice of method for this compound quantification depends on various factors, including the sample matrix, required sensitivity and throughput, and available instrumentation. LC-MS/MS has emerged as the gold standard for high-throughput newborn screening from dried blood spots due to its high sensitivity, specificity, and amenability to automation. GC-MS remains a robust and reliable method for urine analysis. HPLC-FLD offers a viable, non-mass spectrometric alternative, particularly when initial instrumentation costs are a consideration. The detailed protocols and performance data presented in this guide are intended to assist researchers and clinicians in selecting and implementing the most appropriate method for their specific needs in the diagnosis and management of Tyrosinemia Type I.
References
- 1. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved method to determine this compound in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of this compound in urine of hepatorenal tyrosinemia patients by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tandem mass spectrometric assay of this compound in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Succinylacetone Reference Ranges for Newborn Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing succinylacetone (SA) reference ranges in newborn screening for Tyrosinemia Type I (HT1). It aims to offer objective performance data and detailed experimental protocols to aid researchers and clinicians in selecting and implementing robust screening assays. This compound is a pathognomonic biomarker for HT1, and its accurate measurement is crucial for early diagnosis and intervention.[1][2]
Comparison of Analytical Methods
The primary method for routine this compound analysis in newborn screening is tandem mass spectrometry (MS/MS).[1][3] Laboratories typically employ either commercially available kits or laboratory-developed tests (LDTs). Data from proficiency testing programs, such as the one conducted by the Centers for Disease Control and Prevention (CDC), reveal variations in performance between these methods.[4][5]
Commercial kits, such as the PerkinElmer NeoBase™ 2 Non-derivatized MSMS kit, offer a standardized workflow and reagents.[6][7][8] LDTs, on the other hand, provide greater flexibility in reagent selection and protocol optimization but can exhibit more variability between laboratories.[1][9] Studies have shown that LDTs may have higher median cut-off values compared to commercial kits.[10][11][12]
Below is a summary of performance characteristics reported for various this compound assays.
| Parameter | Laboratory-Developed Test (LC-MS/MS)[3] | Commercial Kit (PerkinElmer NeoBase™ 2)[7][8] |
| Linearity | 0 - 200 µmol/L | Not explicitly stated, but validated for clinical range |
| Intra-assay Precision (CV%) | 2.6% - 4.7% | 3.95% - 14.41% |
| Inter-assay Precision (CV%) | 7.8% - 12.7% | Within 15% |
| Limit of Detection (LOD) | 0.2 µmol/L[13] | Not explicitly stated, acceptable for screening purposes |
| Limit of Quantification (LLOQ) | 0.4 µmol/L | Not explicitly stated, acceptable for screening purposes |
Reference Ranges and Cut-off Values
The establishment of accurate reference ranges and screening cut-offs is critical to minimize false-positive and false-negative results. In healthy newborns, this compound levels are typically very low or undetectable. In contrast, newborns with HT1 exhibit significantly elevated levels.
| Population | This compound Concentration (µmol/L) |
| Healthy Newborns (Controls) | < 5[3] |
| Tyrosinemia Type I Patients (Untreated) | 16 - 150 (mean: 61)[3] |
| Reported Cut-off Values (Range) | 0.3 - 7.0[10][12] |
| Median Cut-off (Commercial Kits) | 1.0 - 1.7[10][12] |
| Median Cut-off (LDTs) | 2.63[10][12] |
It is important to note that cut-off values can vary between laboratories due to differences in analytical methods and population demographics. The CDC's Newborn Screening Quality Assurance Program (NSQAP) works to harmonize these results across different laboratories.[14][15][16]
Experimental Protocols
The following is a generalized, detailed protocol for the quantification of this compound in dried blood spots (DBS) by LC-MS/MS, synthesized from multiple published methods.[3][13][17][18][19]
1. Sample Preparation
-
Punch a 3/16-inch or 1/8-inch disc from the dried blood spot specimen into a 96-well filter plate.
-
Add an extraction solution containing an internal standard (e.g., deuterium-labeled this compound). The extraction solution is typically a methanol- or acetonitrile-water mixture.
-
For derivatized analysis, a derivatizing agent (e.g., hydrazine) is included in the extraction solution to react with this compound.
-
Shake the plate for a specified time (e.g., 45 minutes) at a controlled temperature (e.g., 45°C).
2. Analyte Elution and Derivatization (if applicable)
-
Transfer the eluate to a new 96-well plate.
-
For derivatized methods, incubate the plate to allow the derivatization reaction to complete.
-
For some LDTs, a butylation step using 3N HCl in n-butanol is performed to create butyl esters of amino acids and acylcarnitines, which can be analyzed simultaneously.
3. Sample Clean-up and Reconstitution
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase used for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Liquid Chromatography: Use a suitable C18 column to separate this compound from other components. A gradient elution with mobile phases such as water with formic acid and methanol or acetonitrile is common.
-
Tandem Mass Spectrometry: Operate the mass spectrometer in the positive ion electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) to detect and quantify this compound and its internal standard based on their specific precursor and product ion transitions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic pathway of tyrosine and the enzymatic block in HT1.
References
- 1. This compound as Primary Marker to Detect Tyrosinemia Type I in Newborns and its Measurement by Newborn Screening Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PERFORMANCE OF this compound ASSAYS AND THEIR ASSOCIATED PROFICIENCY TESTING OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PERFORMANCE OF this compound ASSAYS AND THEIR ASSOCIATED PROFICIENCY TESTING OUTCOMES [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hrsa.gov [hrsa.gov]
- 10. researchgate.net [researchgate.net]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. Evaluation of Neonatal Screening Programs for Tyrosinemia Type 1 Worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. shimadzu.com [shimadzu.com]
A Comparative Guide to Proficiency Testing for Succinylacetone Analysis in Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of proficiency testing (PT) program results for the analysis of succinylacetone (SUAC), a critical biomarker for the diagnosis and monitoring of Tyrosinemia Type I. The data presented is compiled from published studies and reports from leading proficiency testing providers, offering insights into the performance of various analytical methods used in clinical laboratories worldwide.
Introduction to this compound and Proficiency Testing
This compound is the pathognomonic marker for Hereditary Tyrosinemia Type I (HT-1), an inherited metabolic disorder.[1] Early and accurate detection of elevated SUAC levels through newborn screening is crucial for timely intervention and improved patient outcomes.[2] Proficiency testing, also known as external quality assessment (EQA), is an essential component of laboratory quality assurance. It allows individual laboratories to compare their performance against their peers and a reference standard, ensuring the accuracy and reliability of their testing methods.[2][3]
The primary method for SUAC analysis in newborn screening is tandem mass spectrometry (MS/MS) performed on dried blood spots (DBS).[2][3] However, significant variability in results has been observed between laboratories, largely attributable to differences in analytical methods and calibration procedures.[4][5] This guide will delve into the comparative performance of these methods as revealed by PT data.
Comparative Performance of Analytical Methods
Proficiency testing programs, such as the Newborn Screening Quality Assurance Program (NSQAP) from the Centers for Disease Control and Prevention (CDC), have highlighted notable differences between various MS/MS methods for SUAC analysis.[3][6] The main methodologies compared in these programs are laboratory-developed tests (LDTs), often referred to as "non-kit" methods, and commercially available kits, such as the PerkinElmer NeoBase™ kit.[3][6][7]
Key Performance Metrics from Proficiency Testing Data
The following table summarizes key quantitative data from published PT studies, illustrating the variability in performance between different analytical approaches.
| Performance Metric | Derivatized MS/MS (Non-Kit) | Non-Derivatized MS/MS (NeoBase™ Kit) | Key Observations | Source |
| SUAC Recovery | Generally higher and more consistent | Markedly different, often lower recoveries reported | Significant analytic biases in SUAC recoveries were observed between methods.[3][6] Recoveries of added SUAC in PT materials ranged from 0% to >200% across all labs.[4][5] | [3][4][5][6] |
| Inter-laboratory Variability | High, but efforts towards harmonization have shown improvement | High, with kit users who set high cutoff values submitting discordant results for some PT specimens | A European inter-laboratory study demonstrated that harmonization efforts could markedly improve precision and reduce variability.[8][9] | [8][9] |
| Cut-off Values (µmol/L blood) | Generally higher average cutoff values, particularly in foreign labs | Generally lower average cutoff values, particularly in foreign labs | A wide range of cutoff values are used by laboratories, influenced by the specific analytical method.[3][7][10] The pooled median cut-off for SUAC was reported as 1.50 µmol/L (range 0.3–7.0 µmol/L).[7] | [3][7][10] |
| False-Negative Classifications | Not specifically detailed in direct comparison | Not specifically detailed in direct comparison | A study of 257 proficiency test analyses reported a total of 6 false-negative misclassifications.[4][5] | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for understanding the sources of variability in SUAC analysis. Below are summaries of key experimental protocols cited in the literature.
CDC NSQAP Proficiency Testing Material Preparation
The CDC's NSQAP prepares dried-blood-spot PT materials to assess laboratory performance.[3]
-
Blood Source: Whole blood units collected in citrate phosphate dextrose adenine (CPDA-1) are purchased from a regional blood bank.
-
Hematocrit Adjustment: The blood is adjusted to a 50% hematocrit by plasma removal.
-
SUAC Enrichment: For specimens with elevated SUAC, a predetermined quantity of an aqueous SUAC standard solution is added to the whole blood. The SUAC used is of high purity (99.5%).
-
Spotting and Drying: The blood is spotted onto filter paper and dried to create the DBS PT materials.
-
Distribution: Identical panels of DBS specimens are packaged with desiccant packs and distributed to participating laboratories.
A UPLC-MS/MS Method for SUAC Quantification
An improved method for SUAC quantification in DBS using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been described with the following key steps:[11]
-
Sample Preparation: A single 3/16 inch disk is punched from the DBS.
-
Extraction: SUAC is extracted from the disk.
-
Derivatization: The extracted SUAC is derivatized with dansylhydrazine.
-
Internal Standard: A 13C4 labeled SUAC is used as an internal standard.
-
Chromatography: The derivatized SUAC is separated on an Acquity UPLC BEH C(18) column.
-
Detection: Detection is performed by electrospray ionization tandem mass spectrometry.
-
Run Time: The complete run time is 1 minute.
This method demonstrated good precision with intra-day and inter-day variations better than 10%.[11]
Visualizing Workflows and Relationships
The following diagrams illustrate the proficiency testing workflow and the relationship between different analytical methods for this compound analysis.
Caption: Workflow of a typical proficiency testing program for this compound analysis.
Caption: Relationship between analytical methods and performance characteristics.
Conclusion
Proficiency testing is indispensable for ensuring the quality and reliability of this compound analysis in clinical laboratories. The available data clearly indicates that significant variability exists between different analytical methods, particularly between non-kit and commercial kit-based tandem mass spectrometry assays.[3][6] These differences in SUAC recovery and the establishment of appropriate cut-off values are critical factors that can influence the accuracy of newborn screening for Tyrosinemia Type I.
For researchers, scientists, and drug development professionals, an understanding of these inter-laboratory and inter-method variations is crucial when interpreting data from clinical studies or relying on laboratory results for decision-making. Continued participation in proficiency testing programs and efforts towards method harmonization are essential for improving the accuracy and consistency of this compound testing globally.[8][9]
References
- 1. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. hrsa.gov [hrsa.gov]
- 3. PERFORMANCE OF this compound ASSAYS AND THEIR ASSOCIATED PROFICIENCY TESTING OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preliminary proficiency testing results for this compound in dried blood spots for newborn screening for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Evaluation of Neonatal Screening Programs for Tyrosinemia Type 1 Worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inter-laboratory analytical improvement of this compound and nitisinone quantification from dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved method to determine this compound in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Derivatized vs. Non-Derivatized Methods for Succinylacetone Analysis
A comprehensive guide for researchers navigating the analytical landscape of this critical biomarker for Tyrosinemia Type I.
The accurate quantification of succinylacetone (SUAC), a pathognomonic biomarker for the inherited metabolic disorder Tyrosinemia Type I, is paramount for early diagnosis and therapeutic monitoring. Analytical chemists and clinical researchers are often faced with a choice between two primary methodologies: traditional derivatization techniques and more modern non-derivatized approaches. This guide provides a detailed comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their needs.
At a Glance: Key Differences and Performance Metrics
The decision to employ a derivatization step in the analytical workflow for this compound is primarily driven by the need to improve its ionization efficiency and chromatographic behavior, as its native form can be challenging to detect with high sensitivity.[1] However, recent advancements in mass spectrometry have enabled the direct analysis of underivatized this compound, simplifying sample preparation.[2][3]
Below is a summary of key performance metrics compiled from various studies.
| Parameter | Derivatized Methods | Non-Derivatized Methods |
| Limit of Detection (LOD) | 0.2 µmol/L[1][4][5] | Comparable to derivatized methods with modern instruments[2][3] |
| Limit of Quantification (LOQ) | 0.4 µmol/L[4] | Comparable to derivatized methods[2][3] |
| Linearity | Up to 100 µmol/L[1][4][5][6] | Wide linear range demonstrated[7] |
| Precision (CV%) | Intra-day: 1.34% - 7.09%[4], Inter-day: 3.50% - 4.49%[4] | Within-run: <10%, Run-to-run: <15%[2][3] |
| Recovery | 97.02% - 100.29%[4] | Not explicitly stated, but quantitative performance is excellent[2][3] |
| Sample Preparation | Multi-step: extraction, derivatization (e.g., with hydrazine, dansylhydrazine, or butanol), drying[4][8][9][10][11] | Simplified: extraction and direct injection[2][3] |
| Analysis Time | Run times can be short (e.g., 1-5 minutes)[1][12] | Fast, with run times around 1.5 minutes[2][3] |
Experimental Workflows: A Visual Comparison
The fundamental difference between the two approaches lies in the sample preparation stage. Derivatization adds chemical steps to modify the this compound molecule, whereas non-derivatized methods proceed directly to analysis after extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The inclusion of this compound as marker for tyrosinemia type I in expanded newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved method to determine this compound in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem mass spectrometric assay of this compound in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved tandem mass spectrometry (MS/MS) derivatized method for the detection of tyrosinemia type I, amino acids and acylcarnitine disorders using a single extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of this compound and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Succinylacetone Concentrations in Dried Blood Spots and Urine for Tyrosinemia Type I Diagnosis and Monitoring
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Succinylacetone (SA), a pathognomonic biomarker for Tyrosinemia Type I, can be reliably quantified in both dried blood spots (DBS) and urine, offering valuable insights for diagnosis and therapeutic monitoring.[1][2][3] This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound in dried blood spots and urine.
| Parameter | Dried Blood Spot (DBS) | Urine |
| Linearity Range | Up to 100 µmol/L | Up to 30 µmol/L |
| Limit of Detection (LOD) | 0.2 µmol/L | 0.005 µmol/L |
| Intra-assay Precision (CV%) | < 9.1% | < 9.1% |
| Inter-assay Precision (CV%) | < 9.1% | < 9.1% |
| Recovery | > 96% | > 96% |
Data synthesized from Al-Dirbashi et al. (2006).[4][5]
Patient Data Example
In a reported case, a newborn diagnosed with Tyrosinemia Type I exhibited the following this compound levels:
| Sample Type | This compound Concentration |
| Dried Blood Spot | 14.1 µmol/L (Normal Value: < 2 µmol/L) |
| Urine | 70 mmol/mol of creatinine |
| Plasma | 11 µmol/L |
Data from la Marca et al. (2012).[1]
Experimental Protocols
Determination of this compound in Dried Blood Spots by LC-MS/MS
This method is commonly employed for newborn screening and patient monitoring.[2][5]
1. Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot into a 96-well plate.[6]
-
An extraction solution containing an internal standard (e.g., ¹³C₄-succinylacetone) is added.[4][5]
-
The sample is agitated and then centrifuged to separate the supernatant.
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in a solution containing hydrazine monohydrate to form a this compound-hydrazone derivative, which enhances analytical sensitivity.
-
After an incubation period, the derivatizing agent is evaporated, and the sample is reconstituted in the mobile phase for analysis.[6]
2. LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic separation is achieved on a suitable column (e.g., C18).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the this compound-hydrazone and the internal standard.
Determination of this compound in Urine by LC-MS/MS or GC-MS
Urine analysis is valuable for diagnosis and for monitoring treatment efficacy, as urinary SA concentrations are typically much higher than in blood.[4][7]
1. Sample Preparation (LC-MS/MS):
-
A specific volume of urine, often normalized to creatinine concentration, is mixed with an internal standard (e.g., ¹³C₄-succinylacetone).[4][5]
-
The sample undergoes derivatization with dansylhydrazine.[4][5]
-
The derivatized this compound is then extracted using an organic solvent.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[4][5]
2. LC-MS/MS Analysis:
-
The analytical procedure is similar to that for dried blood spots, with the mass spectrometer set to monitor the specific mass transitions of the dansyl-succinylacetone derivative and the internal standard.[4][5]
3. Sample Preparation (GC-MS):
-
An aliquot of urine, normalized to creatinine, is mixed with an internal standard (e.g., ¹³C₅-succinylacetone).[7]
-
The sample is oximated and then extracted with organic solvents.
-
The extract is derivatized to form trimethylsilane (TMS) derivatives.[7]
4. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph for separation.
-
The mass spectrometer is operated in selective ion monitoring (SIM) mode to quantify the characteristic ions of the TMS-derivatized this compound and internal standard.[7]
Mandatory Visualization
Caption: Experimental workflow for the comparative analysis of this compound.
Discussion
Both dried blood spot and urine analyses are robust and reliable methods for the quantification of this compound. The choice of matrix often depends on the clinical or research context.
-
Dried Blood Spot (DBS): The primary advantage of DBS is the ease of sample collection, transport, and storage, making it the standard for newborn screening programs worldwide.[2][8] The minimally invasive nature of heel-prick collection is ideal for neonates.
-
Urine: Urine samples typically contain significantly higher concentrations of this compound, which can be advantageous for detection, especially when blood levels are near the lower limit of quantification.[4][7] However, urine collection can be more challenging in infants, and concentrations need to be normalized to creatinine to account for variations in urine dilution.[9] There is also a potential for false negatives with urine testing.[6]
While a direct statistical correlation between this compound concentrations in paired dried blood spot and urine samples from a large cohort is not extensively detailed in the reviewed literature, the available data from individual cases and the robust performance of both analytical methods confirm their utility in the management of Tyrosinemia Type I. The strong correlation observed between a new urine LC-MS/MS method and a reference method (r = 0.997) further validates the reliability of urine analysis.[10]
References
- 1. Newborn Screening for Tyrosinemia Type I: Further Evidence that this compound Determination on Blood Spot Is Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]
- 3. The Importance of this compound: Tyrosinemia Type I Presenting with Hyperinsulinism and Multiorgan Failure Following Normal Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Determination of this compound in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Application of this compound levels measurement in the blood and urine in the diagnosis of tyrosinemia type 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound, Quantitative, Urine – Tyrosinemia Type 1 | Test Fact Sheet [arupconsult.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Succinylacetone Screening for Tyrosinemia Type I: Assessing Diagnostic Accuracy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diagnostic accuracy of succinylacetone (SA) screening tests for Tyrosinemia Type I (TT1), a rare but serious inherited metabolic disorder. Early and accurate detection through newborn screening is critical for timely intervention and improved patient outcomes. This document synthesizes data from multiple studies to evaluate the performance of current screening methodologies, primarily focusing on the analysis of SA in dried blood spots (DBS) by tandem mass spectrometry (MS/MS).
Data Presentation: Performance of this compound Screening Tests
The measurement of this compound, a pathognomonic marker for TT1, is widely considered the gold standard for newborn screening. Unlike tyrosine levels, which can be transiently elevated in newborns for benign reasons, SA is exclusively elevated in individuals with TT1. The following table summarizes the diagnostic accuracy of SA screening from various studies.
| Study Type | Parameter | Reported Value(s) | Notes |
| Case-Control Studies | Sensitivity | 100% (based on a total of 29 cases across five studies) | These studies compare a known group of TT1 cases with a group of unaffected controls. |
| Specificity | ~100% (based on over 34,000 controls across multiple studies) | Demonstrates the test's ability to correctly identify individuals without the disease. | |
| Screening Experience Studies | Sensitivity | Not calculable | Lack of follow-up for all screen-negative infants makes true sensitivity difficult to determine in a real-world screening setting. |
| Specificity | 99.997% - 99.9994% | Reflects the low rate of false positives in large newborn populations. | |
| Positive Predictive Value (PPV) | 9% - 100% | Varies significantly between programs, influenced by TT1 prevalence and false positive rates. | |
| Negative Predictive Value (NPV) | Not calculable | Similar to sensitivity, this is challenging to ascertain without long-term follow-up of all screened infants. |
A systematic review of ten studies, including five screening experiences and five case-control studies, highlighted the promising accuracy of tandem mass spectrometry measurement of SA from dried blood spots. While case-control studies reported 100% sensitivity and specificity, the PPV in real-world screening programs ranged from 66.7% to 100% in some reports. However, a Dutch study showed a PPV of 9%, indicating the potential for a significant number of false positives in some programs. It is important to note that screening programs using only tyrosine as a marker have poor sensitivity and specificity for TT1.
Experimental Protocols
The predominant method for this compound screening involves the analysis of dried blood spots using tandem mass spectrometry (MS/MS). The general workflow is as follows:
-
Sample Collection: A small blood sample is collected from the newborn's heel onto a special filter paper card (Guthrie card) within 36 to 72 hours after birth.
-
Sample Preparation: A small disc is punched from the dried blood spot. The this compound is then extracted from the disc using a solvent solution. An internal standard, such as a stable isotope-labeled SA (e.g., ¹³C₄-SA or deuterium-labeled SA), is added to the extraction solution to ensure accurate quantification.
-
Derivatization: To enhance its detection by MS/MS, the extracted this compound is often chemically modified in a process called derivatization. A common method involves derivatization with dansylhydrazine.
-
Analysis by Tandem Mass Spectrometry (MS/MS): The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The LC system separates the derivatized SA from other molecules in the sample. The MS/MS then ionizes the SA
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Succinylacetone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like succinylacetone, a substance that can cause skin, eye, and respiratory irritation, is a critical component of laboratory safety protocols.[1] This guide provides a clear, step-by-step process for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound and to use the appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear protective gloves.[1] |
| Eye Protection | Wear chemical safety goggles or a face shield.[1] |
| Body Protection | Wear protective clothing.[1] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous or special waste, in accordance with all local, regional, and national regulations.[1]
1. Waste Collection:
-
Collect unused this compound and any materials contaminated with it (e.g., absorbent pads from a spill cleanup) in a suitable, clearly labeled, and tightly closed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Spill Management:
-
In the event of a spill, avoid breathing vapors, mist, or gas.[1]
-
Ensure adequate ventilation.[1]
-
Use an absorbent material to collect the spill.[1]
-
Place the absorbent material and any contaminated clothing into a designated hazardous waste container.[1]
-
Wash the spill area thoroughly.
3. Professional Disposal:
-
This compound waste must be disposed of by a licensed professional waste disposal service.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS department with a clear inventory of the waste.
4. Regulatory Compliance:
-
Ensure that all disposal activities comply with federal, state, and local environmental control regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Succinylacetone
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of succinylacetone, a chemical known to cause skin, eye, and respiratory irritation.[1] Adherence to these procedural guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Protocol
When working with this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table outlines the recommended PPE for various laboratory activities involving this compound. It is important to note that no specific occupational exposure limits have been established for this compound, reinforcing the need for stringent adherence to these PPE guidelines to minimize any potential risk.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Laboratory Coat- Chemical-Resistant Gloves (e.g., Nitrile)- Safety Glasses with Side Shields |
| Weighing and Aliquoting (Solid Form) | - Chemical Fume Hood- Laboratory Coat- Double Gloving (e.g., Nitrile)- Chemical Safety Goggles- N95 Respirator (if not in a fume hood) |
| Preparing Solutions (Liquid Form) | - Chemical Fume Hood- Laboratory Coat- Chemical-Resistant Gloves (e.g., Nitrile)- Chemical Safety Goggles or Face Shield |
| Conducting Experiments | - Laboratory Coat- Chemical-Resistant Gloves (e.g., Nitrile)- Safety Glasses with Side Shields |
| Spill Cleanup | - Chemical Fume Hood (if possible)- Laboratory Coat- Heavy-Duty Chemical-Resistant Gloves- Chemical Safety Goggles and Face Shield- N95 Respirator |
| Waste Disposal | - Laboratory Coat- Chemical-Resistant Gloves (e.g., Nitrile)- Safety Glasses with Side Shields |
Note: Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.
Experimental Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from initial receipt to final disposal. This procedural guidance is designed to be a direct answer to operational questions regarding the safe use of this chemical in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials should be handled as hazardous waste.
Operational Plan for Disposal:
-
Segregation: Keep all this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, paper towels), and empty containers, separate from non-hazardous waste.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1] Do not dispose of this compound down the drain or in regular trash.
By implementing these safety protocols and operational plans, researchers can confidently handle this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
